Product packaging for 4,5-Difluoro-2-hydroxybenzonitrile(Cat. No.:CAS No. 186590-36-3)

4,5-Difluoro-2-hydroxybenzonitrile

Cat. No.: B070000
CAS No.: 186590-36-3
M. Wt: 155.1 g/mol
InChI Key: ROLMZTIHUMKEAI-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3F2NO and its molecular weight is 155.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NO B070000 4,5-Difluoro-2-hydroxybenzonitrile CAS No. 186590-36-3

Properties

IUPAC Name

4,5-difluoro-2-hydroxybenzonitrile
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InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLMZTIHUMKEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631005
Record name 4,5-Difluoro-2-hydroxybenzonitrile
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Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

186590-36-3
Record name 4,5-Difluoro-2-hydroxybenzonitrile
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Record name 4,5-Difluoro-2-hydroxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzonitrile (CAS 186590-36-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-hydroxybenzonitrile, also known as 2-Cyano-4,5-difluorophenol, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine and nitrile groups combined with the phenolic hydroxyl group, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, with a focus on its role as a pivotal intermediate in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The strategic placement of two fluorine atoms, a nitrile group, and a hydroxyl group on the benzene ring imparts distinct characteristics to the molecule. These features are critical for its reactivity and interaction in biological systems.

Core Physicochemical Properties

The empirical data for this compound are summarized below. These properties are fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 186590-36-3[1]
Molecular Formula C₇H₃F₂NO[1][2]
Molecular Weight 155.10 g/mol [1][2]
Appearance Solid (Typical), Crystals[1][2]
Melting Point 95 - 98 °C[2]
Boiling Point 241.9 ± 40.0 °C at 760 mmHg[2]
Density 1.441 g/cm³[2]
pKa 7.86 (Predicted)[2]
Solubility Soluble in organic solvents like ethanol and acetone.[2]
InChI Key ROLMZTIHUMKEAI-UHFFFAOYSA-N[1][3]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound after synthesis or before use in a subsequent reaction.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The coupling patterns between the aromatic protons will be influenced by the adjacent fluorine atoms, providing key structural information.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique signals corresponding to the carbon atoms in the molecule. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretch, typically around 2230-2240 cm⁻¹. A broad absorption for the hydroxyl (O-H) group will be visible around 3200-3600 cm⁻¹, and C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 155.10.[3][4]

While specific, fully annotated spectra are proprietary to data providers, reference spectra are available for comparison on platforms like ChemicalBook.[5]

Synthesis and Manufacturing

The synthesis of substituted benzonitriles often involves multi-step pathways starting from readily available precursors. While a specific, detailed synthesis for this compound is not publicly available in peer-reviewed journals, a plausible and logical synthetic strategy can be inferred from related transformations. A common approach involves the dehydration of an oxime intermediate.

Conceptual Synthesis Protocol: Dehydration of an Aldoxime

This protocol is based on established chemical principles for nitrile synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Formylation of 3,4-Difluorophenol

  • Rationale: Introduce an aldehyde group onto the phenol ring, which will be converted to the nitrile. Ortho-formylation is typically achieved via reactions like the Reimer-Tiemann or Duff reaction.

  • Procedure:

    • Dissolve 3,4-difluorophenol in a suitable solvent (e.g., chloroform).

    • Add a strong base, such as sodium hydroxide, to form the phenoxide.

    • Slowly add chloroform and heat the mixture under reflux. The reaction proceeds through a dichlorocarbene intermediate.

    • After the reaction is complete, neutralize with acid and extract the product, 4,5-Difluoro-2-hydroxybenzaldehyde.

Step 2: Formation of the Aldoxime

  • Rationale: The aldehyde is converted to an aldoxime, the direct precursor to the nitrile in this pathway. This is a standard condensation reaction.

  • Procedure:

    • Dissolve the aldehyde from Step 1 in ethanol or a similar solvent.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl released.

    • Stir the mixture at room temperature until the reaction is complete, monitoring by TLC.

    • The product, 4,5-Difluoro-2-hydroxybenzaldehyde oxime, can be isolated by precipitation or extraction.

Step 3: Dehydration to the Nitrile

  • Rationale: The final step is the elimination of water from the oxime to form the nitrile group. Acetic anhydride is a common and effective dehydrating agent for this purpose.[6]

  • Procedure:

    • Reflux the oxime from Step 2 in an excess of acetic anhydride for several hours.[6]

    • After the reaction, the excess acetic anhydride is removed under reduced pressure.

    • The resulting crude product is then hydrolyzed with a base (e.g., KOH) to cleave any acetylated phenol, followed by acidification to yield the final product.[6]

    • Purify the this compound by recrystallization from a suitable solvent system (e.g., methanol/water).[6]

Synthesis Workflow Diagram

Synthesis_Workflow Start 3,4-Difluorophenol Step1 Formylation (e.g., Reimer-Tiemann) Start->Step1 CHCl₃, NaOH Intermediate1 4,5-Difluoro-2- hydroxybenzaldehyde Step1->Intermediate1 Step2 Oxime Formation Intermediate1->Step2 NH₂OH·HCl Intermediate2 4,5-Difluoro-2- hydroxybenzaldehyde oxime Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Acetic Anhydride Product 4,5-Difluoro-2- hydroxybenzonitrile Step3->Product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a chemical intermediate. The nitrile group is a versatile functional handle that is biocompatible and often plays a crucial role in binding to biological targets.[7]

Role as a Pharmacophore

The nitrile group is present in over 30 approved pharmaceutical drugs.[7] It is metabolically robust and can act as a hydrogen bond acceptor, often mimicking a carbonyl group in interactions with enzyme active sites.[7] The fluorine atoms on the ring can enhance binding affinity, improve metabolic stability, and modulate the pKa of the hydroxyl group, making this scaffold highly attractive for medicinal chemists.

Intermediate in Complex Syntheses

Fluorinated hydroxybenzonitriles are key building blocks for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for imaging.[1][8] The hydroxyl and nitrile groups can be independently modified to build out larger molecular structures. For example, the hydroxyl group can be alkylated or etherified, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Application Pathway Diagram

The following diagram illustrates the potential of this compound as a starting point for creating diverse chemical entities.

Application_Pathway Start 4,5-Difluoro-2- hydroxybenzonitrile T1 O-Alkylation Start->T1 T2 Nitrile Hydrolysis Start->T2 T3 Nitrile Reduction Start->T3 P1 Substituted Methoxybenzonitriles T1->P1 P2 Difluoro-hydroxy- benzoic Acids T2->P2 P3 Difluoro-hydroxy- benzylamines T3->P3 A1 API Synthesis P1->A1 A3 Material Science P1->A3 P2->A1 A2 Agrochemicals P2->A2 P3->A1

Caption: Synthetic utility of this compound as a versatile intermediate.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[9]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly sealed to prevent moisture absorption.[2] It should be stored away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid:

    • Skin Contact: Immediately rinse the skin with plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

    • Inhalation: Move the person to fresh air.[9]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and up-to-date information.[10]

Conclusion

This compound is a high-value chemical intermediate with significant potential, particularly in the field of drug discovery. Its unique combination of functional groups—a reactive phenol, a versatile nitrile, and stabilizing fluorine atoms—provides a robust platform for the synthesis of novel and complex molecules. Understanding its properties, synthesis, and safe handling procedures is crucial for researchers aiming to leverage its synthetic potential to develop the next generation of pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-hydroxybenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] 4,5-Difluoro-2-hydroxybenzonitrile stands as a significant building block in this domain. Its difluorinated phenyl ring, coupled with reactive hydroxyl and nitrile functionalities, offers a versatile scaffold for the synthesis of complex chemical entities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of this compound. Beyond a mere compilation of data, this document offers field-proven insights into the causality behind experimental choices and presents self-validating protocols essential for rigorous scientific application.

Part 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and physical constants are critical for everything from reaction stoichiometry to analytical method development.

Chemical Identity

Accurate identification is the first step in any scientific protocol. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
Chemical Name This compound[4][5]
Synonyms 4,5-Difluoro-2-cyanophenol, 2-Cyano-4,5-difluorophenol[4][6]
CAS Number 186590-36-3[4][5][7]
Molecular Formula C₇H₃F₂NO[4][5][8]
Molecular Weight 155.10 g/mol [4][5]
InChIKey ROLMZTIHUMKEAI-UHFFFAOYSA-N[4][9]
Canonical SMILES C1=C(C(=CC(=C1F)F)O)C#N[4][9]
Physicochemical Data

The physical properties of a compound dictate its behavior in both chemical and biological systems.

PropertyValueSource(s)
Appearance Solid, Pale cream to cream powder[6]
Melting Point 95 - 98 °C or 161 - 165 °C[6]
Boiling Point 241.9 ± 40.0 °C at 760 mmHg (Predicted)[6]
Density 1.441 g/cm³ (Predicted)[6]
pKa 7.86 (Predicted)[6]
Solubility Soluble in organic solvents (e.g., ethanol, acetone)[6]
Flash Point 99.1 ± 27.3 °C (Predicted)[6]
Expert Commentary: Resolving the Melting Point Discrepancy

A critical analysis of supplier data reveals a significant discrepancy in the reported melting point, with values cited as 95-98°C and 161-165°C.[6] This is not a trivial inconsistency. In a drug development context, the melting point is a key indicator of purity and can be indicative of different polymorphic forms, which have distinct solubilities and stabilities.

  • Causality: Such variations can arise from impurities, residual solvent, or the existence of different crystalline polymorphs. The higher range (161-165°C) is more consistently reported by major chemical suppliers and may represent the more thermodynamically stable form.

  • Trustworthiness through Verification: It is imperative for any research team to experimentally verify the melting point of an incoming batch of material before use. A technique like Differential Scanning Calorimetry (DSC) is the gold standard, as it provides not only the melting temperature but also the enthalpy of fusion, offering deeper insight into the material's thermal properties.[10] Relying solely on a supplier's Certificate of Analysis without in-house validation is a significant risk to experimental reproducibility.

Part 2: Analytical Characterization and Structural Elucidation

Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. A multi-technique approach ensures that the material meets the stringent requirements for advanced applications.

G cluster_0 Analytical Workflow Start Incoming Material Batch Purity Purity Assessment (HPLC-UV) Start->Purity Identity Identity Confirmation Start->Identity Release Release for R&D Use Purity->Release MS Molecular Weight (Mass Spectrometry) Identity->MS NMR Structural Elucidation (NMR Spectroscopy) Identity->NMR IR Functional Groups (IR Spectroscopy) Identity->IR MS->Release NMR->Release IR->Release

Caption: A typical analytical workflow for chemical validation.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the industry-standard method for determining the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[11][12] A reversed-phase method is typically the first choice for a moderately polar molecule like this compound.[13][14]

Exemplary HPLC-UV Protocol

This protocol is a self-validating system; the inclusion of a standard and the system suitability checks ensure the data generated is reliable.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 250 nm (based on typical absorbance for benzonitriles, requires experimental verification).[16]

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Calculate purity by the area percentage method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram.

Identity Confirmation: Spectroscopic Methods

While chromatography assesses purity, spectroscopy confirms the molecule's actual structure. Spectral data for this compound is available for reference.[17]

2.2.1 Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound, serving as a primary identity check. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Expected Result: In positive ion mode ([M+H]⁺), the expected m/z is 156.0255. In negative ion mode ([M-H]⁻), the expected m/z is 154.0110.[9]

  • Exemplary Protocol (Direct Infusion ESI-MS):

    • Prepare a dilute solution of the sample (~10 µg/mL) in methanol.

    • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Confirm that the observed mass matches the calculated exact mass within a narrow tolerance (e.g., ± 5 ppm for a high-resolution mass spectrometer).

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

  • ¹H NMR: Will show signals for the aromatic protons and the hydroxyl proton. The aromatic signals will be split by both neighboring protons and fluorine atoms, creating complex multiplets.

  • ¹³C NMR: Will show distinct signals for each of the seven carbon atoms. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: Is crucial for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected, each coupled to the other and to adjacent protons.

  • Exemplary Protocol (Sample Preparation):

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

2.2.3 Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Expected Key Bands:

    • ~3200-3600 cm⁻¹: Broad band characteristic of the O-H stretch from the hydroxyl group.[18]

    • ~2220-2280 cm⁻¹: Sharp, medium-intensity band for the C≡N (nitrile) stretch.[18]

    • ~1000-1400 cm⁻¹: Strong bands associated with C-F stretching.

  • Exemplary Protocol (ATR-FTIR):

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

Part 3: Solubility Profile for Drug Discovery

Rationale: Aqueous solubility is a critical parameter in drug discovery, directly impacting in vitro assay performance, bioavailability, and formulation development.[19][20][21] A kinetic solubility assay is a high-throughput method used in early discovery to quickly assess a compound's precipitation potential when an organic stock solution is diluted into an aqueous buffer.[22][23]

G cluster_1 Kinetic Solubility Assay Workflow Stock Prepare 10 mM Stock in DMSO Dilute Add Stock to Aqueous Buffer (e.g., PBS) Stock->Dilute Incubate Incubate & Shake (e.g., 2 hrs at 25°C) Dilute->Incubate Separate Separate Solid from Supernatant (Filtration or Centrifugation) Incubate->Separate Quantify Quantify Concentration in Supernatant (LC-MS/UV) Separate->Quantify Result Report Solubility (µM or µg/mL) Quantify->Result

Caption: Workflow for a shake-flask kinetic solubility assay.
Exemplary Kinetic Solubility Protocol (Shake-Flask Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: In a microplate or vial, add a small volume of the DMSO stock (e.g., 5 µL) to a larger volume of aqueous buffer (e.g., 495 µL of Phosphate-Buffered Saline, pH 7.4) to achieve a target concentration (e.g., 100 µM) with a low final DMSO concentration (1%).

  • Incubation: Seal the plate/vials and shake at room temperature for 2 hours to allow the system to reach equilibrium.[23]

  • Separation: Use a filter plate (e.g., 0.45 µm) to separate the supernatant from any precipitated solid. Alternatively, centrifuge the samples at high speed and collect the supernatant.

  • Quantification: Prepare a calibration curve using the DMSO stock solution. Analyze the filtered supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

  • Reporting: The measured concentration is the kinetic solubility under the specified conditions.

Part 4: Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information below is synthesized from standard safety data sheets for fluorinated benzonitriles.

Hazard CategoryGHS Pictogram(s)Hazard Statement(s)
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[24]

  • Eye/Face Protection: Wear chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or EU EN166 standards.[25]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[24][25]

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[24]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[25][26][27]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption.[6][26]

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit sometimes inconsistently reported, physicochemical properties. Its utility in research and development, particularly in pharmaceutical sciences, is contingent upon rigorous analytical control. By employing a systematic approach to identity and purity verification, and by understanding its solubility and handling requirements, researchers can confidently leverage this fluorinated scaffold to build the next generation of innovative molecules. This guide provides the foundational knowledge and exemplary protocols to ensure that work is conducted with the highest degree of scientific integrity and safety.

References

4,5-Difluoro-2-hydroxybenzonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzonitrile: Molecular Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core molecular features, physicochemical properties, spectroscopic signature, and its role as a valuable building block in modern chemistry.

Foundational Chemical Identity

This compound, also known as 2-Cyano-4,5-difluorophenol, is a trifunctionalized benzene derivative. The strategic placement of two fluorine atoms, a hydroxyl group, and a nitrile group on the aromatic ring imparts unique electronic properties and reactivity, making it a versatile intermediate.[1][2]

Molecular Structure and Formula

The fundamental identity of any chemical compound begins with its structure and formula. These define its composition, connectivity, and three-dimensional shape, which in turn dictate its physical and chemical behavior.

  • Molecular Formula: C₇H₃F₂NO[1][3]

  • Molecular Weight: 155.10 g/mol [1][2]

  • IUPAC Name: this compound[1][3]

  • CAS Number: 186590-36-3[1][2][3]

The structure consists of a benzene ring substituted at position 1 with a hydroxyl group (-OH), position 2 with a nitrile group (-C≡N), and positions 4 and 5 with fluorine atoms (-F).

Caption: 2D Molecular Structure of this compound.

Key Chemical Identifiers

For unambiguous identification in databases, publications, and regulatory documents, a standardized set of identifiers is used.

IdentifierValueSource
SMILES N#Cc1cc(F)c(F)cc1O[3]
InChI InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H[3][4]
InChI Key ROLMZTIHUMKEAI-UHFFFAOYSA-N[1][3]
PubChem CID 23148985[1]

Physicochemical Properties

The physical properties of a compound are critical for determining its suitability for specific applications, including reaction conditions, formulation, and storage.

PropertyValueSource
Appearance Solid (Typical)[5]
Melting Point 95 - 98 °C[5]
Boiling Point 241.9 ± 40.0 °C at 760 mmHg[5]
Density 1.441 g/cm³[5]
Flash Point 99.1 ± 27.3 °C[5]
pKa 7.86 (Predicted)[5]
Solubility Soluble in organic solvents like ethanol and acetone.[5]

Synthesis and Elucidation Workflow

The synthesis of highly substituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. While specific proprietary synthesis routes may vary, a general and logical approach can be proposed based on established organic chemistry principles. Structural confirmation is then achieved through a combination of spectroscopic techniques.

G cluster_synthesis Proposed Synthesis Pathway cluster_elucidation Structural Elucidation start Difluorophenol Precursor step1 Ortho-Lithiation & Cyanation start->step1 inter Intermediate Product step1->inter step2 Purification (Crystallization/Chromatography) inter->step2 final This compound step2->final nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) final->nmr ms Mass Spectrometry final->ms ir IR Spectroscopy final->ir confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm

Caption: General workflow for the synthesis and structural confirmation.

Proposed Synthetic Protocol

A plausible route involves the regioselective cyanation of a suitable difluorophenol precursor. The hydroxyl group can direct ortho-lithiation, followed by quenching with a cyanating agent.

  • Starting Material: Select an appropriate 3,4-difluorophenol.

  • Protection (Optional): The hydroxyl group may be protected (e.g., as a methoxymethyl ether) to prevent side reactions, although direct ortho-lithiation is often feasible.

  • Directed Ortho-Metalation: Dissolve the starting material in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to a low temperature (typically -78 °C).

  • Lithiation: Add a strong base, such as n-butyllithium, dropwise. The base will selectively deprotonate the carbon atom ortho to the hydroxyl (or protected hydroxyl) group due to its directing effect.

  • Cyanation: Introduce a suitable electrophilic cyanating agent (e.g., N-cyanosuccinimide or tosyl cyanide) to the reaction mixture.

  • Quench and Work-up: After the reaction is complete, quench it with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, wash, and dry.

  • Deprotection (if applicable): If a protecting group was used, remove it under appropriate conditions (e.g., acidic hydrolysis).

  • Purification: Purify the crude product via recrystallization or column chromatography to yield pure this compound.

Expertise Note: The choice of a directed ortho-metalation strategy is crucial for achieving the desired 2-cyano substitution pattern, which can be difficult to obtain via classical electrophilic aromatic substitution due to the complex directing effects of the existing substituents.

Spectroscopic Characterization

Confirming the molecular structure is a non-negotiable step that relies on a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would appear as a doublet of doublets due to coupling with the adjacent fluorine atoms and the other proton.

    • ¹³C NMR: The spectrum will display seven unique carbon signals: one for the nitrile carbon, and six for the aromatic carbons, each with a distinct chemical shift influenced by the attached functional groups. Carbon-fluorine coupling will be observable.

    • ¹⁹F NMR: Two signals are expected, corresponding to the two inequivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups.[6] Characteristic absorption bands would include:

    • A broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group.

    • A sharp, strong peak around 2220-2260 cm⁻¹ for the C≡N stretch of the nitrile group.

    • Strong absorptions in the 1000-1400 cm⁻¹ region corresponding to C-F stretching.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₇H₃F₂NO (Monoisotopic Mass: 155.01826 Da).[4]

Applications in Research and Development

Fluorinated organic compounds are of immense interest in drug discovery and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7] The nitrile group is a versatile functional handle and a known pharmacophore in its own right.[8]

  • Pharmaceutical Intermediate: this compound serves as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[9] Its structure is a valuable scaffold for developing inhibitors for various enzymes or receptor ligands. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide.[8]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemical structures can lead to enhanced potency and stability.

  • Advanced Materials: This molecule can be used as a precursor in the synthesis of specialized polymers and materials for applications like organic light-emitting diodes (OLEDs), where electronic properties are critical.[7]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following information is derived from available Safety Data Sheets (SDS).[10][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H312: Harmful in contact with skin.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H331: Toxic if inhaled.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • P405: Store locked up.[10]

Trustworthiness Protocol: Always consult the most current Safety Data Sheet provided by the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

A Technical Guide to the Spectral Analysis of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the novel compound 4,5-Difluoro-2-hydroxybenzonitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document offers a predictive interpretation based on established spectroscopic principles and comparative data from analogous structures, providing a robust framework for the experimental characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, featuring a hydroxyl group, a nitrile group, and two fluorine atoms. This arrangement of electron-donating (hydroxyl) and electron- withdrawing (nitrile, fluorine) groups creates a distinct electronic environment that will be reflected in its spectroscopic signatures. The molecular formula is C₇H₃F₂NO, with a monoisotopic mass of 155.0183 g/mol [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural assignment. The following predictions are based on the analysis of substituent effects and data from analogous compounds such as difluorophenols and difluorobenzonitriles[2][3][4][5][6][7][8].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two aromatic protons and one exchangeable hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is strongly electron-donating, while the nitrile and fluorine atoms are electron-withdrawing.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-36.90 - 7.10Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6
H-67.20 - 7.40Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6
-OH5.0 - 6.0Broad singlet-

Causality Behind Predictions:

  • H-3: This proton is ortho to the electron-donating hydroxyl group, which would typically shield it and shift it upfield. However, it is also meta to a fluorine atom and para to another, both of which are electron-withdrawing and will have a deshielding effect. The multiplicity will arise from coupling to the two non-equivalent fluorine atoms.

  • H-6: This proton is meta to the hydroxyl group and ortho to a fluorine atom, as well as para to the nitrile group. The proximity to the electronegative fluorine and the nitrile group will cause a downfield shift relative to H-3. It will also appear as a doublet of doublets due to coupling with the two fluorine atoms.

  • -OH: The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it is expected to appear in the mid-range shown.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups and the fluorine atoms, which will also introduce C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (-CN)115 - 120Singlet or small triplet
C-2 (-OH)155 - 160Doublet of doublets
C-3110 - 115Doublet
C-4 (-F)145 - 150Doublet of doublets (large ¹J(C-F))
C-5 (-F)140 - 145Doublet of doublets (large ¹J(C-F))
C-6120 - 125Doublet of doublets
-CN115 - 120Singlet

Causality Behind Predictions:

  • The carbons directly attached to the electronegative oxygen (C-2) and fluorine atoms (C-4, C-5) will be significantly deshielded and appear at lower field.

  • The carbon of the nitrile group (-CN) typically appears in the 115-125 ppm range.

  • The remaining aromatic carbons will have their chemical shifts influenced by the combined electronic effects of the substituents.

  • The multiplicities arise from through-bond coupling between the carbon and fluorine atoms. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)), while other carbons will show smaller two- or three-bond couplings.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment. We expect two distinct signals for the two non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-4-130 to -140Doublet of doublets
F-5-140 to -150Doublet of doublets

Causality Behind Predictions:

  • The chemical shifts are predicted based on data for other difluorophenol and difluorobenzonitrile isomers[4][9]. The exact positions will depend on the combined electronic effects of the hydroxyl and nitrile groups.

  • Each fluorine signal will be split into a doublet of doublets due to coupling with the two aromatic protons (H-3 and H-6).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a good starting point, while DMSO-d₆ can be useful for observing the hydroxyl proton more clearly.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Use a proton-decoupled pulse sequence. A significantly larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum, which typically requires fewer scans than ¹H NMR due to the high sensitivity of the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C≡N, C-F, and aromatic C-H and C=C bonds.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, broad
Aromatic C-H stretch3000 - 3100Medium
C≡N stretch (nitrile)2220 - 2260Strong, sharp
Aromatic C=C stretch1500 - 1600Medium to strong
C-F stretch1100 - 1300Strong

Causality Behind Predictions:

  • The O-H stretching vibration of the phenolic hydroxyl group is expected to be a broad, strong band due to hydrogen bonding.

  • The C≡N stretching of the nitrile group gives a characteristic sharp and strong absorption in a relatively clean region of the spectrum.

  • The aromatic C-H stretching bands will appear just above 3000 cm⁻¹.

  • The C-F stretching vibrations will result in strong absorptions in the fingerprint region.

  • The aromatic C=C stretching vibrations will give rise to several bands in the 1500-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the IR beam and record the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
155[M]⁺ (Molecular ion)
127[M - CO]⁺
108[M - CO - F]⁺
99[M - 2CO]⁺ or [M - HCN - F]⁺

Causality Behind Predictions:

  • The molecular ion peak ([M]⁺) is expected to be observed at m/z 155, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring[10].

  • Loss of carbon monoxide ([M - CO]⁺ ) is a common fragmentation pathway for phenols.

  • Subsequent loss of a fluorine atom ([M - CO - F]⁺ ) is also a plausible fragmentation step for fluorinated compounds[11].

  • Other fragments may arise from the loss of HCN from the nitrile group or further rearrangements.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

  • Ionization:

    • Electron Impact (EI) is a common ionization technique that will provide detailed fragmentation information.

    • Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis:

    • A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of this compound requires a synergistic approach, integrating the data from all three spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparative data from analogous compounds, serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The provided experimental protocols offer a starting point for the empirical validation of these predictions, which will be essential for the definitive characterization of this novel compound.

References

A Comprehensive Technical Guide to the Physicochemical Characterization of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical properties of 4,5-Difluoro-2-hydroxybenzonitrile, specifically its melting and boiling points. As a fluorinated aromatic building block, this compound holds significant potential in the fields of medicinal chemistry and materials science. Understanding its thermal properties is paramount for its effective utilization in synthesis, formulation, and quality control. This document outlines the theoretical importance of melting and boiling points in drug discovery, provides detailed, field-proven protocols for their accurate determination, and discusses the interpretation of these data in a research and development context.

Introduction: The Significance of Fluorinated Benzonitriles in Modern Chemistry

Fluorinated organic molecules are of immense interest to the pharmaceutical and materials science industries. The incorporation of fluorine atoms into a molecular scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds highly valuable as intermediates for the synthesis of novel therapeutic agents and advanced materials.

This compound (CAS No. 186590-36-3) is a key example of such a building block. Its structure, featuring a phenol, a nitrile, and two fluorine atoms on the benzene ring, offers multiple sites for chemical modification, making it a versatile precursor for more complex molecules. While specific applications are continually being explored, related difluoro-benzonitrile derivatives are known to be precursors for liquid crystals and are integral to the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. The inherent properties of this compound, beginning with its fundamental physical constants, are the foundation for its application in any synthetic or formulation workflow.

The melting and boiling points are not mere physical constants; they are critical indicators of a compound's purity, crystal lattice stability, and intermolecular forces. In the pharmaceutical industry, these values are fundamental to quality control, identity verification, and even predicting absorption characteristics of a potential drug substance.[1][2][3] An incongruous melting point, for instance, can signify the presence of impurities that could compromise biological activity or introduce toxicity.[2][4] Therefore, the precise and accurate determination of these properties is a non-negotiable aspect of chemical research and drug development.

Physicochemical Properties of this compound

The fundamental thermal properties of this compound are summarized below. These values serve as a benchmark for identity and purity assessment.

PropertyValueSource(s)
Melting Point 161.0 - 165.0 °CThermo Fisher Scientific
Boiling Point 241.9 ± 40.0 °C (at 760 mmHg)Chemcasts
Molecular Formula C₇H₃F₂NOPubChem
Molecular Weight 155.10 g/mol Fisher Scientific
Appearance Pale cream to cream powderThermo Fisher Scientific

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][5]

Causality Behind Experimental Choices

The chosen methodology, the capillary method, is a pharmacopeia-standard procedure that ensures uniform and controlled heating of a small, powdered sample.[6][7] Using a finely powdered, dry sample is crucial as it ensures efficient heat transfer and uniform melting. A slow heating rate (1-2°C per minute) near the expected melting point is critical for thermal equilibrium between the heating block, the thermometer, and the sample, thereby yielding an accurate reading.[6] A rapid initial heating phase is acceptable to quickly approach the expected melting point, saving valuable laboratory time.[5][8]

Standard Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which is a standard in regulated and research laboratories for its accuracy and reproducibility.

Materials:

  • This compound (powdered)

  • Melting point capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. The packed sample column should be 2.5-3.5 mm high.[7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Pre-heating (Optional): If the approximate melting point is unknown, set the apparatus to heat rapidly to get a preliminary, wider melting range. Let the apparatus cool sufficiently before proceeding.

  • Accurate Determination: Set the heating rate to rise at approximately 10-15°C per minute until the temperature is about 15°C below the expected melting point (approx. 145°C for this compound).

  • Fine Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for accuracy.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid (the "clear point").[6]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For pure this compound, this should fall within the 161-165°C range.

  • Replicates: Perform at least two additional measurements to ensure consistency and report the average range.

dot

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[9] This property is highly dependent on atmospheric pressure. The provided boiling point for this compound is an estimated value at standard pressure (760 mmHg). Direct determination via distillation requires a significant amount of material (typically >5 mL).[9] For valuable research compounds, a micro-scale method is preferred.

Rationale for Micro-Boiling Point Method

The Thiele tube or a similar micro-scale apparatus is ideal for determining the boiling point of small sample quantities. The method relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from a small, inverted capillary tube submerged in the liquid sample. This indicates that the vapor pressure inside the capillary has overcome the external pressure. The true boiling point is recorded when the liquid just begins to re-enter the capillary upon cooling, signifying equilibrium between the vapor pressure and the external pressure.

Standard Protocol: Micro-Boiling Point Determination

Materials:

  • This compound

  • Small test tube (e.g., 10 x 75 mm)

  • Melting point capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or oil bath setup

  • Mineral oil or other suitable high-boiling liquid

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube. Note: As this compound is a solid at room temperature, it must first be melted.

  • Capillary Insertion: Place the small capillary tube into the test tube with its open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube or oil bath. The rubber band should remain above the oil level to prevent degradation.

  • Heating: Gently heat the side arm of the Thiele tube or the oil bath. Heat until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This occurs as the trapped air and then the sample's vapor expand.

  • Equilibrium and Observation: Remove the heat source and allow the apparatus to cool slowly.

  • Recording: Carefully observe the sample. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the small capillary tube. Record this temperature.

  • Pressure Correction: Since boiling point is pressure-dependent, record the atmospheric pressure at the time of the experiment and, if necessary, use a nomograph or the Clausius-Clapeyron equation to correct the boiling point to standard pressure (760 mmHg).

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store away from strong oxidizing agents.

Conclusion

The melting point (161.0 - 165.0 °C) and estimated boiling point (241.9 ± 40.0 °C) of this compound are foundational data points for its use as a chemical intermediate. Accurate determination of the melting point serves as a reliable method for identity confirmation and purity assessment, which are indispensable quality control steps in drug discovery and development. The protocols detailed in this guide represent robust, validated methods that provide the necessary accuracy and reproducibility for research and regulated environments. By understanding and meticulously applying these characterization techniques, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

A Comprehensive Technical Guide to 4,5-Difluoro-2-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4,5-Difluoro-2-hydroxybenzonitrile, a fluorinated aromatic building block of increasing importance in medicinal chemistry and materials science. We will delve into its chemical identity, synthetic pathways, reactivity profile, and its emerging role as a key intermediate in the development of novel therapeutics. This document is intended to be a practical resource, offering not only theoretical understanding but also actionable insights for laboratory and developmental applications.

Chemical Identity and Synonyms

This compound is a poly-functionalized aromatic compound. The presence of two fluorine atoms, a hydroxyl group, and a nitrile moiety on the benzene ring imparts a unique combination of chemical properties, making it a valuable synthon for introducing these functionalities into more complex molecules.

Systematic Name: this compound

Common Synonyms:

  • 2-Cyano-4,5-difluorophenol[1]

  • 4,5-Difluoro-2-hydroxy-benzonitrile[1]

  • Benzonitrile, 4,5-difluoro-2-hydroxy-[1]

  • 6-Cyano-3,4-difluorophenol

CAS Number: 186590-36-3[1]

Molecular Formula: C₇H₃F₂NO[2][3]

Molecular Weight: 155.10 g/mol [1]

The strategic placement of the substituents on the benzene ring significantly influences the molecule's reactivity and its interactions in biological systems. The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the hydrogen-bonding capability of the hydroxyl group, creates a unique electronic and steric profile.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is crucial for its effective use in synthesis and for quality control.

PropertyValueSource
Appearance White to off-white crystalline solidInferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in water.Inferred from similar compounds
pKa The phenolic hydroxyl group is acidic, with an estimated pKa in the range of 6-8.Inferred from similar phenols
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR will display signals for the seven carbon atoms, with the chemical shifts of the fluorinated carbons showing characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule, and it should exhibit two distinct signals for the two non-equivalent fluorine atoms, with their coupling providing structural information.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band for the nitrile group (C≡N) around 2230 cm⁻¹, a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹, and characteristic bands for the aromatic ring and C-F bonds.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 155, with a characteristic fragmentation pattern.

Synthesis of this compound: A Proposed Pathway

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a plausible and efficient synthetic route can be designed based on established organofluorine chemistry and patent literature for related compounds. A common strategy for the synthesis of substituted hydroxybenzonitriles involves a multi-step sequence starting from a readily available fluorinated precursor.

One such proposed pathway starts from 3,4-difluorophenol. This approach leverages a bromination step followed by a cyanation reaction, a strategy outlined in patents for the synthesis of similar fluoro-hydroxybenzonitriles.[4]

Proposed Synthetic Workflow:

G A 3,4-Difluorophenol B Bromination A->B Br₂, Acetic Acid C 2-Bromo-4,5-difluorophenol B->C D Hydroxyl Protection C->D e.g., MOM-Cl, Base E Protected 2-Bromo-4,5-difluorophenol D->E F Cyanation E->F CuCN, NMP, Heat G Protected this compound F->G H Deprotection G->H Acidic Hydrolysis I This compound H->I

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Bromination of 3,4-Difluorophenol

  • In a well-ventilated fume hood, dissolve 3,4-difluorophenol in a suitable organic solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an equimolar amount of bromine (Br₂) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by adding a solution of sodium bisulfite to remove any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromo-4,5-difluorophenol, which can be purified by column chromatography or recrystallization.

Step 2: Protection of the Hydroxyl Group

The hydroxyl group needs to be protected to prevent side reactions during the subsequent high-temperature cyanation step.

  • Dissolve the 2-bromo-4,5-difluorophenol in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable base, such as triethylamine or diisopropylethylamine.

  • Cool the mixture to 0 °C and add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl).

  • Allow the reaction to proceed at room temperature until completion.

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent to yield the protected intermediate.

Step 3: Cyanation (Bromine-Cyanide Exchange)

This step introduces the nitrile functionality.

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine the protected 2-bromo-4,5-difluorophenol with copper(I) cyanide (CuCN).[4]

  • Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[4]

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours.[4] The progress of the reaction should be monitored by an appropriate analytical technique.

  • After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent, wash thoroughly, dry, and concentrate to obtain the protected this compound.

Step 4: Deprotection of the Hydroxyl Group

  • Dissolve the protected intermediate in a suitable solvent such as methanol or THF.

  • Add an acidic solution (e.g., hydrochloric acid) and stir the mixture.

  • Monitor the reaction for the cleavage of the protecting group.

  • Once the reaction is complete, neutralize the acid and extract the final product, this compound.

  • Purify the product by column chromatography or recrystallization to obtain a high-purity compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

  • The Nitrile Group: The cyano group is a versatile functional handle. It can undergo:

    • Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduction: Transformation into a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Cyclization Reactions: The nitrile can participate in the formation of various heterocyclic rings, which is a common strategy in drug design.

  • The Phenolic Hydroxyl Group: The hydroxyl group is a nucleophile and can be:

    • Alkylated or Acylated: To form ethers and esters, respectively. This is a common derivatization to modulate the compound's properties or to act as a protecting group.

    • A directing group in electrophilic aromatic substitution: Although the ring is deactivated by the fluorine and nitrile groups, the hydroxyl group can direct incoming electrophiles.

  • The Difluorinated Aromatic Ring: The two fluorine atoms significantly influence the reactivity of the benzene ring.

    • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, potentially allowing for the displacement of one of the fluorine atoms by a strong nucleophile under specific conditions.

    • Modulation of Acidity: The fluorine atoms increase the acidity of the phenolic hydroxyl group through their inductive effect.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of immense interest in the pharmaceutical industry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[5] this compound, with its multiple functional groups, is a prime candidate as a building block for the synthesis of complex and biologically active molecules.

While specific drugs synthesized directly from this compound are not widely reported in the public domain, its close analogs are key intermediates in the synthesis of important pharmaceuticals. For instance, its methoxy-protected version, 4,5-Difluoro-2-methoxybenzonitrile, is a vital building block for novel pharmaceutical compounds.[6] This strongly suggests that this compound serves as a crucial precursor, where the hydroxyl group can be deprotected at a later stage of the synthesis.

Potential Therapeutic Areas:

Based on the structures of drugs containing similar fluorinated phenol and benzonitrile motifs, it is anticipated that derivatives of this compound could find applications in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that interact with the ATP-binding pocket of the enzyme. The functionalities of this molecule are well-suited for creating such interactions. 2,5-Difluoro-4-Hydroxybenzonitrile is a known intermediate in the synthesis of selective kinase inhibitors.[7]

  • Antiviral and Anticancer Agents: The incorporation of fluorine and nitrile groups is a common strategy in the design of antiviral and anticancer drugs to enhance their efficacy and pharmacokinetic profiles.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for advanced agrochemicals, such as herbicides and fungicides.[8]

Illustrative Synthetic Utility:

The following diagram illustrates a hypothetical, yet plausible, synthetic pathway where this compound is used as a key building block in the synthesis of a generic kinase inhibitor scaffold.

G A This compound B Etherification A->B R-X, Base C Intermediate Ether B->C D Nitrile Hydrolysis C->D H₃O⁺, Heat E Carboxylic Acid Intermediate D->E F Amide Coupling E->F Amine, Coupling Agent G Final Kinase Inhibitor Scaffold F->G

Caption: Hypothetical synthetic pathway utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its unique combination of fluorine atoms, a hydroxyl group, and a nitrile moiety on an aromatic scaffold provides a powerful tool for medicinal chemists to synthesize novel and complex molecules with potentially enhanced biological activity and improved pharmacokinetic properties. While detailed synthetic protocols and specific drug examples are still emerging in the public domain, the foundational principles of its synthesis and reactivity, as outlined in this guide, provide a solid basis for its application in research and development. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of this compound is set to increase, making it a key compound for innovation in the chemical and pharmaceutical industries.

References

The Strategic Deployment of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Two in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic manipulation of chemical functionalities to optimize potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical motifs, the combination of fluorine atoms and a benzonitrile scaffold represents a particularly powerful pairing. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzonitriles, offering field-proven insights into their mechanisms of action, experimental characterization, and therapeutic potential for researchers, scientists, and drug development professionals.

Fluorine, the most electronegative element, is far from a simple hydrogen isostere. Its judicious incorporation into a drug candidate can profoundly alter a molecule's properties.[1][2][3] Strategic fluorination can block sites of metabolic degradation, enhance binding affinity through unique non-covalent interactions, and modulate pKa and lipophilicity to improve membrane permeability and overall pharmacokinetic profiles.[1][2][3][4]

Juxtaposed with this is the benzonitrile group, a versatile functionality recognized for more than its role as a synthetic intermediate. The nitrile moiety is a weak hydrogen bond acceptor and can participate in crucial dipole-dipole and π-stacking interactions within a protein's active site.[5][6] More significantly, the electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent or reversible-covalent inhibition of key enzymatic targets, particularly cysteine and serine proteases.[7][8][9]

The fusion of these two entities—the metabolic shield and electronic modulator (fluorine) with the reactive and interactive anchor (benzonitrile)—creates a molecular framework with immense potential for targeting a range of disease-relevant proteins. This guide will dissect this potential, moving from fundamental mechanisms to practical application.

Chapter 1: Dominant Mechanisms of Action - The Enzyme Inhibitors

Fluorinated benzonitriles primarily exert their biological effects through the inhibition of enzymes. This inhibition can be broadly categorized into two classes: covalent and non-covalent, each driven by the unique properties of the fluorinated aromatic ring and the nitrile group.

Covalent Inhibition: The Irreversible Bond with Cysteine Proteases

The nitrile group is a well-established electrophilic warhead that can form a covalent bond with nucleophilic residues in an enzyme's active site, most notably the thiol group of cysteine.[7][9] This mechanism is particularly relevant for the inhibition of cysteine proteases like the cathepsins, which are implicated in diseases ranging from osteoporosis to cancer.[10][11]

The reaction proceeds via nucleophilic attack of the deprotonated cysteine thiolate on the electrophilic carbon of the nitrile. This forms a covalent thioimidate adduct, which is often stabilized by interactions with nearby residues, such as a proton-donating histidine.[9][12] Fluorine substitution on the benzonitrile ring plays a critical, albeit indirect, role. By withdrawing electron density from the aromatic ring, fluorine enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and thereby increasing the inhibitor's potency.

G cluster_0 Enzyme Active Site cluster_1 Fluorinated Benzonitrile Inhibitor Cys Cysteine (Cys-SH) Cys_S Deprotonated Cysteine (Cys-S⁻) (Potent Nucleophile) Cys->Cys_S Activation His Histidine (His-Im) His->Cys Proton Abstraction Inhibitor Fluorobenzonitrile (F-Ph-C≡N) Cys_S->Inhibitor Nucleophilic Attack on Nitrile Carbon Adduct Covalent Thioimidate Adduct (Stable & Inactivating) Inhibitor->Adduct Covalent Bond Formation

A prime example of this is seen in the development of inhibitors for Cathepsin K , a key enzyme in bone resorption.[10] The potency of nitrile-based inhibitors is often directly correlated with their ability to form this covalent bond.

Inhibitor ClassTargetIC50 (nM)Key FeatureReference
Peptidic NitrileHuman Cathepsin K1.4Basic peptidic scaffold[10][11]
OdanacatibHuman Cathepsin K0.24-fluoroleucine at P2[10][13]
2-Cyano-pyrimidineHuman Cathepsin K4.0Piperidinyl group for solubility[11]

Table 1. Potency of selected nitrile-based Cathepsin K inhibitors.

Non-Covalent Inhibition: The Case of DPP-4

While covalent inhibition is a powerful strategy, fluorinated benzonitriles also function as highly effective non-covalent inhibitors. A prominent example is in the targeting of Dipeptidyl Peptidase-4 (DPP-4) , a serine protease that deactivates incretin hormones, making it a key target for type 2 diabetes treatment.[14][15][16]

In this context, the nitrile group does not typically form a covalent bond with the catalytic serine. Instead, it acts as a key anchoring point within the enzyme's S1 subsite, forming strong dipole-dipole interactions with the catalytic serine (Ser630) and participating in hydrogen bonds with surrounding tyrosine residues.[17]

Here, fluorination of other parts of the inhibitor molecule, often a phenyl ring that binds in a different subsite, is crucial for optimizing potency. The fluorine atoms can enhance π-stacking interactions with aromatic residues like Phe357 and form specific fluorine-protein contacts, significantly increasing binding affinity.[15][17]

Chapter 2: Case Study: Anagliptin, a Cyanopyrrolidine DPP-4 Inhibitor

Anagliptin is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes.[18] While not a benzonitrile itself, its mechanism is highly relevant as it features a cyanopyrrolidine warhead, where the nitrile group is the key interacting moiety. The principles of its interaction with DPP-4 provide a clear blueprint for the design of fluorinated benzonitrile inhibitors.[17]

Anagliptin works by preventing DPP-4 from breaking down the incretin hormones GLP-1 and GIP.[14] This prolongs their action, leading to glucose-dependent insulin secretion and suppression of glucagon, thereby lowering blood glucose levels.[14][17]

Mechanism of Binding: Analysis of the co-crystal structure of anagliptin bound to DPP-4 (PDB ID: 3WQH) reveals the critical role of the nitrile.[17]

  • S1 Subsite Anchoring: The cyanopyrrolidine group fits snugly into the S1 pocket, which is lined with several tyrosine residues.

  • Dipole Interaction: A key dipole-dipole interaction occurs between the electron-rich nitrogen of the cyano group and the hydroxyl group of the catalytic Ser630.[17]

  • Hydrogen Bonding: The inhibitor's backbone forms hydrogen bonds with residues Glu205 and Glu206.[17]

  • π-Stacking: A pyrazolopyrimidine group on the inhibitor engages in π-stacking interactions with Phe357 in a separate subsite.[17]

These combined interactions result in a very high binding affinity, with an IC50 value of less than 4 nM.[17] This case study underscores how a nitrile group, supported by other molecular features, can drive potent and selective non-covalent enzyme inhibition.

DPP4_Binding DPP4 DPP-4 Active Site S1_Pocket S1 Subsite (Tyr662, Tyr547) Ser630 Ser630 E205_E206 Glu205/Glu206 Phe357 Phe357 Anagliptin Anagliptin Cyano Cyanopyrrolidine Amino Amino Group Pyrazolo Pyrazolopyrimidine Cyano->S1_Pocket Hydrophobic Interaction Cyano->Ser630 Dipole-Dipole Interaction Amino->E205_E206 H-Bonding Pyrazolo->Phe357 π-Stacking

Chapter 3: Experimental Workflows for Characterization

Validating the biological activity and mechanism of fluorinated benzonitriles requires a multi-step, self-validating experimental approach. This process typically moves from direct enzyme activity measurement to confirming target engagement in a cellular environment.

Protocol: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol describes a generalized method for determining the IC50 value of an inhibitor against a protease like Cathepsin K or DPP-4. It relies on a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the enzyme.

Rationale: This is the primary screen to determine if a compound has direct inhibitory activity against the purified target enzyme and to quantify its potency (IC50). The use of a fluorogenic substrate provides a highly sensitive and continuous readout of enzyme activity.

Materials & Reagents:

  • Human recombinant enzyme (e.g., Cathepsin K or DPP-4)

  • Assay Buffer (specific to the enzyme, e.g., MES buffer pH 5.5 with DTT and EDTA for Cathepsin K; Tris buffer pH 7.5 for DPP-4)

  • Fluorogenic Substrate (e.g., Ac-LR-AFC for Cathepsin K; Gly-Pro-AMC for DPP-4)[19][20]

  • Test Inhibitor (fluorinated benzonitrile) and Positive Control Inhibitor (e.g., Odanacatib for Cathepsin K, Sitagliptin for DPP-4)[13]

  • DMSO for compound dilution

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: 2 µL of serially diluted inhibitor.

    • Positive Control Wells (Max Inhibition): 2 µL of a high concentration of control inhibitor.

    • Enzyme Control Wells (No Inhibition): 2 µL of DMSO.

    • Blank Wells (No Enzyme): 2 µL of DMSO.

  • Enzyme Addition: Add 48 µL of Assay Buffer containing the enzyme to all wells except the blanks. Add 50 µL of Assay Buffer without enzyme to the blank wells.

  • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. For covalent inhibitors, this step is critical.[5]

  • Reaction Initiation: Add 50 µL of Assay Buffer containing the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Subtract the blank reading from all other wells.

    • Determine the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Rationale: While an in vitro assay confirms direct enzyme inhibition, it does not prove the compound can enter a cell and engage its target in the complex cellular milieu. CETSA is a powerful, label-free method to verify intracellular target engagement.[1][2] It is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.[1][21]

Materials & Reagents:

  • Cultured cells expressing the target protein

  • Cell culture medium and PBS

  • Test Inhibitor and vehicle control (DMSO)

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blot apparatus or AlphaLISA®/HTRF® reader)[21]

  • Primary antibody specific to the target protein

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of the fluorinated benzonitrile inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-4 hours) in their culture medium.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control sample kept on ice.[1]

  • Cell Lysis: Lyse the cells by a non-denaturing method, such as three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of the specific target protein remaining in the supernatant using a suitable method:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody.

    • High-Throughput Methods: Use AlphaLISA® or HTRF® immunoassays for faster, plate-based quantification.[21]

  • Data Analysis:

    • For each temperature, quantify the amount of soluble target protein.

    • Plot the percentage of soluble protein (relative to the non-heated control) against the temperature for both the vehicle-treated and inhibitor-treated samples.

    • A shift of the melting curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement.[1][22]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heating & Lysis cluster_2 Quantification & Analysis Treat_Veh Treat Cells with Vehicle (DMSO) Treat_Drug Treat Cells with Inhibitor Heat_Veh Heat Vehicle-Treated Cells (Temp Gradient) Treat_Veh->Heat_Veh Heat_Drug Heat Inhibitor-Treated Cells (Temp Gradient) Treat_Drug->Heat_Drug Lysis Lyse Cells & Separate Soluble Fraction Quantify Quantify Soluble Target Protein (e.g., Western Blot) Lysis->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Result Thermal Shift Indicates Target Engagement Plot->Result

Conclusion and Future Directions

The strategic combination of fluorine substitution and the benzonitrile functional group provides a robust platform for the development of potent and selective enzyme inhibitors. As demonstrated through the mechanisms of covalent inhibition of cathepsins and non-covalent inhibition of DPP-4, this scaffold offers medicinal chemists a versatile tool to address a wide range of therapeutic targets. The electron-withdrawing nature of fluorine can enhance the reactivity of the nitrile warhead for covalent targets, while also enabling unique, affinity-enhancing interactions in non-covalent binding modes.

The experimental workflows detailed herein, from initial in vitro screening to in-cell target engagement verification with CETSA, provide a self-validating pathway for the characterization of these promising compounds. This ensures that decisions on lead optimization are based on a comprehensive understanding of a compound's potency and its behavior in a physiologically relevant context.

Future research will likely focus on expanding the application of fluorinated benzonitriles to new enzyme classes and on fine-tuning their pharmacokinetic properties through more sophisticated fluorination patterns. The continued development of novel synthetic methods will further broaden the accessible chemical space, paving the way for the next generation of targeted therapeutics built upon this powerful chemical framework.

References

An In-Depth Technical Guide to 4,5-Difluoro-2-hydroxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-hydroxybenzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While the specific historical genesis of this compound is not prominently documented in scientific literature, this guide elucidates its chemical identity, physicochemical properties, and plausible synthetic pathways based on established organofluorine chemistry. Particular emphasis is placed on its role as a critical intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering a compilation of technical data, detailed experimental protocols, and an exploration of its application landscape.

Introduction: The Emergence of a Versatile Fluorinated Building Block

This compound (CAS No. 186590-36-3), also known as 2-cyano-4,5-difluorophenol, has emerged as a valuable scaffold in synthetic chemistry. The strategic placement of two fluorine atoms, a hydroxyl group, and a nitrile moiety on a benzene ring imparts a unique combination of reactivity and physicochemical properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules, making this compound a sought-after intermediate in pharmaceutical development.[1] The hydroxyl and nitrile groups offer versatile handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures. While a seminal "discovery" paper is not readily identifiable, its appearance in the catalogs of specialty chemical suppliers points to its utility in contemporary research and development. This guide aims to consolidate the available technical information and present it in a practical format for laboratory scientists.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis. The following data for this compound has been compiled from various chemical databases and supplier specifications.

Physical Properties
PropertyValueSource
CAS Number 186590-36-3[2]
Molecular Formula C₇H₃F₂NO[2]
Molecular Weight 155.10 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 161-163 °C[2]
Boiling Point (Predicted) 304.49 °C[4]
XlogP (Predicted) 2.0[5]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule.[1]

  • ¹³C NMR Spectroscopy: Carbon NMR is essential for confirming the carbon framework of the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[1] Characteristic peaks would be expected for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and C-F stretches.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1] Predicted mass-to-charge ratios for various adducts are available.[5]

Synthesis of this compound: A Plausible Experimental Protocol

While the original synthesis of this compound is not well-documented, a retro-synthetic analysis based on established methodologies for analogous fluorinated hydroxybenzonitriles allows for the design of a robust and reproducible synthetic route. A common strategy involves the synthesis of a protected precursor, 4,5-Difluoro-2-methoxybenzonitrile, followed by demethylation.

An alternative plausible route, based on the synthesis of other difluoro-hydroxybenzonitriles, involves the bromination of a suitable difluorophenol followed by a cyanation reaction.[6][7]

The following is a proposed multi-step synthesis protocol starting from 3,4-difluoroaniline.

G cluster_0 Proposed Synthesis of this compound 3,4-Difluoroaniline 3,4-Difluoroaniline Intermediate_1 Intermediate_1 3,4-Difluoroaniline->Intermediate_1 Step 1: Diazotization & Hydroxylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Step 2: Methylation Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Step 3: Bromination 4,5-Difluoro-2-methoxybenzonitrile 4,5-Difluoro-2-methoxybenzonitrile Intermediate_3->4,5-Difluoro-2-methoxybenzonitrile Step 4: Cyanation This compound This compound 4,5-Difluoro-2-methoxybenzonitrile->this compound Step 5: Demethylation

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Difluorophenol from 3,4-Difluoroaniline

  • Diazotization: Dissolve 3,4-difluoroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate. The diazonium group is replaced by a hydroxyl group.

  • Work-up: After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-difluorophenol.

Step 2: Synthesis of 1,2-Difluoro-4-methoxybenzene from 3,4-Difluorophenol

  • Methylation: Dissolve 3,4-difluorophenol in a suitable solvent (e.g., acetone) and add a base (e.g., potassium carbonate). Add dimethyl sulfate dropwise and reflux the mixture for several hours.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography to obtain 1,2-difluoro-4-methoxybenzene.

Step 3: Synthesis of 1-Bromo-4,5-difluoro-2-methoxybenzene

  • Bromination: Dissolve 1,2-difluoro-4-methoxybenzene in a suitable solvent (e.g., chloroform or acetic acid). Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

  • Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield the brominated product.

Step 4: Synthesis of 4,5-Difluoro-2-methoxybenzonitrile

  • Cyanation: In an inert atmosphere, heat a mixture of 1-bromo-4,5-difluoro-2-methoxybenzene and copper(I) cyanide in a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. Purify the product by recrystallization or column chromatography.

Step 5: Synthesis of this compound

  • Demethylation: Dissolve 4,5-Difluoro-2-methoxybenzonitrile in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., 0 °C or -78 °C). Add a demethylating agent such as boron tribromide dropwise.

  • Work-up: After the reaction is complete, carefully quench the reaction with water or methanol. Extract the product into an organic solvent, wash, dry, and concentrate to yield this compound. Purify by recrystallization.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several high-technology sectors.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound and its methoxy-protected precursor is as a building block in the synthesis of biologically active molecules.[3]

  • Oncology: Fluorinated aromatic compounds are integral to the design of many modern cancer therapeutics. The 4,5-difluoro substitution pattern can enhance the binding of drug candidates to their target proteins and improve their pharmacokinetic profiles. This intermediate is particularly useful in the development of kinase inhibitors and other targeted therapies.[3]

  • Agrochemicals: The principles of drug design often translate to the development of new pesticides and herbicides. The incorporation of fluorine atoms can increase the efficacy and metabolic stability of agrochemicals.[3]

Materials Science

The electronic properties imparted by the fluorine and nitrile substituents make this scaffold attractive for applications in materials science.

  • Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are used in the synthesis of advanced materials for OLEDs.[3][8] The electron-withdrawing nature of the nitrile and fluorine groups can be used to tune the electronic properties of organic semiconductors, leading to improved device performance.

Future Outlook

The demand for complex, highly functionalized building blocks in drug discovery and materials science is ever-increasing. This compound, with its unique array of functional groups and fluorine substitution, is well-positioned to remain a relevant and valuable intermediate. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of novel bioactive compounds and advanced materials will undoubtedly continue to expand.

References

A Comprehensive Technical Guide to the Safe Handling of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling and use of 4,5-Difluoro-2-hydroxybenzonitrile. Synthesizing critical safety data with field-proven laboratory practices, this document is designed to empower laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment. The protocols and recommendations outlined herein are grounded in established safety principles for handling hazardous chemical compounds.

Compound Profile and Hazard Identification

This compound (CAS No. 186590-36-3) is a difluorinated aromatic compound with the molecular formula C₇H₃F₂NO.[1][2][3] Its unique chemical structure makes it a valuable building block in medicinal chemistry and materials science. However, the presence of both fluoro- and cyano- functional groups necessitates a rigorous approach to its handling. The primary hazards associated with this compound are its acute toxicity, and its potential to cause skin, eye, and respiratory irritation.[3][4]

GHS Hazard Classification

A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is fundamental to safe handling.[5][6] The table below summarizes the GHS hazard classification for this compound.

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed.[4]
Acute Toxicity, DermalCategory 3
alt text
DangerH312: Harmful in contact with skin.[4]
Acute Toxicity, InhalationCategory 3
alt text
DangerH331: Toxic if inhaled.[3][4]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity - Single ExposureCategory 3
alt text
WarningH335: May cause respiratory irritation.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[7] The fume hood provides primary containment and protects the user from inhaling hazardous dust or vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of the compound, double-gloving is recommended.[10] The choice of glove material should be based on the manufacturer's compatibility data for both this compound and any solvents being used.

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes, an impervious apron should be worn over the lab coat.[7]

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the event of a large spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to preventing accidental exposure and ensuring the integrity of the compound.

General Handling
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.[8][11]

  • Ensure containers are tightly closed when not in use.[7]

Storage
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][10]

  • Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[10]

  • Store in a locked cabinet or other secure area to restrict access to authorized personnel.[12]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a standard workflow for using this compound in a research setting, emphasizing critical safety checkpoints.

Preparation and Weighing
  • Don appropriate PPE: Before beginning any work, put on a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves.

  • Prepare the workspace: Ensure the chemical fume hood is clean and uncluttered.

  • Weighing the compound: Carefully weigh the desired amount of this compound in a tared container inside the fume hood. Avoid generating dust.

  • Dissolving the compound: If preparing a solution, add the solvent to the solid in the fume hood. Ensure the container is capped during dissolution if agitation is required.

Reaction Setup and Execution
  • Assemble the apparatus: Set up the reaction apparatus within the fume hood.

  • Introduce the compound: Carefully transfer the solid or solution of this compound to the reaction vessel.

  • Monitor the reaction: Continuously monitor the reaction for any unexpected changes.

Work-up and Purification
  • Quenching the reaction: If necessary, quench the reaction carefully within the fume hood.

  • Extraction and purification: Perform all extraction and purification steps within the fume hood.

Waste Disposal
  • Segregate waste: All waste contaminated with this compound must be collected in a designated, labeled hazardous waste container.[12]

  • Container management: Keep the waste container closed when not in use.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11][13]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills
  • Small spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with a compatible absorbent material.[10]

    • Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[12][14]

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.[12][14]

  • Large spills (or any spill outside a fume hood):

    • Evacuate the area immediately.[14][15]

    • Alert others and contact your institution's emergency response team.[7][15]

    • Restrict access to the area.[10]

Personal Exposure
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12][14]

    • Seek immediate medical attention.[10]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][12][14]

    • Seek immediate medical attention.[10]

  • Inhalation:

    • Move the affected person to fresh air.[4][10][12]

    • If breathing is difficult, administer oxygen if you are trained to do so.[10]

    • Seek immediate medical attention.[4]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[8][13]

    • Seek immediate medical attention.[13]

For all exposures, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel. [12]

Visualization of Safe Handling Workflow

The following diagram illustrates the key stages and safety considerations in a typical laboratory workflow involving this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_disposal Disposal Phase prep_start Don PPE (Lab coat, goggles, double gloves) weigh Weigh Compound (In Fume Hood) prep_start->weigh safety_check1 Verify Fume Hood Function prep_start->safety_check1 safety_check2 Check PPE Integrity prep_start->safety_check2 dissolve Prepare Solution (In Fume Hood) weigh->dissolve setup Assemble Apparatus (In Fume Hood) dissolve->setup execute Execute Reaction (Continuous Monitoring) setup->execute safety_check3 Confirm Emergency Equipment Access setup->safety_check3 quench Quench Reaction (In Fume Hood) execute->quench purify Purify Product (In Fume Hood) quench->purify waste Segregate & Collect Hazardous Waste purify->waste dispose Dispose via EHS waste->dispose safety_check4 Label Waste Container Correctly waste->safety_check4

Caption: Workflow for the safe handling of this compound.

References

A Senior Application Scientist's Guide to 4,5-Difluoro-2-hydroxybenzonitrile: From Hazard Profile to Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Data Sheet

4,5-Difluoro-2-hydroxybenzonitrile (CAS: 186590-36-3) is a substituted benzonitrile that serves as a pivotal building block in modern medicinal chemistry and materials science.[1][2] Its unique arrangement of a nitrile group, a hydroxyl moiety, and two fluorine atoms on an aromatic scaffold makes it a highly valuable intermediate for synthesizing complex molecules with tailored properties.[3] The fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile and hydroxyl groups offer versatile handles for subsequent chemical transformations.[3][4]

However, the very features that make this compound chemically attractive also contribute to its significant hazard profile. A standard Material Safety Data Sheet (MSDS) provides crucial, yet often decontextualized, safety information. This guide, designed for the practicing scientist, aims to bridge that gap. We will dissect the compound's properties, contextualize its hazards within a research environment, and provide self-validating protocols that prioritize safety without compromising experimental integrity.

Section 1: Core Chemical & Physical Identity

A precise understanding of a compound's physical properties is the foundation of its safe and effective use. The data below has been compiled from authoritative sources to provide a baseline for laboratory handling and experimental design.

Identifier Value Source(s)
CAS Number 186590-36-3[1][5][6]
Molecular Formula C₇H₃F₂NO[1][2]
Molecular Weight 155.10 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2-Cyano-4,5-difluorophenol[1]
SMILES OC1=CC(F)=C(F)C=C1C#N[1]
Physical Form Crystalline solid[1]
Solubility Soluble in Methanol[7]

Section 2: The Medicinal Chemist's Perspective: Causality of Function and Hazard

The structure of this compound is not arbitrary; it is a convergence of pharmacologically significant motifs. Understanding why these motifs are used in drug design provides insight into the compound's reactivity and, by extension, its hazards.

  • The Nitrile Group (C≡N): Often employed as a bioisostere for a carbonyl group, the nitrile can act as a hydrogen bond acceptor, mimicking key interactions of natural ligands with their protein targets.[4] It is generally robust and not readily metabolized, contributing to the stability of a final drug compound.[4] However, its presence necessitates vigilance for toxic decomposition products, such as nitrogen oxides and potentially hydrogen cyanide under specific reactive conditions.[7][8]

  • Difluorinated Phenolic Ring: The two fluorine atoms are potent electronic modifiers. Their electron-withdrawing nature increases the acidity of the phenolic hydroxyl group, potentially altering reactivity and intermolecular interactions. In drug development, fluorination is a classic strategy to block metabolic oxidation sites and improve pharmacokinetic profiles.[3] This stability, however, also means that upon decomposition (e.g., in a fire), highly stable and corrosive Hydrogen Fluoride (HF) gas will be generated—a critical safety consideration.[9]

This duality—functional utility and inherent hazard—demands a rigorous and informed approach to safety.

Section 3: A Deconstructed Hazard Analysis

The Global Harmonized System (GHS) provides a framework for classifying chemical hazards. Below, we translate these classifications into practical laboratory risks and necessary precautions.

Hazard Statement Classification Implication & Rationale for the Researcher
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion of even small quantities can lead to significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the lab and practicing meticulous personal hygiene.[6]
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)The compound can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat at all times. Any skin contact must be treated as a significant exposure.[6]
H331: Toxic if inhaled Acute Toxicity, Inhalation (Category 3)As a crystalline solid, there is a risk of generating airborne dust during handling (weighing, transferring). Inhalation of this dust is highly toxic. All manipulations must be performed within a certified chemical fume hood to prevent respiratory exposure.[6]
H315: Causes skin irritation Skin Irritation (Category 2)Direct contact can cause inflammation, redness, and discomfort. This reinforces the need for consistent glove use and immediate washing of any exposed area.[6]
H319: Causes serious eye irritation Eye Irritation (Category 2A)Accidental contact with the eyes will cause significant irritation and potential damage. Chemical splash goggles or a face shield are mandatory PPE when handling this substance.[6]
H335: May cause respiratory irritation STOT - Single Exposure (Category 3)Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This is another compelling reason to work exclusively within a fume hood.[6]

Section 4: Self-Validating Safety Protocols & Workflows

The following protocols are designed to be inherently safe. Each step is a checkpoint that validates the integrity of the overall safety procedure.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to remove the hazard from the operator's environment.

  • Primary Engineering Control: All handling of this compound solid, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. A full-face shield should be used if there is a significant risk of splashing.

    • Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). Always double-check glove integrity before use. Contaminated gloves must be removed and disposed of properly.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure safety shoes are worn.[8]

Step-by-Step Protocol for Handling and Weighing

This workflow minimizes dust generation and potential for exposure.

  • Preparation: Before retrieving the chemical, ensure the fume hood sash is at the appropriate height, the work surface is clean, and all necessary equipment (spatulas, weigh paper, secondary containers) is inside the hood.

  • Container Handling: Gently tap the primary container on the hood surface to settle the contents. Open the container slowly to avoid creating a plume of dust.

  • Weighing: Use a spatula to carefully transfer the desired amount of solid to weigh paper or a tared container. Avoid any rapid movements. If using an analytical balance, place it inside the fume hood if possible, or use a draft shield.

  • Transfer: Carefully add the weighed solid to the reaction vessel or solvent.

  • Cleanup: Promptly and securely close the primary chemical container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated disposable materials (weigh paper, wipes, gloves) in a designated hazardous waste container.

Storage & Incompatibility Management

Proper storage is a passive but critical safety measure.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][9] The container must be kept tightly closed to prevent moisture ingress.[1]

  • Incompatible Materials: Segregate from strong oxidizing agents.[7][8] The rationale is that strong oxidizers can react exothermically with the organic compound, potentially leading to a fire or explosion and the release of toxic gases.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling RiskAssess Risk Assessment EngControl Verify Fume Hood Operation RiskAssess->EngControl PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) EngControl->PPE Weigh Weigh Chemical PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Decon Decontaminate Tools & Surface Transfer->Decon Waste Segregate Hazardous Waste Decon->Waste Store Return Reagent to Storage Waste->Store Spill Solid Spill Detected Alert Alert personnel in the immediate area Spill->Alert Assess Assess spill size and location Alert->Assess PPE Don additional PPE (e.g., double gloves) Assess->PPE Minor Spill Evacuate MAJOR SPILL: Evacuate area and call emergency services Assess->Evacuate Major Spill Contain Gently cover with absorbent pads to prevent dust PPE->Contain Cleanup Carefully sweep solid into a designated waste container Contain->Cleanup Decon Decontaminate the area with an appropriate solvent Cleanup->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4,5-Difluoro-2-hydroxybenzonitrile from 3,4-Difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5-Difluoro-2-hydroxybenzonitrile is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern offers a strategic starting point for the development of complex molecular architectures. This document provides a comprehensive, two-part protocol for the synthesis of this compound, commencing from the readily available precursor, 3,4-difluorophenol. The described methodology is robust, detailing the critical steps of ortho-formylation via a modified Reimer-Tiemann reaction, followed by the conversion of the resulting aldehyde to the target nitrile through an oxime intermediate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both practical, step-by-step instructions and insights into the underlying chemical principles.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and unique binding affinities, making them highly sought after. 3,4-Difluorophenol is an excellent starting material in this context, providing a fluorinated aromatic core amenable to further functionalization.[1] this compound, also known as 6-Cyano-3,4-difluorophenol, is a particularly useful derivative, possessing three key functional groups: a nucleophilic hydroxyl group, an electrophilic nitrile group, and a difluorinated benzene ring.[2][3] This trifecta of reactivity allows for diverse subsequent chemical transformations.

This application note details a reliable two-stage synthetic pathway to access this key intermediate. The synthesis begins with the regioselective ortho-formylation of 3,4-difluorophenol to produce 4,5-difluoro-2-hydroxybenzaldehyde. This is followed by the conversion of the aldehyde functionality into a nitrile group to yield the final product.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Ortho-Formylation: Introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of 3,4-difluorophenol.

  • Nitrile Formation: Conversion of the formyl group of the intermediate aldehyde into a nitrile (-C≡N) group.

G cluster_0 Stage 1: Ortho-Formylation cluster_1 Stage 2: Nitrile Formation A 3,4-Difluorophenol B 4,5-Difluoro-2-hydroxybenzaldehyde A->B  Reimer-Tiemann Reaction (CHCl3, NaOH, H2O, Heat) C 4,5-Difluoro-2-hydroxybenzaldehyde D This compound C->D  1. Hydroxylamine (NH2OH·HCl)  2. Dehydration (e.g., Acetic Anhydride)

Caption: Two-stage synthesis of this compound.

Part I: Ortho-Formylation of 3,4-Difluorophenol

Mechanism Insight: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5][6] The reaction proceeds through the formation of a highly reactive electrophile, dichlorocarbene (:CCl₂), in situ.

The mechanism involves the following key steps:[5][7][8]

  • Carbene Generation: A strong base, typically sodium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-CCl₃). This anion is unstable and rapidly eliminates a chloride ion to generate dichlorocarbene.

  • Phenoxide Formation: The hydroxide also deprotonates the phenol, forming the more nucleophilic phenoxide ion. The negative charge is delocalized into the aromatic ring, activating it towards electrophilic attack.

  • Electrophilic Attack: The electron-deficient dichlorocarbene is attacked by the electron-rich phenoxide ring, preferentially at the ortho position. This selectivity is a hallmark of the reaction with phenols.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the final aldehyde product after an acidic workup.

The reaction is typically performed in a biphasic system (aqueous NaOH and an organic solvent like chloroform) and requires heating to initiate.[4][8]

Experimental Protocol: Synthesis of 4,5-Difluoro-2-hydroxybenzaldehyde

Materials and Reagents:

  • 3,4-Difluorophenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (24.0 g, 0.6 mol) in deionized water (40 mL).

  • Addition of Phenol: To the stirred NaOH solution, add 3,4-difluorophenol (13.0 g, 0.1 mol). Stir the mixture until the phenol has completely dissolved. The formation of the sodium phenoxide salt is exothermic.

  • Addition of Chloroform: Heat the mixture to 60-65 °C using a heating mantle. Add chloroform (18.0 mL, 0.225 mol) dropwise from the dropping funnel over a period of 1 hour. Maintain vigorous stirring to ensure proper mixing of the biphasic solution.

  • Reaction: After the addition of chloroform is complete, continue to heat the reaction mixture at 60-65 °C with vigorous stirring for an additional 3-4 hours. The mixture will typically turn a dark brown color.

  • Work-up - Chloroform Removal: Cool the reaction mixture to room temperature. Arrange for simple distillation to remove the excess chloroform.

  • Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4,5-difluoro-2-hydroxybenzaldehyde can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/toluene).

Part II: Conversion to this compound

Mechanism Insight: Oxime Formation and Dehydration

This transformation is a reliable two-step process for converting aldehydes to nitriles.[9][10]

  • Oxime Formation: The aldehyde reacts with hydroxylamine (often from hydroxylamine hydrochloride) in a condensation reaction. The lone pair on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfers and elimination of a water molecule yield the corresponding aldoxime.

  • Dehydration: The aldoxime is then dehydrated to form the nitrile. This step requires a dehydrating agent. Acetic anhydride is a common and effective choice; it reacts with the oxime's hydroxyl group, forming a good leaving group and facilitating the elimination that leads to the carbon-nitrogen triple bond of the nitrile.[11]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 4,5-Difluoro-2-hydroxybenzaldehyde (from Part I)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Acetic anhydride ((CH₃CO)₂O)

  • Potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Standard glassware for reaction, work-up, and purification.

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 4,5-difluoro-2-hydroxybenzaldehyde (15.8 g, 0.1 mol) in ethanol (150 mL).

    • Add a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (10.0 g, 0.12 mol) in water (50 mL).

    • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure. The oxime may precipitate upon cooling or addition of water. Filter the solid, wash with cold water, and dry.

  • Dehydration to Nitrile:

    • Place the dried 4,5-difluoro-2-hydroxybenzaldoxime (17.3 g, 0.1 mol) in a round-bottom flask.

    • Add acetic anhydride (50 mL) and heat the mixture to reflux (approx. 140 °C) for 2-3 hours.[11]

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring to decompose the excess acetic anhydride.

    • The initial product is the acetylated nitrile. To hydrolyze the acetyl group, add a solution of potassium hydroxide (15 g) in water (75 mL) and ethanol (75 mL) to the mixture.[11]

    • Heat the resulting mixture at 80 °C for 1-2 hours to cleave the acetate ester.

    • Cool the solution and acidify with dilute HCl to precipitate the product.

    • Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol/water or toluene) or by column chromatography on silica gel.

Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterStage 1: FormylationStage 2: Nitrile Formation
Starting Material 3,4-Difluorophenol4,5-Difluoro-2-hydroxybenzaldehyde
Key Reagents CHCl₃, NaOHNH₂OH·HCl, Acetic Anhydride
Solvent Water/CHCl₃ (biphasic)Ethanol, Acetic Anhydride
Temperature 60-65 °CReflux
Reaction Time 3-4 hours3-5 hours (total)
Typical Yield 40-60%70-85%
Product MW 158.10 g/mol 155.10 g/mol

Product Characterization: The final product, this compound, should be characterized to confirm its identity and purity.[12][13][14]

  • ¹H NMR: Expected to show characteristic aromatic proton signals and a broad singlet for the hydroxyl proton.

  • ¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

  • ¹³C NMR: Will show the expected number of signals for the aromatic carbons, the nitrile carbon, and carbons attached to fluorine.

  • IR Spectroscopy: Will exhibit a strong, sharp absorption for the nitrile group (C≡N) around 2230-2240 cm⁻¹ and a broad absorption for the hydroxyl group (-OH) around 3200-3500 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Hazards:

    • Chloroform: Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

    • Sodium Hydroxide/Potassium Hydroxide: Are corrosive and can cause severe burns. Handle with care.

    • Concentrated HCl: Is corrosive and has toxic fumes. Handle with care.

    • Acetic Anhydride: Is corrosive and a lachrymator. Handle in a fume hood.

  • Reaction Hazards: The Reimer-Tiemann reaction can be exothermic once initiated.[5] Maintain proper temperature control and be prepared for rapid heating.

Workflow Visualization

G A 1. Dissolve NaOH in H2O B 2. Add 3,4-Difluorophenol A->B C 3. Heat to 65°C B->C D 4. Add CHCl3 dropwise C->D E 5. Reflux for 3-4h D->E F 6. Cool & Remove excess CHCl3 E->F G 7. Acidify with HCl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify Aldehyde Intermediate I->J K 11. Form Oxime with NH2OH·HCl J->K Proceed to Stage 2 L 12. Dehydrate with Acetic Anhydride K->L M 13. Hydrolyze Acetate L->M N 14. Acidify & Extract M->N O 15. Wash, Dry, Concentrate N->O P 16. Purify Final Product (this compound) O->P

Caption: Detailed experimental workflow for the synthesis.

References

Application Notes and Protocols: Synthesis of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Aromatic Nitriles

4,5-Difluoro-2-hydroxybenzonitrile is a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, and various heterocycles, making it a key intermediate in the synthesis of complex molecules.[1][2]

This document provides a detailed guide to the synthesis of this compound, focusing on the underlying reaction mechanisms and providing a robust, step-by-step protocol. The insights provided are aimed at enabling researchers to not only replicate the synthesis but also to understand the critical parameters that govern its success.

Part 1: Reaction Mechanism and Scientific Rationale

The synthesis of this compound is typically achieved through a two-step process starting from 3,4-difluorophenol. The first step is a formylation reaction to introduce an aldehyde group, followed by the conversion of the aldehyde to a nitrile.

Step 1: Formylation of 3,4-Difluorophenol

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis.[3] For electron-rich aromatic compounds like phenols, several methods are available. A common and effective method is the Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).[4][5]

Mechanism of Rieche Formylation:

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, TiCl4, coordinates to the dichloromethyl methyl ether, generating a highly electrophilic dichloromethyl cation equivalent. This electrophile then attacks the electron-rich aromatic ring of 3,4-difluorophenol. The hydroxyl group of the phenol directs the substitution to the ortho position due to its strong activating and ortho-directing effects, which are enhanced by chelation to the titanium center.[5] Subsequent hydrolysis of the resulting intermediate furnishes the desired 4,5-difluoro-2-hydroxybenzaldehyde.

Step 2: Conversion of 4,5-Difluoro-2-hydroxybenzaldehyde to this compound

The transformation of an aldehyde to a nitrile is a well-established synthetic route.[6][7] A widely used and efficient method involves the reaction of the aldehyde with hydroxylamine hydrochloride.[1][8] This one-pot process proceeds via the formation of an aldoxime intermediate, which then undergoes dehydration to yield the nitrile.[1][6]

Mechanism of Nitrile Formation:

  • Oxime Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the 4,5-difluoro-2-hydroxybenzaldoxime.

  • Dehydration: The aldoxime then undergoes dehydration to form the nitrile. This step can be promoted by various reagents or simply by heating.[1] The driving force for this elimination is the formation of a stable water molecule and the thermodynamically favored carbon-nitrogen triple bond.

Below is a diagram illustrating the overall reaction pathway:

Synthesis_Pathway cluster_step1 Step 1: Formylation cluster_step2 Step 2: Nitrile Formation 3,4-Difluorophenol 3,4-Difluorophenol 4,5-Difluoro-2-hydroxybenzaldehyde 4,5-Difluoro-2-hydroxybenzaldehyde 3,4-Difluorophenol->4,5-Difluoro-2-hydroxybenzaldehyde Cl2CHOMe, TiCl4 This compound This compound 4,5-Difluoro-2-hydroxybenzaldehyde->this compound NH2OH·HCl Experimental_Workflow cluster_prep Preparation cluster_formylation Step 1: Formylation cluster_nitrile_formation Step 2: Nitrile Formation start Start: Assemble Flame-Dried Glassware reagents Weigh/Measure Reagents: 3,4-Difluorophenol TiCl4, Cl2CHOMe, DCM start->reagents dissolve Dissolve 3,4-Difluorophenol in Anhydrous DCM reagents->dissolve cool Cool to 0°C dissolve->cool add_lewis Slowly Add TiCl4 cool->add_lewis add_formyl Dropwise Addition of Cl2CHOMe add_lewis->add_formyl react Stir at Room Temp (4-6h) Monitor by TLC add_formyl->react quench Quench with Ice and 1M HCl react->quench extract_wash Extract with DCM, Wash with Brine quench->extract_wash dry_purify Dry (Na2SO4), Concentrate, Purify (Column Chromatography) extract_wash->dry_purify product1 Product: 4,5-Difluoro-2-hydroxybenzaldehyde dry_purify->product1 setup2 Combine Aldehyde and NH2OH·HCl product1->setup2 reflux Heat to Reflux (2-4h) Monitor by TLC setup2->reflux workup2 Cool, Concentrate (if needed) reflux->workup2 extract_wash2 Dissolve in EtOAc, Wash with Water/Brine workup2->extract_wash2 dry_purify2 Dry (Na2SO4), Concentrate, Purify (Recrystallization/Column) extract_wash2->dry_purify2 final_product Final Product: this compound dry_purify2->final_product

References

Application Notes and Protocols: 4,5-Difluoro-2-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential with a Fluorinated Phenolic Nitrile

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. 4,5-Difluoro-2-hydroxybenzonitrile (CAS: 186590-36-3) has emerged as a highly valuable and versatile building block, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures with precision.[1][2] This guide provides an in-depth exploration of its properties, reactivity, and application, complete with field-proven protocols for its effective utilization.

The power of this reagent lies in the synergistic interplay of its three key functional groups on a single aromatic ring:

  • A Phenolic Hydroxyl Group: A nucleophilic site and a handle for introducing diverse side chains via etherification or esterification, crucial for modulating solubility and creating key binding interactions.

  • A Vicinal Difluoro Motif: The two fluorine atoms significantly alter the electronic landscape of the benzene ring. This substitution enhances metabolic stability by blocking potential sites of oxidation and can improve binding affinity to biological targets through specific fluorine-protein interactions.[3]

  • A Nitrile Group: A versatile functional group that can act as a hydrogen bond acceptor, be hydrolyzed to a carboxylic acid or amide, or be reduced to a primary amine, opening numerous avenues for further derivatization.[4]

This unique combination makes this compound a sought-after intermediate in the synthesis of high-value compounds, most notably in the development of next-generation kinase inhibitors for targeted cancer therapy.[5][6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical properties is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 186590-36-3[8][9][10][11]
Molecular Formula C₇H₃F₂NO[8][9][12]
Molecular Weight 155.10 g/mol [8]
Appearance White to light yellow crystalline powder[13]
Melting Point 89-90 °C[13]
Purity Typically ≥99%[8]
Solubility Soluble in common organic solvents like DMF, DMSO, acetone, and alcohols.
Storage Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[8]

Spectroscopic Data: While specific spectra can vary slightly based on the solvent and instrument, the expected signatures are:

  • ¹H NMR: Signals corresponding to the two aromatic protons and the phenolic hydroxyl proton. The aromatic protons will show coupling to each other and to the adjacent fluorine atoms. The hydroxyl proton signal is typically a broad singlet, and its chemical shift is solvent-dependent.

  • ¹³C NMR: Resonances for the seven carbon atoms, with characteristic C-F couplings observed for the carbons directly attached to fluorine.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C≡N stretch (~2230 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. A strategic approach to synthesis involves leveraging this differential reactivity to build molecular complexity in a controlled, stepwise manner.

Diagram: Loci of Reactivity

References

The Strategic Utility of 4,5-Difluoro-2-hydroxybenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Phenols in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Within this context, 4,5-Difluoro-2-hydroxybenzonitrile has emerged as a valuable and versatile building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[3][4] Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic nitrile, and a difluorinated phenyl ring—offers a rich platform for diverse chemical modifications, enabling the construction of complex molecular architectures.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols for the utilization of this compound in medicinal chemistry. We will particularly focus on its application in the synthesis of precursors for potent Mitogen-Activated Protein Kinase (MEK) inhibitors, a class of drugs that has shown significant promise in oncology.[5][6][7][8][9]

Core Application: A Gateway to MEK Inhibitor Scaffolds

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many human cancers.[5] Consequently, inhibitors of key kinases in this cascade, such as MEK1 and MEK2, have been a major focus of anticancer drug development. The approved drug Trametinib is a potent and selective allosteric inhibitor of MEK1/2 and features a key 2-fluoro-4-iodophenylamino moiety.[10][11] While not a direct precursor in all patented syntheses, this compound represents a readily available starting material for the convergent synthesis of crucial intermediates required for Trametinib and other structurally related kinase inhibitors.

The strategic value of the 4,5-difluoro-2-hydroxyphenyl motif lies in its ability to be transformed into the requisite 2-fluoro-4-iodoaniline core. The fluorine atoms play a crucial role in modulating the electronic properties of the phenyl ring and can enhance binding interactions with the target protein.[1][12][13] Specifically, in the context of Trametinib, the difluorinated ring contributes to the overall conformation and electronic landscape of the molecule, which is critical for its allosteric inhibition mechanism.[5][6][7][8][9]

Below, we provide a detailed, plausible synthetic pathway from this compound to a key precursor of Trametinib, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. This multi-step synthesis highlights the chemical versatility of the starting material and provides a roadmap for its application in the synthesis of related kinase inhibitors.

Synthetic Workflow: From this compound to a Key Trametinib Intermediate

The following diagram illustrates the proposed multi-step synthesis to convert this compound into a key precursor for Trametinib.

Synthetic_Pathway A This compound B 4,5-Difluoro-2-(methoxymethoxy)benzonitrile (Hydroxyl Protection) A->B MOMCl, Base C [4,5-Difluoro-2-(methoxymethoxy)phenyl]methanamine (Nitrile Reduction) B->C Reduction (e.g., LiAlH4 or H2/Catalyst) D 4,5-Difluoro-2-(methoxymethoxy)aniline (Benzylic Amine to Aniline Conversion) C->D Oxidation/Rearrangement E 4,5-Difluoro-2-iodo-6-(methoxymethoxy)aniline (Regioselective Iodination) D->E Iodinating Agent (e.g., NIS, ICl) F 2-Amino-4,5-difluoro-6-iodophenol (Deprotection) E->F Acidic Hydrolysis G 2-Fluoro-4-iodoaniline (Dehydroxylation/Diazotization) F->G Sandmeyer-type Reaction H N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea (Urea Formation) G->H 1. Phosgene equivalent 2. Cyclopropylamine I Trametinib Core Synthesis H->I Cyclization with Pyridotrione derivative MEK_Inhibition ATP_site ATP Binding Site Allosteric_pocket Allosteric Pocket Trametinib Trametinib Trametinib->Allosteric_pocket Binds to Difluoro_phenyl Difluoro-phenyl Moiety Difluoro_phenyl->Trametinib

References

Application Notes & Protocols: Leveraging 4,5-Difluoro-2-hydroxybenzonitrile in the Development of Novel Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Oncology

In the landscape of modern oncology drug discovery, the strategic incorporation of fluorine atoms into small molecule inhibitors has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—can transform a promising lead compound into a clinical candidate. 4,5-Difluoro-2-hydroxybenzonitrile is a key building block that embodies these advantages. Its di-fluoro substitution pattern on the phenyl ring, combined with the reactive hydroxyl and nitrile moieties, provides a versatile scaffold for the synthesis of targeted anti-cancer agents, particularly kinase inhibitors.

The electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of the phenolic hydroxyl group, enhancing its hydrogen bonding capabilities within the ATP-binding pocket of various kinases. This, coupled with the potential for the nitrile group to act as a hydrogen bond acceptor or be further elaborated, makes this compound a privileged starting material for generating potent and selective inhibitors of oncogenic signaling pathways. These pathways, often dysregulated in cancer, represent critical targets for therapeutic intervention.

Application: Design and Synthesis of Kinase Inhibitors

The primary application of this compound in anti-cancer drug development lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer treatment.

A common synthetic strategy involves the etherification of the hydroxyl group of this compound with a suitable heterocyclic or substituted aryl moiety. This is often followed by chemical modification of the nitrile group to introduce further diversity and target specific interactions within the kinase active site. The difluorinated phenyl ring system is particularly adept at forming favorable interactions within the hydrophobic regions of the ATP binding pocket of many kinases.

While specific drug names containing this exact starting material are not always publicly disclosed in early-stage development, the chemical literature points to its utility in creating libraries of compounds for screening against various kinase targets. For instance, derivatives of fluorinated benzonitriles have been explored as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[1] The general synthetic approach is often a multi-step process that can be adapted for either library synthesis for high-throughput screening or for the targeted synthesis of a specific inhibitor.

Protocols for In Vitro Evaluation of Anti-Cancer Activity

The following protocols are designed to assess the anti-cancer potential of compounds synthesized using this compound. These assays are fundamental in the early stages of drug discovery to determine a compound's efficacy and mechanism of action.[2][3][4]

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of a test compound on the viability of cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)[6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Kinase Inhibition Assay (In Vitro)

Objective: To determine the ability of a test compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Recombinant kinase enzyme (e.g., VEGFR-2, EGFR, etc.)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, the substrate peptide, and the recombinant kinase enzyme.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the cytotoxic effect of the test compound is mediated through the induction of apoptosis.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following table provides a hypothetical example of data that could be generated from the described assays for a novel compound, "DFH-KI-01," synthesized from this compound.

Assay TypeCell Line/TargetIC50 (µM)
Cell Viability (MTT)MCF-72.5
Cell Viability (MTT)A5495.1
Cell Viability (MTT)HT-293.8
Kinase InhibitionVEGFR-20.15
Kinase InhibitionEGFR> 50

Apoptosis Analysis (A549 cells treated with 5 µM DFH-KI-01 for 48h):

  • Live cells: 45%

  • Early apoptotic cells: 35%

  • Late apoptotic/necrotic cells: 18%

  • Necrotic cells: 2%

Visualizations

Signaling Pathway

Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DFH_KI_01 DFH-KI-01 (Inhibitor) DFH_KI_01->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by a hypothetical inhibitor.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis start 4,5-Difluoro-2- hydroxybenzonitrile synthesis Multi-step Synthesis start->synthesis purification Purification & Structure Verification synthesis->purification compound Test Compound (DFH-KI-01) purification->compound kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) compound->kinase_assay cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) compound->cell_viability ic50 IC50 Determination kinase_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis_assay cell_viability->ic50 cell_cycle Cell Cycle Analysis apoptosis_assay->cell_cycle sar Structure-Activity Relationship (SAR) apoptosis_assay->sar ic50->sar

Caption: A typical workflow for the synthesis and in vitro evaluation of anti-cancer compounds.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel anti-cancer therapeutics, particularly kinase inhibitors. Its unique chemical features provide a solid foundation for the design of potent and selective drug candidates. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of such compounds, enabling researchers to efficiently assess their anti-cancer activity and elucidate their mechanism of action. The systematic application of these synthetic and screening methodologies is crucial for advancing new therapeutic agents from the laboratory to the clinic.

References

Application Note: 4,5-Difluoro-2-hydroxybenzonitrile as a Cornerstone in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount strategy for enhancing biological efficacy, metabolic stability, and lipophilicity. Among the array of fluorinated building blocks, 4,5-Difluoro-2-hydroxybenzonitrile (CAS No: 186590-36-3) has emerged as a critical intermediate, particularly in the synthesis of high-value fungicides. Its unique substitution pattern—two adjacent fluorine atoms, a hydroxyl group, and a nitrile moiety—provides a versatile platform for constructing complex, biologically active molecules. This guide elucidates the pivotal role of this compound, focusing on its application in the synthesis of the novel fungicide Cyflufenamid, and provides detailed protocols and mechanistic insights relevant to researchers in crop protection and chemical synthesis.

The Strategic Importance of this compound

This compound serves as a foundational precursor for a new generation of agrochemicals. The difluoro-substitution pattern is instrumental in modulating the electronic properties and binding affinities of the final active ingredient, often leading to enhanced target-site interactions. The hydroxyl and nitrile groups offer reactive handles for sequential chemical modifications, allowing for the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 186590-36-3[1][2][3]
Molecular Formula C₇H₃F₂NO[2]
IUPAC Name This compound[4]
Synonyms 2-Cyano-4,5-difluorophenol[4]

Core Application: Synthesis of the Fungicide Cyflufenamid

A prime example showcasing the utility of this compound is in the synthesis of Cyflufenamid . Cyflufenamid is a highly effective fungicide renowned for its preventative, curative, and long-lasting residual activity against powdery mildew on a wide range of crops, including fruits, vegetables, and cereals.[5][6]

Table 2: Profile of Cyflufenamid Fungicide

FeatureDescriptionReference
Fungicide Class Benzamidoxime[5]
FRAC MoA Class U06 (Mode of Action is considered different from other existing fungicides)[7]
Primary Target Powdery Mildew Pathogens[5][6]
Activity Spectrum Preventative and Curative[5]
Key Features Long residual and vapor phase activity[5]
Formulation Often supplied as oil suspensions for foliar spray[7]

The synthesis of Cyflufenamid leverages this compound as a key starting material. A common initial step in the synthetic route involves the protection or modification of the phenolic hydroxyl group to facilitate subsequent reactions. A standard and efficient method for this is O-methylation.

Protocol 1: O-Methylation of this compound

This protocol describes a representative procedure for the synthesis of 4,5-Difluoro-2-methoxybenzonitrile, a key downstream intermediate.[8][9] The principle relies on a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile to attack an electrophilic methyl source.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)

  • Acetone or Acetonitrile (anhydrous)

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or acetonitrile to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq). The K₂CO₃ acts as the base to deprotonate the phenol.

  • Addition of Methylating Agent: Stir the suspension vigorously. Slowly add the methylating agent (e.g., Dimethyl Sulfate, 1.1 - 1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4,5-Difluoro-2-methoxybenzonitrile.

  • Purification: If necessary, purify the product by recrystallization or column chromatography to achieve high purity (≥98%).[8]

Protocol_1_Workflow start Dissolve 4,5-Difluoro- 2-hydroxybenzonitrile in Acetone add_base Add K₂CO₃ (Base) start->add_base 1 add_methyl Add (CH₃)₂SO₄ (Methylating Agent) add_base->add_methyl 2 reflux Heat to Reflux (2-4 hours) add_methyl->reflux 3 workup Cool, Filter & Concentrate reflux->workup 4 extract Aqueous Work-up & Extraction workup->extract 5 purify Dry and Purify extract->purify 6 product 4,5-Difluoro- 2-methoxybenzonitrile purify->product 7

Caption: Workflow for the O-methylation of this compound.
Conceptual Synthetic Pathway to Cyflufenamid

Following the synthesis of the methoxy intermediate, the pathway to Cyflufenamid involves several key transformations. While the proprietary industrial synthesis is not public, a plausible academic route can be conceptualized. This involves converting the nitrile group into an amidoxime, followed by a coupling reaction.

Cyflufenamid_Synthesis cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Modification & Coupling start_mol 4,5-Difluoro-2- hydroxybenzonitrile intermediate_1 4,5-Difluoro-2- methoxybenzonitrile start_mol->intermediate_1 O-Methylation (Protocol 1) intermediate_2 Formation of Amidoxime Intermediate intermediate_1->intermediate_2 Reaction with Hydroxylamine final_product Cyflufenamid intermediate_2->final_product Coupling with substituted 2-phenylacetamide derivative

Caption: Conceptual workflow from the starting material to the final Cyflufenamid product.

Mechanistic Insights: The Broader Context of Fungicide Action

While Cyflufenamid's precise mode of action is unique and classified under FRAC group U06, understanding dominant fungicide mechanisms provides critical context for researchers.[7] A major class of modern fungicides is the Succinate Dehydrogenase Inhibitors (SDHIs) .

SDHIs act by targeting Complex II of the mitochondrial respiratory chain.[10] This enzyme, succinate dehydrogenase, is a crucial component of both the Krebs cycle and the electron transport chain, responsible for oxidizing succinate to fumarate.[11] By binding to the ubiquinone-binding (UQ) site of the SDH enzyme, SDHI fungicides block this electron transfer, effectively halting cellular respiration and ATP production in the target fungus, leading to cell death.[11][12]

SDHI_Mechanism cluster_ETC Mitochondrial Inner Membrane TCA Krebs Cycle (TCA) C2 Complex II (Succinate Dehydrogenase) TCA->C2 Succinate -> Fumarate ETC Electron Transport Chain (ETC) ATP ATP Synthesis C1 Complex I C3 Complex III C1->C3 C2->C3 C4 Complex IV C3->C4 C4->ATP O₂ -> H₂O (Drives Proton Gradient) SDHI SDHI Fungicide SDHI->C2 INHIBITS

Caption: Site of action for SDHI fungicides within the mitochondrial respiratory chain.

It is also important for researchers to be aware that some agrochemicals can have off-target effects and may act as endocrine-disrupting chemicals (EDCs).[13] These compounds can interfere with the body's hormonal systems through various mechanisms, such as mimicking endogenous hormones or altering hormone synthesis and degradation.[14] Continuous research and development, utilizing versatile building blocks like this compound, aim to create highly specific and safer agrochemicals with minimal off-target activity.

Conclusion

This compound stands out as a high-value building block for the synthesis of advanced agrochemicals. Its utility is clearly demonstrated in the production of the fungicide Cyflufenamid, where its structural features contribute to the final product's potent and specific biological activity. The provided protocols and mechanistic discussions serve as a guide for researchers aiming to leverage this and similar fluorinated intermediates in the design and synthesis of the next generation of crop protection agents. The continuous exploration of such versatile chemical scaffolds is essential for addressing the ongoing challenges of food security and sustainable agriculture.

References

practical methods for crystallization of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Crystallization of 4,5-Difluoro-2-hydroxybenzonitrile

Application Note & Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a comprehensive guide to the practical methods for the crystallization of this compound, a key intermediate in various synthetic applications. The protocols are designed to be robust and are accompanied by scientific explanations to empower researchers in optimizing purification processes, ensuring high purity and desired crystal morphology.

Introduction: The Critical Role of Crystallization

This compound is a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals and advanced materials. The presence of multiple functional groups—hydroxyl, nitrile, and fluoro—imparts unique chemical reactivity and potential for hydrogen bonding and other non-covalent interactions.[1][2] For this intermediate to be effective in downstream applications, achieving high purity is paramount. Crystallization is the most powerful technique for the purification of solid organic compounds, capable of removing impurities and isolating the desired polymorph.[3][4]

This guide moves beyond simple step-by-step instructions, delving into the causality behind methodological choices. It serves as a practical resource for laboratory scientists to develop and troubleshoot crystallization processes for this specific molecule and other structurally related compounds.

Foundational Knowledge: Physicochemical Profile

Understanding the inherent properties of this compound is the first step in designing a successful crystallization strategy. These properties dictate solvent selection and the applicable range of process parameters.

PropertyValueSource
CAS Number 186590-36-3[5]
Molecular Formula C₇H₃F₂NO[5]
Molecular Weight 155.11 g/mol [6]
Boiling Point 241.9 ± 40.0 °C at 760 mmHg[7]
Density 1.441 g/cm³[7]
Solubility Soluble in organic solvents like ethanol and acetone.[7]

Scientist's Note: The presence of a hydroxyl (-OH) group and a nitrile (-C≡N) group suggests that the molecule has both hydrogen bond donor and acceptor capabilities. This, combined with the polar C-F bonds, indicates that polar solvents will be effective solubilizers. The aromatic ring provides a nonpolar region, suggesting that a mixed-solvent system (polar/nonpolar) could also be highly effective for crystallization.

The Science of Crystallization: From Solution to Solid

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can hold at equilibrium.[8] This unstable state is resolved through two primary stages:

  • Nucleation: The initial formation of small, ordered molecular clusters (nuclei). This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[8]

  • Crystal Growth: The subsequent, orderly deposition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.[8]

The goal of a well-designed protocol is to control the rate of supersaturation. Slow, controlled cooling or gradual addition of an antisolvent typically leads to fewer nucleation events and promotes the growth of larger, purer crystals.[9]

Strategic Solvent Selection

The choice of solvent is the most critical factor in a crystallization experiment. An ideal single solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[4]

Screening Protocol for Solvent Selection:

  • Place a small amount of crude this compound (e.g., 20-30 mg) into a small test tube.

  • Add a potential solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery. Reject it for single-solvent cooling crystallization, but consider it as the "good" solvent in an antisolvent pair.[3]

  • If the compound is poorly soluble at room temperature, gently heat the mixture towards the solvent's boiling point.

  • An ideal solvent will completely dissolve the compound when hot but show significant crystal formation upon cooling back to room temperature and then in an ice bath.[3]

Recommended Solvents for Screening:

SolventBoiling Point (°C)Rationale & Potential Use
Ethanol 78Known to solubilize the compound; good for cooling crystallization.[7][10]
Isopropanol 82Similar to ethanol, may offer different solubility profile.
Acetone 56Known to solubilize the compound; its volatility can be useful for evaporative methods.[7]
Ethyl Acetate 77Medium polarity, good for compounds with ester-like features.[10]
Toluene 111Aromatic solvent, interacts well with the benzene ring. Good for cooling crystallization.[10]
Hexanes/Heptane ~69 / ~98Nonpolar; likely poor solvents. Excellent candidates for use as an antisolvent.[10]
Water 100The compound has polar groups, but overall organic nature may limit solubility. Can be a potent antisolvent.[10]

Detailed Crystallization Protocols

The following protocols provide step-by-step methodologies for three common and effective crystallization techniques.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Toluene)

This method is the most straightforward and should be the first approach if a suitable single solvent is identified.

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of toluene and heat the mixture to a gentle boil (e.g., on a hot plate) with stirring.

  • Achieve Saturation: Continue adding hot toluene dropwise until the solid just completely dissolves. Adding an excess of solvent is the most common cause of poor yield and should be avoided.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and filter paper with hot solvent vapor to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is crucial for forming large, well-defined crystals.[9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Antisolvent Crystallization (e.g., Ethanol/Water System)

This technique is ideal when the compound is too soluble in one solvent but insoluble in another miscible solvent.

Methodology:

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent (ethanol) required for complete dissolution.

  • Antisolvent Addition: While stirring the solution, add the "poor" solvent or antisolvent (water) dropwise. Continue adding until a persistent cloudiness (turbidity) is observed. This indicates the point of supersaturation.[11]

  • Re-dissolution: Gently heat the turbid solution until it becomes clear again. This ensures the crystallization process begins from a homogeneous, saturated solution at an elevated temperature.

  • Cooling & Crystallization: Remove the solution from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation, Washing & Drying: Collect, wash (with a cold ethanol/water mixture), and dry the crystals as previously described.

Protocol 3: Vapor Diffusion (for High-Quality Crystals)

This method is particularly useful for generating high-quality single crystals suitable for X-ray diffraction, especially when working with small quantities of material.[8]

Methodology:

  • Prepare Inner Vial: Dissolve a small amount of the compound (5-10 mg) in a minimal volume (e.g., 0.5 mL) of a relatively volatile "good" solvent (e.g., acetone) in a small, open vial.

  • Prepare Outer Chamber: Add a larger volume (e.g., 2-3 mL) of a volatile "poor" solvent (antisolvent, e.g., heptane) to a larger beaker or jar. The two solvents must be miscible.[11]

  • Set Up Diffusion: Place the small inner vial inside the larger chamber, ensuring the solvent levels are not in direct contact. Seal the outer chamber tightly with a cap or parafilm.

  • Incubate: Allow the sealed system to stand undisturbed for several days. The vapor of the more volatile antisolvent (heptane) will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.[8]

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualization of Workflows

A clear understanding of the experimental sequence is essential for reproducibility.

G General Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolution 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilt 2. Hot Filtration (If Insoluble Impurities Present) Dissolution->HotFilt optional Cooling 3. Slow Cooling to RT, then Ice Bath Dissolution->Cooling HotFilt->Cooling VacFilt 4. Vacuum Filtration Cooling->VacFilt Wash 5. Wash with Cold Solvent VacFilt->Wash Dry 6. Dry Under Vacuum Wash->Dry Product Pure Crystalline Product Dry->Product

Caption: A generalized workflow for the purification of this compound via cooling crystallization.

G Decision Logic for Method Selection cluster_key Decision Points node_method node_method Start Find a suitable solvent? SolubleHot Soluble when hot, in-soluble when cold? Start->SolubleHot Yes SolubleRoom Soluble at room temp? Start->SolubleRoom No SolubleHot->node_method Yes Use Cooling Crystallization SolubleHot->SolubleRoom No SolubleRoom->node_method Yes Find a miscible antisolvent? SolubleRoom->node_method No Try Vapor Diffusion or other methods

Caption: A decision tree to guide the selection of an appropriate crystallization method based on solvent screening results.

Troubleshooting Common Crystallization Issues

Even with well-designed protocols, challenges can arise. The following table provides solutions to common problems.[9][12]

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used: The solution is not supersaturated upon cooling.[9]- Supersaturation: The solution is supersaturated but requires a nucleation event.[9]- Boil off some of the solvent to increase the concentration and attempt to cool again.[12]- Scratch the inside of the flask with a glass rod at the solvent line.[12]- Add a "seed crystal" of the pure compound if available.[9]
"Oiling Out" - The melting point of the compound (or its impure form) is lower than the temperature of the solution as it becomes saturated.- Reheat the solution to re-dissolve the oil.- Add a small amount of additional "good" solvent to lower the saturation temperature.[3]- Ensure very slow cooling to give molecules time to arrange in a crystal lattice rather than aggregating as a liquid.[9]
Poor Yield - Too much solvent was used initially.- The compound has significant solubility even in the cold solvent.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Recover material from the mother liquor by evaporating the solvent and re-crystallizing.[12]- Ensure the solution is cooled thoroughly in an ice bath before filtering.- Use the absolute minimum amount of ice-cold solvent for washing.[4]
Colored Crystals - Colored impurities are co-precipitating with the product.- Before crystallization, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.

References

Application Notes and Protocols: 4,5-Difluoro-2-hydroxybenzonitrile as a Strategic Intermediate for High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4,5-difluoro-2-hydroxybenzonitrile, a key intermediate in the synthesis of advanced liquid crystalline materials. We delve into the scientific rationale for utilizing this specific fluorinated building block, detailing its impact on critical performance characteristics such as dielectric anisotropy and thermal stability. This document offers detailed, field-proven protocols for the synthesis of liquid crystal precursors from this intermediate, including Williamson ether synthesis and Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction: The Strategic Advantage of Fluorination in Liquid Crystal Design

The relentless advancement of liquid crystal display (LCD) technology necessitates the development of novel liquid crystalline materials with superior performance characteristics. Fluorinated liquid crystals have become indispensable in meeting these demands, offering enhanced properties such as high thermal and chemical stability, reduced viscosity, and, most critically, tunable dielectric anisotropy (Δε)[1]. The incorporation of fluorine atoms into the molecular core of a liquid crystal has a profound impact on its electronic properties.

This compound is a strategically designed intermediate that serves as a foundational building block for high-performance liquid crystals. Its structure incorporates several key features:

  • A Rigid Benzonitrile Core: This provides the necessary structural anisotropy, a prerequisite for the formation of liquid crystal phases[1].

  • A Reactive Hydroxyl Group: This functional group serves as a versatile handle for subsequent molecular elongation through reactions like etherification.

  • Lateral Difluoro-Substitution: The two fluorine atoms positioned laterally on the phenyl ring are the most critical feature. Their high electronegativity induces a strong dipole moment perpendicular to the principal molecular axis[2]. This is instrumental in engineering liquid crystals with a large negative dielectric anisotropy, a requirement for advanced display modes like fringe-field switching (FFS)[2].

This guide will provide detailed protocols for the utilization of this compound in the synthesis of a model liquid crystal molecule, highlighting the rationale behind each synthetic step.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueSource
CAS Number 186590-36-3[3]
Molecular Formula C₇H₃F₂NO[4]
Molecular Weight 155.10 g/mol [4]
Appearance Solid (Typical)[5]
Melting Point 95 - 98 °C[5]
Boiling Point 241.9±40.0 °C at 760 mmHg[5]
Density 1.441 g/cm³[5]

Safety Precautions: this compound is a hazardous substance and must be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, and toxic if inhaled, causing skin and serious eye irritation[6]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information[6].

Synthesis of this compound

While various synthetic routes to fluorinated hydroxybenzonitriles exist, a common strategy involves the multi-step conversion from a readily available fluorinated aniline. The following is a plausible and logical synthetic pathway based on established chemical transformations, such as bromination, diazotization-hydrolysis, and cyanidation, adapted from similar syntheses[7].

Diagram of Proposed Synthetic Pathway

G A 3,4-Difluoroaniline B 2-Bromo-4,5-difluoroaniline A->B Br₂, Acetic Acid C 2-Bromo-4,5-difluorophenol B->C 1. NaNO₂, H₂SO₄ 2. H₂O, Δ D This compound C->D CuCN, DMF, Δ

Caption: Proposed synthesis of this compound.

Application in Liquid Crystal Synthesis: A Two-Step Protocol

The true utility of this compound is realized in its role as a precursor for more complex, elongated liquid crystal molecules. The hydroxyl group provides a convenient point for modification, typically through etherification, followed by a cross-coupling reaction to append another aromatic ring system.

Protocol 1: Williamson Ether Synthesis of 2-Alkoxy-4,5-difluorobenzonitrile

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol (or a phenol) and an alkyl halide[8]. In this step, we will append a flexible alkyl chain to the phenolic oxygen of our intermediate. This flexible tail is crucial for inducing and stabilizing the liquid crystalline phase.

Objective: To synthesize 2-(hexyloxy)-4,5-difluorobenzonitrile.

Materials:

  • This compound

  • 1-Bromohexane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and anhydrous acetone (sufficient to dissolve the starting material).

  • Alkylation: To the stirred suspension, add 1-bromohexane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(hexyloxy)-4,5-difluorobenzonitrile as a pure compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Extension

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide[9][10]. To utilize this reaction, we would first need to introduce a halide (e.g., bromine) onto our etherified intermediate, which could be achieved through electrophilic aromatic substitution. For the purpose of this protocol, we will assume the availability of a suitably brominated precursor.

Objective: To synthesize a 4'-alkoxy-2',3'-difluoro-[1,1'-biphenyl]-4-carbonitrile derivative.

Materials:

  • Brominated 2-(hexyloxy)-4,5-difluorobenzonitrile derivative (1 equivalent)

  • 4-cyanophenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • 2 M aqueous sodium carbonate solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser with nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine the brominated benzonitrile derivative, 4-cyanophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and add deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final liquid crystal molecule.

Diagram of Experimental Workflow

G cluster_0 Protocol 1: Williamson Ether Synthesis cluster_1 Protocol 2: Suzuki-Miyaura Coupling A Combine this compound, K₂CO₃, and Acetone B Add 1-Bromohexane A->B C Reflux for 12-18h B->C D Workup and Extraction C->D E Purification (Column Chromatography) D->E F 2-Alkoxy-4,5-difluorobenzonitrile E->F G Combine Brominated Intermediate, Boronic Acid, and Pd Catalyst F->G Bromination (Separate Step) H Add Solvents and Base G->H I Reflux under N₂ for 8-12h H->I J Workup and Extraction I->J K Purification (Recrystallization) J->K L Final Liquid Crystal Molecule K->L

Caption: General experimental workflow for liquid crystal synthesis.

Causality: The Impact of 4,5-Difluoro Substitution on Liquid Crystal Properties

The choice of this compound as an intermediate is a deliberate one, driven by the predictable and advantageous effects of the fluorine atoms on the final molecule's properties.

  • Negative Dielectric Anisotropy (Δε): The primary reason for this specific substitution pattern is to generate a large negative Δε. The C-F bonds are highly polar. In the 4,5-difluoro configuration, the vector sum of these bond dipoles points largely perpendicular to the long axis of the molecule. This strong perpendicular dipole moment is essential for liquid crystals used in display modes that rely on vertically aligned (VA) or in-plane switching (IPS) technologies, as it dictates how the molecules will orient themselves in an electric field[2][11][12].

  • Viscosity and Response Time: Fluorination can lead to lower intermolecular interactions compared to non-fluorinated analogues. This reduction in viscosity is highly desirable as it directly translates to faster switching times for the liquid crystal display, a critical performance metric[1].

  • Mesophase Stability: The presence of fluorine atoms can influence the type and temperature range of the liquid crystal phases (mesophases)[13][14]. While lateral fluorination can sometimes lower the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), it often suppresses the formation of unwanted smectic phases, thereby broadening the useful nematic phase range[13][14].

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of advanced liquid crystals. Its unique substitution pattern provides a direct route to materials with the large negative dielectric anisotropy, low viscosity, and high stability required for modern display applications. The protocols detailed in this guide offer a robust framework for the synthesis of novel liquid crystal molecules, grounded in well-established and reliable chemical transformations. By understanding the causal relationship between molecular structure and material properties, researchers can leverage this key intermediate to design and create the next generation of high-performance liquid crystals.

References

Application Note: Characterizing Covalent Enzyme Inhibition with 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Covalent Inhibitors

In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance.[1][2] Once viewed with caution due to potential off-target effects, their capacity for high potency, prolonged duration of action, and the ability to target challenging proteins has led to a renewed interest.[1][3] These molecules form a stable, covalent bond with their target enzyme, often leading to irreversible inhibition.[4] This application note provides a comprehensive guide to studying the enzymatic inhibition properties of 4,5-Difluoro-2-hydroxybenzonitrile , a compound with structural features suggestive of a covalent inhibitor.

The structure of this compound, featuring a reactive nitrile group and a difluorinated phenol ring, presents an intriguing scaffold for targeted covalent inhibition. The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the nitrile group, making it susceptible to nucleophilic attack from residues within an enzyme's active site, such as a cysteine thiol. This guide will provide the theoretical framework and practical protocols for characterizing the interaction of this compound with a representative enzyme class, deubiquitinases (DUBs), which are often cysteine proteases and are implicated in a wide range of diseases.[5]

Pillar 1: The Mechanism of Covalent Inhibition

Covalent inhibitors typically engage their target enzyme in a two-step process.[1][4] First, the inhibitor reversibly binds to the enzyme's active site to form a non-covalent complex (E-I). This initial binding is governed by the dissociation constant, Ki. Following this, a covalent bond is formed between the inhibitor and a reactive residue on the enzyme, leading to an inactivated enzyme-inhibitor complex (E-I*).[4] The rate of this irreversible step is defined by the inactivation rate constant, kinact.

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which accounts for both the initial binding affinity and the rate of covalent modification.[2] It is crucial to determine these kinetic parameters to understand the structure-activity relationship (SAR) and to translate biochemical activity to a cellular context.[2]

A simplified kinetic model for covalent inhibition is depicted below:

G E_I E + I EI_noncovalent E-I (non-covalent) E_I->EI_noncovalent EI_noncovalent->E_I EI_covalent E-I* (covalent) EI_noncovalent->EI_covalent G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_prep Prepare Assay Buffer, DUB Enzyme, Inhibitor Stock, and Ub-AMC Substrate Incubation Pre-incubate DUB Enzyme with This compound Reagent_prep->Incubation Reaction_init Initiate Reaction with Ub-AMC Substrate Incubation->Reaction_init Kinetic_read Monitor Fluorescence Increase (Kinetic Read) Reaction_init->Kinetic_read IC50_det Determine Time-Dependent IC50 Values Kinetic_read->IC50_det kobs_calc Calculate k_obs from Progress Curves Kinetic_read->kobs_calc kinact_Ki_plot Plot k_obs vs. Inhibitor Concentration kobs_calc->kinact_Ki_plot Param_det Determine k_inact and K_I kinact_Ki_plot->Param_det

References

derivatization of 4,5-Difluoro-2-hydroxybenzonitrile for further reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 4,5-Difluoro-2-hydroxybenzonitrile for Advanced Synthesis

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[1] this compound is a versatile building block that presents multiple reaction sites for chemical modification. Its unique electronic architecture—featuring a nucleophilic hydroxyl group, an electron-deficient aromatic ring, and a nitrile moiety—makes it a highly valuable precursor for the synthesis of complex molecular targets, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1]

This technical guide provides an in-depth exploration of key derivatization strategies for this compound. As senior application scientists, we move beyond simple procedural lists to explain the underlying chemical principles and rationale that govern experimental design. The protocols herein are designed to be robust and reproducible, providing researchers with a trusted foundation for their synthetic endeavors.

Core Derivatization Pathways

The primary sites for derivatization on this compound are the phenolic hydroxyl group and the aromatic ring. Reactions at the hydroxyl group, such as O-alkylation and O-acylation, are generally straightforward. Accessing derivatives via the aromatic ring often requires converting the hydroxyl group into a more reactive functional group, such as a triflate, to enable powerful cross-coupling reactions.

DerivatizationPathways cluster_OH Reactions at the Hydroxyl Group cluster_Ring Reactions via Ring Functionalization A This compound B O-Alkylated Ethers A->B O-Alkylation (Williamson Ether Synthesis) C O-Acylated Esters A->C O-Acylation (Esterification) D Aryl Triflate Intermediate A->D Triflation E C-C Coupled Biaryls D->E Suzuki-Miyaura Cross-Coupling

Caption: Key derivatization routes for this compound.

O-Alkylation: Synthesis of Aryl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages. The reaction proceeds by deprotonating the phenolic hydroxyl group to generate a nucleophilic phenoxide, which subsequently displaces a halide from an alkyl electrophile. For substrates like this compound, the choice of base and solvent is critical to ensure efficient and selective O-alkylation over potential competing C-alkylation.

Causality and Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and preferable as it minimizes side reactions. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, although this requires anhydrous conditions and careful handling.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free to react.

  • Phase-Transfer Catalysis: For biphasic reactions (e.g., using aqueous NaOH and an organic solvent like toluene), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly effective. The PTC transports the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides, dramatically accelerating the reaction rate.[2]

Protocol 1: O-Alkylation using Potassium Carbonate in DMF

This protocol describes a general procedure for the synthesis of 2-alkoxy-4,5-difluorobenzonitriles.

O_Alkylation_Workflow start Start setup 1. Combine Reactants (Starting Material, K₂CO₃) in DMF start->setup add_halide 2. Add Alkyl Halide (Dropwise, Room Temp) setup->add_halide react 3. Heat & Stir (60-80°C, 4-24h) Monitor by TLC add_halide->react workup 4. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 5. Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for O-alkylation.

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Add finely powdered anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-alkoxy-4,5-difluorobenzonitrile.

Alkylating AgentTemperature (°C)Time (h)Typical Yield (%)
Benzyl Bromide606>90%
Ethyl Bromoacetate7012~85%
Iodomethane604>95%

O-Acylation: Synthesis of Aryl Esters

O-acylation converts the phenolic hydroxyl group into an ester. This reaction is typically performed using an acyl chloride or anhydride in the presence of a base or catalyst. The resulting esters are not only important final products but can also serve as protecting groups or activated intermediates for further transformations.

Causality and Experimental Choices:

  • Acylating Agents: Acyl chlorides and anhydrides are common choices due to their high reactivity.

  • Catalysis: The reaction can be base-catalyzed or acid-catalyzed. For base-catalyzed acylation, a tertiary amine like pyridine or triethylamine is often used both as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3][4] Alternatively, various Lewis acids such as Cu(OTf)₂ have proven effective in catalyzing the acylation of sterically hindered or deactivated phenols under mild conditions.[5]

Protocol 2: DMAP-Catalyzed O-Acylation with Acetic Anhydride

Methodology:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the pure 2-acetoxy-4,5-difluorobenzonitrile.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds.[6] While direct activation of the C-F bonds on the aromatic ring is challenging, a highly reliable strategy is to first convert the phenolic hydroxyl group into an excellent leaving group, the triflate (trifluoromethanesulfonate, -OTf). This triflate intermediate readily undergoes oxidative addition to a Pd(0) catalyst, initiating the Suzuki-Miyaura coupling cycle with an organoboron reagent.[7][8]

Step A: Synthesis of 2-cyano-4,5-difluorophenyl trifluoromethanesulfonate

Causality and Experimental Choices:

  • Triflating Agent: Triflic anhydride (Tf₂O) is highly reactive and effective. N-phenyl-bis(trifluoromethanesulfonimide) is a milder, crystalline alternative.

  • Base: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the triflic acid byproduct.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under nitrogen. Cool to 0 °C.

  • Base Addition: Add pyridine (1.5 eq) and stir for 10 minutes.

  • Triflation: Add triflic anhydride (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Stir at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting phenol.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude triflate is often of sufficient purity for the next step, but can be purified by chromatography if necessary.

Step B: Protocol 3: Suzuki-Miyaura Coupling of the Aryl Triflate

This protocol couples the triflate intermediate with an arylboronic acid to form a biaryl structure.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-OTf OxAdd->PdII Transmet Transmetalation PdII_R Ar-Pd(II)L₂-R' Transmet->PdII_R RedElim Reductive Elimination RedElim->Pd0 ArR Ar-R' RedElim->ArR ArOTf Ar-OTf ArOTf->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmet

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To an oven-dried flask, add the aryl triflate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until completion (4-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired biaryl product.

Arylboronic AcidCatalystBaseTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃~88%
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃~92%
3-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃~80%

References

Troubleshooting & Optimization

troubleshooting low yield in 4,5-Difluoro-2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this valuable synthetic process. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and which is recommended?

There are several viable synthetic pathways to this compound. The choice of route often depends on the availability of starting materials, scale, and safety considerations. Two prominent methods are:

  • Formylation of 3,4-difluorophenol followed by conversion of the aldehyde to a nitrile. This is a widely used approach. The initial ortho-formylation of 3,4-difluorophenol can be achieved via methods like the Duff or Reimer-Tiemann reaction.[1] The resulting aldehyde is then typically converted to the nitrile.

  • Cyanation of a suitably substituted difluorobenzene derivative. This can involve reactions like the Sandmeyer reaction on an aminodifluorophenol derivative or palladium-catalyzed cyanation of an aryl halide.[2][3]

For general laboratory scale, the formylation of 3,4-difluorophenol is often preferred due to the commercial availability of the starting material and the relatively straightforward reaction sequence.

Q2: I'm experiencing a very low yield after the initial formylation of 3,4-difluorophenol. What are the likely causes?

Low yields in the formylation step are a frequent issue. The primary culprits are often related to side reactions and suboptimal reaction conditions.[4]

  • Di-formylation: If both ortho positions to the hydroxyl group are available, di-formylation can occur, consuming your starting material and complicating purification.[4]

  • Polymerization/Resin Formation: Phenols are susceptible to polymerization under harsh acidic or basic conditions, especially in the presence of formaldehyde equivalents.[4] This is often observed as a dark, tarry residue.

  • Incorrect Stoichiometry: An excess of the formylating agent can drive the reaction towards di-formylation and polymerization.[4]

  • Suboptimal Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can promote resin formation, while low temperatures may lead to an incomplete reaction.[4]

Q3: My reaction mixture turned dark brown/black during the formylation step. Is this normal, and can I still isolate the product?

A significant color change to dark brown or black is indicative of decomposition or polymerization, which will negatively impact your yield.[4] While it may still be possible to isolate some product, the purification will be challenging. This coloration is often a result of resin formation.

To mitigate this, consider the following:

  • Lowering the reaction temperature.

  • Reducing the concentration of the acid catalyst.

  • Ensuring the slow, controlled addition of the formylating agent.

Troubleshooting Guide for Low Yield

This section provides a more in-depth, step-by-step approach to diagnosing and resolving low-yield issues at different stages of the synthesis.

Scenario 1: Low Yield in the Formylation of 3,4-Difluorophenol

If you suspect issues with the initial formylation step, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow: Formylation Step

Caption: Troubleshooting workflow for low formylation yield.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Action & Rationale
Significant Di-formylated Byproduct Detected (by TLC/LC-MS) Excess formylating agent (e.g., hexamethylenetetramine - HMTA).Reduce the molar ratio of the formylating agent to the 3,4-difluorophenol. A 1:1 ratio is a good starting point to favor mono-formylation.[4]
Formation of an Insoluble, Tarry Residue Polymerization of the phenol and formaldehyde equivalent.Maintain the lowest effective reaction temperature. For a Duff reaction, this is often around 70°C.[4] Also, minimize the reaction time by monitoring its progress closely with TLC or HPLC.
Incomplete Conversion of Starting Material Reaction conditions are too mild or reaction time is too short.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) or extend the reaction time. Continue to monitor by TLC to find the optimal balance that drives the reaction to completion without significant byproduct formation.
Poor Regioselectivity (ortho vs. para) Inherent nature of the formylation reaction (e.g., Reimer-Tiemann).The Reimer-Tiemann reaction often gives a mixture of ortho and para isomers.[4] The ortho-isomer is typically favored due to chelation with the phenoxide. Optimizing the base and counterion may improve selectivity. For exclusive ortho-formylation, consider methods like the magnesium chloride-mediated formylation.[5]

Experimental Protocol: Optimized Duff Reaction for Mono-formylation

  • In a round-bottom flask, dissolve 3,4-difluorophenol (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in trifluoroacetic acid.

  • Heat the mixture to 70°C and stir.

  • Monitor the reaction progress every 30 minutes using TLC.

  • Once the starting material is consumed and the desired mono-formylated product is maximized, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Scenario 2: Low Yield in the Conversion of the Aldehyde to the Nitrile

The conversion of the intermediate aldehyde to the final nitrile product can also be a source of yield loss.

Troubleshooting Workflow: Aldehyde to Nitrile Conversion

Caption: Troubleshooting workflow for nitrile formation.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Action & Rationale
Incomplete Conversion of the Aldehyde Impure aldehyde starting material or inefficient dehydrating agent.Ensure the aldehyde from the previous step is sufficiently pure. Impurities can interfere with the reaction. If using a method involving an oxime intermediate, ensure the dehydration step (e.g., with acetic anhydride) goes to completion.[6]
Presence of Carboxylic Acid Byproduct Hydrolysis of the nitrile group under acidic or basic work-up conditions.Nitriles can be sensitive to hydrolysis.[7] If possible, perform a non-aqueous work-up. If an aqueous work-up is necessary, use neutral pH conditions and minimize the exposure time.
Formation of Amide Intermediate Incomplete dehydration of the oxime or partial hydrolysis of the nitrile.Ensure the dehydrating agent is fresh and used in sufficient quantity. If an amide is observed, it may be possible to convert it to the nitrile by treatment with a stronger dehydrating agent like P₂O₅ or POCl₃.
Scenario 3: Difficult Purification Leading to Product Loss

Even with a successful reaction, significant product loss can occur during purification.

Troubleshooting Purification:

  • Co-eluting Impurities: If byproducts have similar polarity to your desired product, separation by standard column chromatography can be difficult.

    • Solution: Try a different solvent system for your chromatography or consider an alternative purification method like recrystallization or preparative HPLC.

  • Product Insolubility/Precipitation: The product may be sparingly soluble in the extraction or chromatography solvents.

    • Solution: Use a solvent system in which your product is more soluble. Gentle heating may aid in dissolution, but be cautious of potential degradation.

  • Product Volatility: While less common for this specific molecule, some products can be lost during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with controlled temperature and vacuum. For final drying, avoid excessive heating.

Advanced Troubleshooting: The Sandmeyer Reaction Approach

For those employing a Sandmeyer reaction route, which involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, unique challenges can arise.[2][8]

Key Considerations for the Sandmeyer Reaction:

  • Diazonium Salt Stability: Aryl diazonium salts can be unstable, especially at elevated temperatures.[9] It is crucial to maintain low temperatures (typically 0-5°C) during the diazotization step.

  • Copper(I) Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuCN).[10] The quality and solubility of the catalyst are critical for reaction efficiency.

  • Side Reactions: A common side reaction is the unwanted replacement of the diazonium group with a hydroxyl group from the aqueous solvent.[10]

Troubleshooting the Sandmeyer Cyanation:

Problem Potential Cause Recommended Action & Rationale
Low Yield of Nitrile, High Yield of Phenol Byproduct Decomposition of the diazonium salt before reaction with cyanide or reaction with water.Ensure the diazotization is carried out at 0-5°C. Add the diazonium salt solution slowly to the CuCN solution to maintain a low concentration of the diazonium salt and favor the desired reaction.
Reaction Fails to Initiate Inactive catalyst or poor formation of the diazonium salt.Use freshly prepared or high-quality CuCN. Ensure the diazotization conditions (acid concentration, nitrite stoichiometry) are optimal for the specific substrate.
Formation of Azo Compounds Self-coupling of the diazonium salt with the starting aniline or product.Maintain a low temperature and ensure efficient stirring to minimize localized high concentrations of the diazonium salt.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]

Caption: Simplified mechanism of the Sandmeyer cyanation.

By carefully considering the potential pitfalls at each stage of the synthesis of this compound and applying a systematic troubleshooting approach, researchers can significantly improve yields and obtain this valuable compound with greater efficiency and reproducibility.

References

Technical Support Center: Purification of Crude 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4,5-Difluoro-2-hydroxybenzonitrile. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The purity of this intermediate is critical for the success of subsequent reactions, affecting yield, impurity profiles, and the overall quality of the final active ingredient. This guide provides a systematic approach to the purification of crude this compound, focusing on common issues and their resolution.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Recrystallization Issues

Recrystallization is often the first-line method for purifying solid organic compounds. However, its success is highly dependent on the choice of solvent and the nature of the impurities.

Q1: My crude this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated with the compound precipitating as a liquid phase. This is a common issue with polar compounds like phenols.

  • Causality: The boiling point of your chosen solvent is likely higher than the melting point of the crude material (a mixture of your product and impurities). Alternatively, the impurities present are significantly depressing the melting point of your compound.

  • Solutions:

    • Add more solvent: The oil may be a supersaturated solution. Adding a small amount of hot solvent can sometimes dissolve the oil.

    • Lower the temperature: If the oiling out occurs upon cooling, reheat the solution to redissolve the oil and allow it to cool much more slowly. A slower cooling rate encourages proper crystal lattice formation.

    • Change the solvent system:

      • Use a solvent with a lower boiling point.

      • Employ a solvent mixture. For a polar compound like this compound, a good starting point is a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and a non-polar co-solvent in which it is less soluble (like hexanes or heptane). Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar co-solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. A patent for the related compound 2-fluoro-4-hydroxybenzonitrile suggests recrystallization from petroleum ether, indicating that less polar solvents might be effective for this class of compounds[1].

Q2: I'm not observing any crystal formation after cooling the solution.

A2: This is typically due to either using too much solvent or the solution being in a stable supersaturated state.

  • Causality: The concentration of the compound in the solvent is below its saturation point at the lower temperature.

  • Solutions:

    • Reduce solvent volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

    • Induce crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound, add a single seed crystal to the cooled solution to initiate crystallization.

Q3: The purified crystals are still colored. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated charcoal.

  • Causality: The colored impurities have a high affinity for the crystal lattice or are present in significant amounts.

  • Solution:

    • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

    • Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize.

Problem Potential Cause Suggested Solution
Oiling OutSolvent boiling point is too high; high impurity load.Use a lower boiling point solvent or a solvent/co-solvent system (e.g., Ethanol/Hexanes).
No Crystal FormationToo much solvent used; supersaturation.Evaporate excess solvent; induce crystallization by scratching or seeding.
Colored CrystalsPresence of highly conjugated impurities.Treat the hot solution with activated charcoal before cooling.
Column Chromatography Issues

For complex mixtures or when recrystallization is ineffective, column chromatography is the preferred purification method.

Q1: My compound is very polar and either stays at the baseline or streaks badly on a silica gel TLC plate, even with 100% ethyl acetate.

A1: This is a common challenge with polar compounds containing acidic protons, like phenols, on a standard silica gel stationary phase.

  • Causality: The acidic silanol groups on the surface of the silica gel strongly interact with the polar functional groups (hydroxyl and nitrile) of your molecule, leading to poor elution and peak tailing.

  • Solutions:

    • Use a more polar mobile phase:

      • Add a small amount of a polar solvent like methanol (e.g., 1-10% in dichloromethane or ethyl acetate).

      • For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica, resulting in better peak shape.

    • Use a different stationary phase:

      • Reversed-phase silica (C18): This is an excellent option for polar compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is used.

      • Alumina (neutral or basic): Alumina can be a good alternative to silica for purifying compounds that are sensitive to acid.

    • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a base like triethylamine can neutralize the acidic sites and improve the chromatography of basic or acid-sensitive compounds. However, for an acidic phenol, this is less likely to be effective.

Q2: My compound co-elutes with an impurity.

A2: This indicates that the chosen mobile phase does not provide sufficient selectivity to separate the two compounds.

  • Causality: The polarity of your compound and the impurity are too similar in the current solvent system.

  • Solutions:

    • Optimize the mobile phase:

      • Change the solvent composition: Instead of a simple two-solvent system (e.g., hexanes/ethyl acetate), try a different combination (e.g., dichloromethane/methanol or toluene/ethyl acetate). Different solvents interact with your compounds in different ways, which can lead to better separation.

      • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.

    • Change the stationary phase: As mentioned above, switching to a different stationary phase like C18 or alumina can alter the elution order and improve separation.

Q3: I see decomposition of my compound on the column.

A3: Some compounds are unstable on silica gel.

  • Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

  • Solutions:

    • Use a less acidic stationary phase: Neutral alumina or reversed-phase silica are good alternatives.

    • Run the column quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying pressure to increase the flow rate (flash chromatography).

    • Deactivate the silica: As mentioned previously, this can sometimes help, but for acid-sensitive compounds, switching the stationary phase is often a better solution.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used. However, for the synthesis of substituted hydroxybenzonitriles, common impurities can include:

  • Unreacted starting materials: For example, if the synthesis starts from a fluorinated phenol, you may have residual starting material.

  • Isomeric byproducts: Depending on the reaction conditions, you may have other isomers of difluoro-hydroxybenzonitrile.

  • Hydrolysis products: If the reaction is worked up under harsh acidic or basic conditions, the nitrile group could be partially or fully hydrolyzed to the corresponding amide or carboxylic acid.

  • Byproducts from the cyanation step: If a Sandmeyer-type reaction is used, byproducts from side reactions of the diazonium salt can be present.

Q2: What is a good starting point for developing a recrystallization solvent system for this compound?

A2: A systematic approach is best. Start by testing the solubility of a small amount of your crude material in a range of solvents at room temperature and at their boiling points.

Solvent Polarity Expected Solubility at Room Temp. Expected Solubility at Boiling Point Recommendation
HexanesNon-polarInsolubleSparingly solubleGood as a co-solvent.
TolueneNon-polarSparingly solubleSolublePotentially a good single solvent.
DichloromethaneModerately PolarSolubleVery SolubleLikely too soluble to be a good single solvent, but can be used in a solvent/co-solvent system.
Ethyl AcetatePolarSolubleVery SolubleSimilar to dichloromethane.
EthanolVery PolarSolubleVery SolubleMay be too soluble; consider using it with a non-polar co-solvent.
WaterVery PolarSparingly solubleMore solubleA possibility, especially if impurities are non-polar.

A good starting point for a two-solvent system would be to dissolve the crude product in a minimal amount of hot toluene or ethanol and then add hexanes dropwise until turbidity is observed.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools to confirm the structure and identify any impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity. A 1H NMR spectrum of the pure compound should show characteristic aromatic proton signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single sharp peak in the chromatogram indicates a pure compound. The purity can be quantified by the peak area percentage.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat at boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is the product pure? recrystallization->is_pure_recryst end Pure Product is_pure_recryst->end Yes column_chrom Perform Column Chromatography is_pure_recryst->column_chrom No is_pure_column Is the product pure? column_chrom->is_pure_column is_pure_column->end Yes re_recrystallize Re-recrystallize is_pure_column->re_recrystallize No, but significant improvement troubleshoot Troubleshoot & Optimize Method is_pure_column->troubleshoot No, poor separation re_recrystallize->is_pure_recryst troubleshoot->column_chrom

Caption: A decision tree for selecting a purification strategy.

Troubleshooting Logic for Column Chromatography

ColumnTroubleshooting start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC start->check_tlc change_solvent Change Mobile Phase Composition check_tlc->change_solvent Poor separation compound_instability Compound Instability? check_tlc->compound_instability Streaking/Decomposition gradient Use Gradient Elution change_solvent->gradient change_stationary Change Stationary Phase (e.g., C18, Alumina) gradient->change_stationary deactivate Deactivate Silica Gel deactivate->change_stationary compound_instability->change_stationary Yes, severe compound_instability->deactivate Yes

Caption: A logical workflow for troubleshooting column chromatography issues.

References

Technical Support Center: Synthesis and Purification of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4,5-Difluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important fluorinated building block. Our aim is to equip you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthetic process.

Overview of the Synthetic Pathway and Potential Impurities

The synthesis of this compound (the "target compound") is typically achieved through a two-step process starting from 3,4-difluorophenol. The first step involves an electrophilic aromatic substitution to introduce a formyl group ortho to the hydroxyl group, yielding 4,5-difluoro-2-hydroxybenzaldehyde. This intermediate is then converted to the final nitrile product.

Each of these steps presents a unique set of challenges and can introduce specific impurities. Understanding the origin of these impurities is the first step toward effective removal and achieving high purity of the final product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Part 1: Formylation of 3,4-Difluorophenol

The introduction of the formyl group onto the 3,4-difluorophenol ring is a critical step that dictates the impurity profile of the subsequent reactions. The Duff reaction and the Reimer-Tiemann reaction are two common methods for this ortho-formylation.[1][2]

Q1: My formylation reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired ortho-product?

A1: The formation of positional isomers is a common challenge in electrophilic aromatic substitution reactions of substituted phenols. In the case of 3,4-difluorophenol, formylation can occur at either the 2-position (ortho to the hydroxyl group, desired) or the 6-position (also ortho to the hydroxyl group).

  • Underlying Cause: The hydroxyl group is a strong ortho-, para- directing group. In the case of 3,4-difluorophenol, both ortho positions (2 and 6) are activated. The electronic effects of the fluorine atoms can also influence the regioselectivity, although the hydroxyl group's directing effect is generally dominant.

  • Troubleshooting Strategies:

    • Choice of Formylation Reaction: The Reimer-Tiemann reaction is known to favor ortho-formylation due to the interaction of the dichlorocarbene intermediate with the phenoxide ion.[3][4] This method may offer higher selectivity for the desired 2-formyl product over the 6-formyl isomer compared to the Duff reaction.

    • Reaction Conditions: In the Reimer-Tiemann reaction, the choice of base and solvent can influence the ortho/para ratio. For phenols, ortho-formylation is generally favored.[5][6]

    • Purification: If a mixture of isomers is unavoidable, careful purification of the intermediate aldehyde is crucial. Column chromatography is often effective in separating positional isomers.

Q2: I am observing the formation of a significant amount of dark, tarry material in my Reimer-Tiemann reaction. What is causing this and how can I prevent it?

A2: The formation of resinous by-products is a known issue in the Reimer-Tiemann reaction, particularly with reactive phenols.

  • Underlying Cause: The reaction conditions, which involve a strong base and heat, can promote the polymerization of the starting phenol and the product aldehyde. Dichlorocarbene can also react with the solvent or self-polymerize under certain conditions.

  • Troubleshooting Strategies:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer period can sometimes minimize tar formation.

    • Stoichiometry: Use the minimum effective amount of chloroform and base. Excess reagents can lead to more side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

Part 2: Conversion of Aldehyde to Nitrile

The transformation of the 4,5-difluoro-2-hydroxybenzaldehyde intermediate to the final nitrile product is typically achieved via an aldoxime intermediate.

Q3: My conversion of the aldehyde to the nitrile is incomplete. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors, including the stability of the intermediate oxime and the effectiveness of the dehydration step.

  • Underlying Cause: The formation of the oxime from the aldehyde and hydroxylamine is a reversible reaction. The subsequent dehydration of the oxime to the nitrile also requires specific conditions to proceed efficiently.

  • Troubleshooting Strategies:

    • Oxime Formation: To favor oxime formation, it can be beneficial to use a slight excess of hydroxylamine and to control the pH of the reaction mixture.

    • Dehydration: The choice of dehydrating agent is critical. A variety of reagents can be used, including acetic anhydride, thionyl chloride, or phosphorus pentoxide.[7] The reaction conditions (temperature and reaction time) should be optimized for the specific substrate. A one-pot method where the aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, followed by azeotropic removal of water, has been shown to be effective for similar hydroxybenzaldehydes.[8][9]

Q4: I am having difficulty removing the intermediate oxime from my final nitrile product. What purification methods are effective?

A4: The intermediate 4,5-difluoro-2-hydroxybenzaldoxime can have similar polarity to the final nitrile product, making separation challenging.

  • Underlying Cause: Both the oxime and the nitrile contain polar functional groups and a phenolic hydroxyl group, leading to similar solubility and chromatographic behavior.

  • Troubleshooting Strategies:

    • Recrystallization: A carefully selected solvent system for recrystallization can effectively separate the nitrile from the oxime. Experiment with different solvents, such as a mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexanes, heptane), to find a system where the nitrile has high solubility at elevated temperatures and low solubility at room temperature, while the oxime remains more soluble upon cooling.

    • Column Chromatography: If recrystallization is not effective, column chromatography with a carefully chosen eluent system can provide the necessary separation. A gradient elution from a non-polar solvent to a more polar solvent is often effective.[10]

Summary of Common Impurities and Removal Strategies

ImpurityLikely SourceRecommended Removal Method
3,4-Difluorophenol Unreacted starting material from the formylation step.Column chromatography of the intermediate aldehyde or the final product.
2,3-Difluoro-6-hydroxybenzaldehyde Positional isomer formed during the formylation of 3,4-difluorophenol.Column chromatography of the intermediate aldehyde.
4,5-Difluoro-2-hydroxybenzaldehyde Unreacted intermediate from the nitrile formation step.Column chromatography or recrystallization of the final product.
4,5-Difluoro-2-hydroxybenzaldoxime Intermediate from the nitrile formation step.Recrystallization or column chromatography of the final product.
Polymeric/Tarry materials Side reactions during formylation (especially Reimer-Tiemann).Filtration of the crude reaction mixture; purification of the desired product by distillation (if applicable) or chromatography.

Experimental Protocols

Protocol 1: Ortho-Formylation of 3,4-Difluorophenol (Modified Duff Reaction)

This protocol is a representative procedure and may require optimization.

  • To a stirred solution of 3,4-difluorophenol (1 eq.) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq.).[11]

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4,5-difluoro-2-hydroxybenzaldehyde by column chromatography on silica gel.

Protocol 2: Conversion of 4,5-Difluoro-2-hydroxybenzaldehyde to this compound

This is a general two-step, one-pot procedure that can be adapted.

  • Dissolve 4,5-difluoro-2-hydroxybenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent such as toluene or a mixture of methanol and water.[9][12]

  • Add a base (e.g., sodium acetate or pyridine) to neutralize the HCl and heat the mixture to form the oxime.

  • Once the oxime formation is complete (as monitored by TLC or HPLC), add a dehydrating agent (e.g., acetic anhydride or a catalytic amount of a strong acid with azeotropic water removal).[8]

  • Heat the reaction mixture to drive the dehydration to completion.

  • After cooling, work up the reaction mixture by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying impurities.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar impurities.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the analyte and potential impurities have good absorbance (e.g., 254 nm or 280 nm).
Injection Volume 10 µL

Visualizations

Logical Workflow for Troubleshooting Impurities

Caption: A logical workflow for troubleshooting impurities in the synthesis of this compound.

Synthetic Pathway and Impurity Formation

Synthesis_Pathway cluster_step1 Step 1: Formylation cluster_step2 Step 2: Nitrile Formation 3,4-Difluorophenol 3,4-Difluorophenol Formylation_Reaction Duff or Reimer-Tiemann Reaction 3,4-Difluorophenol->Formylation_Reaction Aldehyde_Intermediate 4,5-Difluoro-2-hydroxybenzaldehyde Formylation_Reaction->Aldehyde_Intermediate Isomer_Impurity Positional Isomer (e.g., 2,3-Difluoro-6-hydroxybenzaldehyde) Formylation_Reaction->Isomer_Impurity Nitrile_Formation 1. Oxime Formation 2. Dehydration Aldehyde_Intermediate->Nitrile_Formation Final_Product This compound Nitrile_Formation->Final_Product Oxime_Impurity 4,5-Difluoro-2-hydroxybenzaldoxime Nitrile_Formation->Oxime_Impurity

Caption: The two-step synthesis of this compound and the points of key impurity formation.

References

Technical Support Center: Post-Synthesis Purification of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-Difluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this critical intermediate post-synthesis. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our aim is to not only provide protocols but to explain the scientific reasoning behind each step, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the synthesis of this compound, but my initial purity is lower than expected. What are the most probable impurities I should be targeting for removal?

A1: The nature of the impurities is intrinsically linked to the synthetic route employed. The most common methods for synthesizing hydroxybenzonitriles include the Sandmeyer reaction, dehydration of a primary amide, and nucleophilic substitution of a halogenated phenol.[1] Each pathway presents a unique impurity profile.

  • From a Sandmeyer Reaction (starting from 2-amino-4,5-difluorophenol):

    • Unreacted starting material: 2-amino-4,5-difluorophenol may persist if the diazotization was incomplete.[2]

    • Phenolic byproducts: The diazonium salt can react with water to form a dihydroxydifluorobenzene, a common side reaction.

    • Residual copper salts: If a copper(I) cyanide catalyst was used, copper salts may contaminate the product.[3][4]

    • Tar-like polymeric materials: Diazonium salts can decompose to form complex, colored impurities.

  • From Dehydration of 4,5-Difluoro-2-hydroxybenzamide:

    • Unreacted starting amide: Incomplete dehydration is a common issue, leaving residual 4,5-Difluoro-2-hydroxybenzamide in your product.[1][5]

    • Byproducts from the dehydrating agent: For instance, if thionyl chloride is used, acidic impurities may be present.[6] If acetic anhydride was used, you might have acetylated byproducts.[1]

  • From Nucleophilic Substitution (e.g., from 2-bromo-4,5-difluorophenol and CuCN):

    • Unreacted starting phenol: 2-bromo-4,5-difluorophenol can be a significant impurity if the reaction does not go to completion.

    • Residual copper and cyanide salts: These are common inorganic impurities from this route.

To effectively devise a purification strategy, it is crucial to first identify the likely impurities based on your specific synthesis method.

Q2: My crude product is a dark, oily substance. How can I effectively remove the color and obtain a crystalline product?

A2: The presence of color, often from tar-like substances formed during the reaction (especially in Sandmeyer reactions), requires a multi-step approach.

  • Initial Work-up: Begin with a thorough aqueous work-up. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and wash sequentially with a dilute acid (like 1N HCl) to remove any basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove acidic byproducts. A final wash with brine will help to remove residual water.

  • Activated Charcoal Treatment: If the color persists in the organic layer, treatment with activated charcoal can be very effective. Add a small amount of activated charcoal to the organic solution, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your desired product, so use it judiciously.

  • Crystallization: The key to obtaining a crystalline product from an oil is to select an appropriate solvent system for recrystallization. This is often a trial-and-error process. For a polar compound like this compound, a moderately polar solvent or a binary solvent system is a good starting point.

Q3: I'm struggling with selecting a suitable solvent system for recrystallization. What's a systematic approach to this?

A3: A systematic approach to finding the right recrystallization solvent will save you time and material. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Workflow for Solvent Screening:

Caption: A logical workflow for systematically screening recrystallization solvents.

For this compound, consider starting with toluene, ethyl acetate/hexane mixtures, or acetone/water mixtures.

Q4: My attempts at recrystallization result in the product "oiling out." What causes this and how can I prevent it?

A4: "Oiling out" occurs when the crude product melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this:

  • Use more solvent: The concentration of your compound in the hot solvent may be too high. Add more of the hot solvent until the oil fully dissolves.

  • Lower the boiling point of the solvent system: If using a binary solvent system, increase the proportion of the lower-boiling solvent.

  • Cool the solution more slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating compounds with different polarities.

Methodology:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like acetone or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in your chosen eluent system. A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio).

  • Loading and Elution: Carefully load the silica with your adsorbed product onto the top of the packed column. Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Chromatography:

IssueProbable CauseSolution
Product not moving off the baseline Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Poor separation of product and impurities Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Streaking of spots on TLC plate Compound is acidic; strong interaction with silica.Add a small amount of acetic acid (e.g., 0.5%) to the eluent system.
Protocol 2: Purification by Recrystallization

This is an excellent method for removing small amounts of impurities from a solid product.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., toluene) to your crude product to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Purity Assessment

It is essential to assess the purity of your final product. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Workflow for Purity Assessment:

Purity_Assessment_Workflow cluster_0 Purification Complete cluster_1 Analytical Techniques cluster_2 Decision cluster_3 Outcome Purified_Product Purified this compound HPLC HPLC Analysis (Quantitative Purity) Purified_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purified_Product->NMR MP Melting Point (Purity Indication) Purified_Product->MP Purity_Check Purity > 99%? HPLC->Purity_Check NMR->Purity_Check MP->Purity_Check Final_Product High-Purity Product Purity_Check->Final_Product Yes Repurify Repurify (e.g., second recrystallization) Purity_Check->Repurify No

References

Technical Support Center: Scale-Up Production of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Difluoro-2-hydroxybenzonitrile. As a key intermediate in the development of various pharmaceuticals, the successful and efficient scale-up of its production is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and operational success.

I. Introduction to Synthetic Strategy

The synthesis of this compound on a laboratory and pilot-plant scale can be approached through several synthetic routes. A common and practical strategy involves a two-step process starting from the readily available 3,4-difluorophenol. This method circumvents the use of highly toxic cyaniding agents in the final step and offers good overall yields. The two key transformations are:

  • Ortho-Formylation of 3,4-Difluorophenol: Introduction of a formyl group ortho to the hydroxyl group. The Duff reaction or a modified Reimer-Tiemann reaction are potential methods.

  • Conversion of the Aldehyde to a Nitrile: The resulting 4,5-difluoro-2-hydroxybenzaldehyde is then converted to the target nitrile. A reliable method for this transformation is the reaction with hydroxylamine-O-sulfonic acid.[1]

This guide will focus on the challenges and troubleshooting associated with this two-step synthetic sequence.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow start Start: 3,4-Difluorophenol formylation Step 1: Ortho-Formylation start->formylation aldehyde Intermediate: 4,5-Difluoro-2-hydroxybenzaldehyde formylation->aldehyde Duff or Reimer-Tiemann Reaction conversion Step 2: Conversion to Nitrile aldehyde->conversion Reaction with Hydroxylamine-O-sulfonic acid product Final Product: this compound conversion->product purification Purification product->purification analysis QC/Analysis purification->analysis end End analysis->end Troubleshooting_Nitrile start Low Yield of this compound check_aldehyde Check Purity of Aldehyde Intermediate start->check_aldehyde check_reagent Verify Stoichiometry of Hydroxylamine-O-sulfonic acid check_aldehyde->check_reagent Pure impure_aldehyde Impure Aldehyde: - Purify by chromatography - Re-run reaction with pure starting material check_aldehyde->impure_aldehyde Impure check_conditions Review Reaction Conditions (Temp. & Time) check_reagent->check_conditions Correct insufficient_reagent Insufficient Reagent: - Increase to 1.1-1.2 equivalents - Re-run reaction check_reagent->insufficient_reagent Low suboptimal_conditions Suboptimal Conditions: - Increase reaction time - Gradually increase temperature - Monitor by TLC check_conditions->suboptimal_conditions Investigate

References

side reactions to avoid during the synthesis of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and avoid potential side reactions. Our goal is to provide you with the expertise and insights necessary to achieve a successful and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific problems that may arise during the synthesis of this compound, offering detailed explanations and actionable solutions.

Issue 1: Low Yield in the Formylation of 3,4-Difluorophenol

Question: My formylation of 3,4-difluorophenol is resulting in a low yield of the desired 2-hydroxy-4,5-difluorobenzaldehyde intermediate. What are the potential causes and how can I optimize this step?

Answer: Low yields in the formylation of phenols, such as the Duff or Reimer-Tiemann reactions, are often due to the formation of side products or incomplete reaction.[1][2]

Potential Causes and Solutions:

  • Di-formylation: A common side reaction is the addition of two formyl groups to the phenol, especially if both ortho positions are available.[1] To favor mono-formylation, carefully control the stoichiometry of your formylating agent (e.g., hexamethylenetetramine in the Duff reaction).[2] Reducing the amount of the formylating agent relative to the 3,4-difluorophenol can significantly improve the yield of the mono-formylated product.

  • Resin/Polymer Formation: Phenols can react with formaldehyde (or its equivalent) to form resins, particularly under harsh acidic or basic conditions.[1] This can be minimized by:

    • Controlling Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one.

    • Temperature Management: Avoid excessively high temperatures which can accelerate polymerization.

    • Minimizing Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the desired product is maximized.

  • Suboptimal Regioselectivity: The Reimer-Tiemann reaction can produce a mixture of ortho and para isomers. While the ortho product is generally favored due to interaction between the carbene intermediate and the phenoxide, the ratio can be influenced by reaction conditions. The choice of base and counterion can play a role in favoring the desired ortho-formylation.

Parameter Recommendation for Mono-ortho-formylation Rationale
Stoichiometry Use a ≤ 1:1 molar ratio of formylating agent to 3,4-difluorophenol.Minimizes di-formylation.
Temperature Maintain the lowest effective temperature (e.g., 70°C for Duff reaction in TFA).Reduces polymerization and other side reactions.[1]
Reaction Time Monitor closely and quench as soon as the starting material is consumed.Prevents the formation of over-reacted byproducts.
Issue 2: Inefficient Conversion of the Aldehyde to this compound

Question: I am struggling with the conversion of 2-hydroxy-4,5-difluorobenzaldehyde to the final nitrile product. What are the key factors for a successful conversion?

Answer: The conversion of an aldehyde to a nitrile typically involves the formation of an oxime intermediate followed by dehydration. Inefficiencies in this two-step process can significantly impact your overall yield.

Step 1: Oximation

  • Incorrect pH: The formation of the aldoxime from the aldehyde and hydroxylamine is pH-sensitive. The reaction is typically carried out under neutral to slightly basic conditions to neutralize the acid released from the hydroxylamine salt.[3]

  • Inadequate Temperature Control: The reaction temperature for oximation should be carefully controlled, generally between 30°C and 50°C.[3]

Step 2: Dehydration of the Aldoxime

  • Ineffective Dehydrating Agent: The choice of dehydrating agent is critical. Common reagents include acetic anhydride, thionyl chloride, and formic acid with sodium formate.[3] The effectiveness of these agents can vary, so it may be necessary to screen different options.

  • High Reaction Temperatures: Elevated temperatures during dehydration can lead to undesired side reactions, such as the self-condensation of the product into a triazine, which can reduce yield and cause processing issues.[3]

  • Presence of Water: Ensure the aldoxime intermediate is thoroughly dried before the dehydration step, as water can interfere with many dehydrating agents.[3]

Alternative Synthetic Route: Troubleshooting the Sandmeyer Reaction

An alternative and common route to aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a cyanide nucleophile.[4][5]

Question: My Sandmeyer cyanation of 2-amino-4,5-difluorophenol is giving a low yield and several impurities. How can I troubleshoot this?

Answer: The Sandmeyer reaction is a powerful tool but is sensitive to reaction conditions.[6][7] Low yields are often due to incomplete diazotization, premature decomposition of the diazonium salt, or side reactions.[3][8]

Potential Causes and Solutions:

  • Incomplete Diazotization:

    • Temperature Control: Maintain a temperature of 0-5°C during the addition of sodium nitrite.[8]

    • Stoichiometry: Use a slight excess of sodium nitrite.

    • Monitoring: Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete diazotization.[8]

  • Decomposition of the Diazonium Salt:

    • Temperature: Keep the reaction mixture cold.

    • Immediate Use: Use the diazonium salt solution immediately after its preparation.[3]

  • Side Reactions:

    • Phenol Formation: The diazonium salt can react with water to form the corresponding phenol.[8] Using a non-aqueous diazotization medium can mitigate this.

    • Azo Coupling: The diazonium salt can couple with the starting aniline or other aromatic species.[8]

  • Inefficient Copper Catalysis:

    • Catalyst Quality: Use a freshly prepared solution of copper(I) cyanide.[8]

    • Solubility: Ensure the copper salt is fully dissolved.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the critical quality attributes of the starting material, 3,4-difluorophenol?

A1: The purity of the starting 3,4-difluorophenol is crucial. Impurities can lead to the formation of undesired side products that may be difficult to separate from the desired product. It is a white solid at room temperature and is soluble in common organic solvents and alkaline aqueous solutions.[9]

Q2: Are there any specific safety precautions to consider during this synthesis?

A2: Yes, several safety precautions are essential:

  • Cyanide Handling: Many cyanation reagents are highly toxic.[10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Phosgene Alternatives: If considering a route involving a dehydrating agent like phosgene, be aware that it is a highly toxic gas and requires specialized handling.[11] Safer alternatives are generally preferred.

  • Exothermic Reactions: Some steps, like diazotization, can be exothermic. Slow addition of reagents and careful temperature monitoring are critical to prevent runaway reactions.

Q3: Can palladium-catalyzed cyanation be used as an alternative to the Sandmeyer reaction?

A3: Yes, palladium-catalyzed cyanation of an aryl halide (e.g., 2-bromo-4,5-difluorophenol) is a viable alternative.[12][13] However, potential side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and dimerization of the starting material.[8] Catalyst choice and reaction conditions are key to a successful outcome.

Q4: What is the mechanism of nitrile hydrolysis, and is it a concern?

A4: Nitrile hydrolysis, the conversion of the nitrile group to a carboxylic acid, can occur under acidic or basic aqueous conditions.[14][15][16] The reaction proceeds through an amide intermediate.[17][18] While this is a potential side reaction if the work-up or subsequent reaction conditions are not carefully controlled, it is generally not a major concern under the conditions typically used for the synthesis of this compound.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the consumption of starting materials and the formation of products and byproducts.[19] This allows for the optimization of reaction times and can help in identifying the presence of unexpected side products.

III. Visualizing the Process: Workflows and Mechanisms

To further clarify the synthetic process and potential pitfalls, the following diagrams illustrate key workflows and reaction mechanisms.

Troubleshooting Workflow for Low Yield in Phenol Formylation

formylation_troubleshooting start Low Yield in Formylation check_diformylation Analyze for Di-formylated Product start->check_diformylation adjust_stoichiometry Reduce Formylating Agent Stoichiometry check_diformylation->adjust_stoichiometry Yes check_polymer Observe for Resin/Polymer Formation check_diformylation->check_polymer No success Improved Yield adjust_stoichiometry->success optimize_temp_time Lower Temperature & Reduce Reaction Time check_polymer->optimize_temp_time Yes check_isomers Check for Para Isomer check_polymer->check_isomers No optimize_temp_time->success modify_conditions Modify Base/Solvent System check_isomers->modify_conditions Yes check_isomers->success No modify_conditions->success

Caption: A decision tree for troubleshooting low yields in the formylation of phenols.

General Mechanism of the Sandmeyer Reaction

sandmeyer_mechanism cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation ArNH2 Ar-NH2 NaNO2_H NaNO2, H+ ArNH2->NaNO2_H ArN2 Ar-N2+ (Diazonium Salt) NaNO2_H->ArN2 CuCN CuCN ArN2->CuCN N2 N2 Gas ArN2->N2 ArCN Ar-CN (Aryl Nitrile) CuCN->ArCN

Caption: A simplified overview of the Sandmeyer reaction mechanism.

IV. References

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References

selecting the right catalyst for 4,5-Difluoro-2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful synthesis of this key intermediate. Our approach is rooted in established scientific principles and practical, field-proven experience.

Introduction: The Synthetic Challenge

This compound is a valuable building block in the synthesis of various pharmaceutical agents. The presence of two fluorine atoms, a hydroxyl group, and a nitrile function on the aromatic ring presents a unique set of challenges in its synthesis. The selection of an appropriate catalyst and reaction conditions is paramount to achieving high yield and purity, primarily through the cyanation of a halogenated precursor. This guide focuses on the most common synthetic approach: transition metal-catalyzed cyanation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the selection of catalysts and reagents for the synthesis of this compound.

Q1: What are the most common catalytic systems for the cyanation of aryl halides to produce this compound?

A1: The most prevalent and effective catalytic systems are based on palladium and nickel complexes.[1][2][3]

  • Palladium-based catalysts are widely used due to their high efficiency and functional group tolerance.[1][2][4][5] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes. These are almost always used in conjunction with a phosphine ligand, such as Xantphos or dppf, which stabilizes the catalyst and promotes the reaction.

  • Nickel-based catalysts , such as NiCl₂, offer a more cost-effective alternative to palladium.[3][6] They have shown excellent activity, particularly for the cyanation of aryl chlorides, and can be a good choice depending on the starting material.[7][8]

Q2: How do I choose the right cyanide source for my reaction?

A2: The choice of cyanide source is a critical decision that impacts reaction efficiency, safety, and reproducibility.

  • Zinc Cyanide (Zn(CN)₂): This is a widely used reagent in palladium-catalyzed cyanations.[7][9] It is less toxic than alkali metal cyanides and its lower solubility can help to prevent catalyst deactivation by maintaining a low concentration of free cyanide in the reaction mixture.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic and environmentally benign cyanide source.[4][8] It is a stable complex that releases cyanide ions under the reaction conditions, making it a safer alternative.

  • Alkali Metal Cyanides (NaCN, KCN): While effective, these are highly toxic and their high solubility can lead to catalyst poisoning.[9] Protocols using these reagents often require slow addition or rigorously anhydrous conditions to be successful.[4]

  • Acetone Cyanohydrin and Trimethylsilyl Cyanide (TMSCN): These are alternative cyanide sources that can be effective in certain systems.[6] They are often used in milder reaction conditions.

Q3: What is the mechanism of catalyst deactivation in cyanation reactions and how can it be prevented?

A3: Catalyst deactivation is a common problem in palladium- and nickel-catalyzed cyanations and is primarily caused by the strong coordination of excess cyanide ions to the metal center.[2][4][6][9] This can poison all intermediates in the catalytic cycle.[4]

Prevention Strategies:

  • Slow addition of the cyanide source: This maintains a low concentration of free cyanide, minimizing its inhibitory effect on the catalyst.

  • Use of less soluble cyanide sources: Reagents like Zn(CN)₂ have low solubility in organic solvents, which naturally controls the concentration of free cyanide.[4]

  • Addition of co-catalysts: In some cases, co-catalysts like copper or zinc salts can help to mitigate catalyst deactivation.[2]

  • Careful control of reaction temperature: Higher temperatures can sometimes exacerbate catalyst decomposition.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Poor choice of ligand. 3. Incorrect reaction temperature. 4. Deactivated starting material.1. Ensure the use of a high-purity catalyst and ligand. Consider using a pre-catalyst that is activated in situ. 2. For electron-rich aryl halides, a more electron-rich and bulky phosphine ligand may be required. 3. Optimize the reaction temperature. Some cyanations require elevated temperatures (80-120 °C) to proceed efficiently.[7] 4. Confirm the identity and purity of your starting aryl halide.
Reaction Stalls Before Completion 1. Catalyst deactivation by excess cyanide. 2. Insufficient base. 3. Water contamination in the reaction.1. Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[4][9] Alternatively, add the cyanide source portion-wise or via a syringe pump. 2. Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, K₃PO₄) is used. 3. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Hydrolysis of the nitrile group. 2. Protodehalogenation (loss of the halide). 3. Homocoupling of the aryl halide.1. Ensure the reaction is worked up under non-acidic conditions until the nitrile is isolated. 2. This can occur if there are sources of protons in the reaction mixture. Ensure anhydrous conditions and a suitable base. 3. This is often a sign of an inefficient catalytic system. Re-evaluate the catalyst, ligand, and reaction conditions.
Inconsistent Results 1. Variable quality of reagents. 2. Inconsistent heating or stirring. 3. Sensitivity to air or moisture.1. Use reagents from a reliable source and of consistent purity. 2. Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture. 3. Assemble the reaction under an inert atmosphere and use dry solvents.

Experimental Protocols & Methodologies

General Protocol for Palladium-Catalyzed Cyanation of 4,5-Difluoro-2-halophenol

This protocol is a general guideline and may require optimization for your specific substrate and setup.

Materials:

  • 4,5-Difluoro-2-halophenol (e.g., 4,5-difluoro-2-bromophenol)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Cyanide source (e.g., Zn(CN)₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMAc)

Procedure:

  • To an oven-dried reaction vessel, add the 4,5-difluoro-2-halophenol, palladium catalyst, phosphine ligand, zinc cyanide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cyanation.

Palladium-Catalyzed Cyanation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)(X)L_n OxAdd->PdII_Aryl Transmetal Transmetalation (Cyanide Exchange) PdII_Aryl->Transmetal + M-CN PdII_Cyano Ar-Pd(II)(CN)L_n Transmetal->PdII_Cyano RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Catalyst Regeneration ArCN Ar-CN (Product) RedElim->ArCN ArX Ar-X (Starting Material) MCN M-CN (Cyanide Source) Troubleshooting Workflow Start Low/No Conversion Check_Reagents Verify Purity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Catalyst_Issue Investigate Catalyst System Check_Reagents->Catalyst_Issue Check_Conditions->Catalyst_Issue Change_Ligand Screen Different Ligands Catalyst_Issue->Change_Ligand No Improvement Deactivation_Issue Suspect Catalyst Deactivation Catalyst_Issue->Deactivation_Issue No Improvement Success Successful Synthesis Catalyst_Issue->Success Improved Change_Ligand->Deactivation_Issue Change_Pd_Source Try a Different Palladium Precursor Change_Pd_Source->Deactivation_Issue Change_CN_Source Use Less Soluble Cyanide Source (e.g., Zn(CN)₂) Deactivation_Issue->Change_CN_Source Yes Slow_Addition Implement Slow Addition of Cyanide Source Deactivation_Issue->Slow_Addition Yes Change_CN_Source->Success Slow_Addition->Success

References

Navigating the Synthesis of 4,5-Difluoro-2-hydroxybenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated intermediate. Here, we delve into the critical aspects of its synthesis, with a particular focus on the profound influence of solvent selection on reaction yield and purity. Our aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most logical and frequently employed synthetic pathway begins with the ortho-formylation of 3,4-difluorophenol to produce the key intermediate, 4,5-difluoro-2-hydroxybenzaldehyde. This aldehyde is then converted into the desired nitrile product. This two-step approach allows for controlled introduction of the functional groups and generally provides good overall yields.

Q2: Why is solvent selection so critical in the formylation of 3,4-difluorophenol?

Solvent choice during the formylation step is paramount as it directly influences the regioselectivity of the reaction. The goal is to exclusively introduce the formyl group at the ortho position to the hydroxyl group. The polarity of the solvent can stabilize reaction intermediates and influence the reactivity of the formylating agent, thereby affecting the ratio of ortho to para isomers. An inappropriate solvent can lead to a mixture of products that are difficult to separate, significantly impacting the purity and yield of the desired 4,5-difluoro-2-hydroxybenzaldehyde intermediate.

Q3: I am observing the formation of a significant amount of the para-formylated isomer. How can I improve ortho-selectivity?

The formation of the para-isomer is a common challenge. To enhance ortho-selectivity, employing a method that favors chelation control is highly recommended. The use of magnesium chloride (MgCl₂) with paraformaldehyde in a moderately polar, aprotic solvent like tetrahydrofuran (THF) or acetonitrile is a well-established method for achieving high ortho-selectivity in the formylation of phenols.[1][2] The magnesium ion is believed to coordinate with the phenolic oxygen and the incoming formylating species, directing the electrophilic attack to the ortho position.

Q4: My conversion of 4,5-difluoro-2-hydroxybenzaldehyde to the nitrile is sluggish. What could be the issue?

Incomplete conversion of the aldehyde to the nitrile can stem from several factors. A common method involves the formation of an aldoxime with hydroxylamine hydrochloride, followed by dehydration. The efficiency of this dehydration step is highly dependent on the chosen reagent and reaction conditions. Solvents play a crucial role here as well; for instance, a one-pot synthesis using ferrous sulfate as a catalyst is effectively carried out in dimethylformamide (DMF).[3] If the reaction is not proceeding to completion, consider increasing the reaction time, elevating the temperature (while monitoring for potential side reactions), or exploring alternative dehydrating agents.

Troubleshooting Guide

Problem 1: Low Yield in the Formylation of 3,4-Difluorophenol
Potential Cause Troubleshooting Action Scientific Rationale
Suboptimal Solvent Choice If using a non-polar solvent, consider switching to a more polar aprotic solvent like THF or acetonitrile, especially for the MgCl₂/paraformaldehyde method.[1][2] For Vilsmeier-Haack reactions, DMF often serves as both reactant and solvent, but other solvents like dichloromethane (DCM) can be used.[4]Polar solvents can stabilize the charged intermediates formed during formylation, thereby increasing the reaction rate.[4]
Presence of Water Ensure all glassware is oven-dried and solvents are anhydrous.Formylating agents, such as the Vilsmeier reagent, are highly reactive towards water, which will consume the reagent and reduce the yield.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider increasing the temperature or extending the reaction time.Formylation of electron-deficient rings, such as those with fluorine substituents, may require more forcing conditions to proceed to completion.
Reagent Decomposition Use freshly opened or properly stored reagents. Paraformaldehyde should be a dry powder.Degradation of reagents will lead to lower concentrations of the active formylating species.
Problem 2: Formation of Impurities During Nitrile Synthesis
Potential Cause Troubleshooting Action Scientific Rationale
Side Reactions of the Phenolic Hydroxyl Group Protect the hydroxyl group prior to the nitrile formation step if harsh dehydrating agents are used.The hydroxyl group can react with certain dehydrating agents, leading to undesired byproducts.
Incomplete Dehydration of the Aldoxime Ensure the chosen dehydrating agent is effective for this substrate. Consider screening different dehydrating agents or optimizing the reaction conditions (temperature, time).The stability of the aldoxime intermediate and the energy barrier for its dehydration can be influenced by the substituents on the aromatic ring.
Decomposition of the Product Avoid excessive heating during the reaction and workup.Aromatic nitriles can be susceptible to hydrolysis or other degradation pathways under harsh conditions.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Action Scientific Rationale
Presence of Isomeric Impurities If the formylation step produced a mixture of ortho and para isomers, purification of the final nitrile product will be challenging. Optimize the formylation for higher regioselectivity.Isomers often have very similar physical properties, making separation by standard techniques like recrystallization or column chromatography difficult.
"Oiling Out" During Recrystallization This occurs when the compound's melting point is lower than the solvent's boiling point. Try using a lower-boiling point solvent or a solvent mixture."Oiling out" prevents the formation of a pure crystal lattice and traps impurities.
Poor Crystal Formation If no crystals form upon cooling, the solution may be too dilute or supersaturated. Try evaporating some of the solvent or inducing crystallization by scratching the inside of the flask or adding a seed crystal.Nucleation is a critical step in crystallization, and these techniques can help initiate the process.

The Impact of Solvents on the Formylation of 3,4-Difluorophenol: A Comparative Overview

The choice of solvent is a critical parameter in directing the outcome of the formylation of 3,4-difluorophenol. Below is a summary of commonly used solvents and their effects on two popular formylation methods.

Formylation Method Solvent Dielectric Constant (ε) Effect on Yield and Purity Reference
MgCl₂/Paraformaldehyde Tetrahydrofuran (THF)7.6Generally provides good yields and high ortho-selectivity. A good starting point for optimization.[2]
Acetonitrile37.5Can also be used with negligible effect on yields compared to THF, though reaction times may vary.[2][1]
Vilsmeier-Haack N,N-Dimethylformamide (DMF)36.7Often results in high yields as DMF acts as both reagent and solvent.[4][4]
Dichloromethane (DCM)9.1A common alternative that can provide good yields, though potentially lower than with DMF.[4]
1,2-Dichloroethane (DCE)10.4Can lead to high yields and may be preferred for its higher boiling point, allowing for higher reaction temperatures.[5][5]

Experimental Protocols

Step 1: ortho-Formylation of 3,4-Difluorophenol to 4,5-Difluoro-2-hydroxybenzaldehyde

This protocol utilizes the magnesium chloride-mediated method to ensure high ortho-selectivity.

Materials:

  • 3,4-Difluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (2.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF to the flask.

  • Slowly add triethylamine (2.5 equivalents) to the suspension.

  • Add a solution of 3,4-difluorophenol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 66°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-difluoro-2-hydroxybenzaldehyde, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Conversion of 4,5-Difluoro-2-hydroxybenzaldehyde to this compound

This protocol is a general method for the conversion of an aldehyde to a nitrile via an aldoxime intermediate.

Materials:

  • Crude or purified 4,5-Difluoro-2-hydroxybenzaldehyde

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4,5-difluoro-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous ferrous sulfate (catalytic amount) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound by Recrystallization

Solvent Screening: Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent or solvent system. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: ortho-Formylation cluster_step2 Step 2: Nitrile Formation cluster_step3 Step 3: Purification 3,4-Difluorophenol 3,4-Difluorophenol Formylation Formylation 3,4-Difluorophenol->Formylation MgCl2, Paraformaldehyde, Et3N in THF 4,5-Difluoro-2-hydroxybenzaldehyde 4,5-Difluoro-2-hydroxybenzaldehyde Formylation->4,5-Difluoro-2-hydroxybenzaldehyde Nitrile_Formation Nitrile_Formation 4,5-Difluoro-2-hydroxybenzaldehyde->Nitrile_Formation NH2OH·HCl, FeSO4 in DMF 4,5-Difluoro-2-hydroxybenzonitrile_crude Crude Product Nitrile_Formation->4,5-Difluoro-2-hydroxybenzonitrile_crude Purification Purification 4,5-Difluoro-2-hydroxybenzonitrile_crude->Purification Recrystallization Pure_Product Pure this compound Purification->Pure_Product

Caption: Overall synthetic workflow for this compound.

Solvent_Selection Start Formylation of 3,4-Difluorophenol Ortho_Selectivity High ortho-selectivity required? Start->Ortho_Selectivity MgCl2_Method Use MgCl2/ Paraformaldehyde Method Ortho_Selectivity->MgCl2_Method Yes Vilsmeier_Method Consider Vilsmeier-Haack (may require optimization for selectivity) Ortho_Selectivity->Vilsmeier_Method No Solvent_Choice_Mg Select Solvent for MgCl2 Method MgCl2_Method->Solvent_Choice_Mg Solvent_Choice_VH Select Solvent for Vilsmeier-Haack Vilsmeier_Method->Solvent_Choice_VH THF THF (Good starting point) Solvent_Choice_Mg->THF Default Acetonitrile Acetonitrile (Alternative) Solvent_Choice_Mg->Acetonitrile Option DMF DMF (High Yield) Solvent_Choice_VH->DMF Default DCM_DCE DCM or DCE (Alternatives) Solvent_Choice_VH->DCM_DCE Option

Caption: Decision tree for solvent selection in the formylation step.

References

managing temperature control in exothermic reactions involving 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 4,5-Difluoro-2-hydroxybenzonitrile. This guide is designed for researchers, chemists, and process development professionals. Its purpose is to provide in-depth, practical advice on managing the thermal hazards associated with this compound. The narrative structure moves from foundational principles to actionable troubleshooting, ensuring a comprehensive understanding of process safety.

Section 1: Foundational Knowledge - Understanding the Inherent Risks

This section addresses the fundamental questions regarding the thermal risks of this compound in exothermic reactions.

Q1: Why is temperature control so critical when working with this compound?

A1: While this compound itself is stable under normal conditions, its synthetic transformations (e.g., nitration, alkylation, etherification) are often highly exothermic, meaning they release significant amounts of heat.[1][2] The primary danger is a phenomenon known as thermal runaway .

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[3] This surplus heat increases the reaction mixture's temperature, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This vicious cycle can cause a rapid, uncontrolled increase in temperature and pressure, potentially resulting in vessel rupture, explosion, and the release of toxic materials.[3][4] The aromatic structure, nitrile group, and fluorine atoms can contribute to high reaction enthalpies and potentially violent decomposition pathways at elevated temperatures. Thermal decomposition may generate hazardous gases like hydrogen fluoride and nitrogen oxides.[5][6][7]

Q2: What is the single most common point of failure when scaling up an exothermic reaction?

A2: The most common and dangerous misconception is assuming that a reaction that was stable in the lab will behave identically on a larger scale.[2][8] The critical failure point lies in the deteriorating surface-area-to-volume ratio during scale-up.[2][8]

  • In the Lab (High Surface Area to Volume): A small flask has a large surface area relative to its small volume, allowing for efficient heat dissipation to the surroundings.[2]

  • In Production (Low Surface Area to Volume): A large reactor has a much smaller surface area relative to its large volume. This drastically reduces the vessel's ability to naturally dissipate the heat generated by the reaction mass.[8]

This fundamental principle means that a temperature increase that is barely noticeable in a 100 mL flask could trigger a dangerous thermal runaway in a 100 L reactor.[9]

Section 2: Proactive Control - Hazard Assessment & Safe Design

Effective temperature management begins long before the reaction is initiated. This section focuses on the essential preliminary steps to characterize and mitigate thermal risks.

Q3: I am planning a new synthesis with this compound. What is the first and most crucial safety experiment I should perform?

A3: Before any large-scale trial, you must perform reaction calorimetry to quantify the thermal profile of your specific reaction.[10] This is the cornerstone of a "Safety by Design" approach.[2] Reaction calorimetry measures the heat flow of a chemical reaction, providing critical data for safe scale-up.

Key parameters obtained from reaction calorimetry include:

  • Heat of Reaction (ΔHr): The total amount of energy released per mole of reactant.

  • Heat Release Rate (qr): How quickly the heat is generated over time.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is calculated as: ΔTad = (-ΔHr * C) / (m * Cp), where C is the concentration, m is the mass, and Cp is the specific heat capacity of the reaction mixture.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a cooling failure scenario.

Experimental Protocol: Basic Isothermal Heat Flow Calorimetry

This protocol outlines the general workflow for determining the heat of reaction.

  • System Setup: Use a reaction calorimeter (e.g., an Atlas HD Calorimeter or similar) equipped with a temperature-controlled jacket, reactant feed pump, calibration heater, and data logging software.[11]

  • Calibration (Pre-Pulse): Bring the solvent and initial reactants to the desired reaction temperature. Once stable, apply a known amount of energy using the calibration heater to determine the initial overall heat transfer coefficient (UA) of the system.[11]

  • Reactant Addition: Begin the controlled addition of the limiting, most reactive reagent at your planned rate.[8] The calorimeter will maintain a constant reaction temperature (isothermal) by adjusting the jacket temperature, precisely measuring the heat flow.

  • Data Acquisition: Monitor the heat release rate throughout the addition and for a period afterward to ensure the reaction has gone to completion.

  • Calibration (Post-Pulse): Perform a second calibration pulse to determine the final UA value, accounting for changes in the reaction mixture's properties.[11]

  • Data Analysis: The software automatically processes the data, interpolates UA values, and calculates the total heat of reaction (in kJ) and the specific enthalpy (in kJ/mol).[11]

Q4: How do I use calorimetry data to determine if my process is safe?

A4: The data from reaction calorimetry allows you to classify the thermal risk of your process, often using a framework like Stoessel's Criticality Index . This index is a vital tool for assessing the potential for a thermal runaway by comparing the reaction's thermal properties to the physical limitations of your equipment.

Criticality ClassDescriptionRisk LevelRequired Action
Class 1 The MTSR is below the boiling point of the reaction mixture.Very LowStandard process control is sufficient.
Class 2 The MTSR is above the boiling point, but the reaction temperature is below the boiling point.LowRequires reliable cooling and monitoring.
Class 3 The reaction temperature is close to the boiling point, and the MTSR is well above it.MediumHigh-integrity cooling and emergency procedures are necessary.
Class 4 The reaction can be triggered by process conditions, and the MTSR is far above the boiling point.HighRequires robust engineering controls and potential process redesign.
Class 5 The reaction is highly unstable, potentially decomposing, with an MTSR far above the boiling point.Very HighProcess is inherently unsafe and must be redesigned. Avoid at scale.
(This table is a simplified representation based on principles described in cited literature.)

A process with a high criticality class (e.g., Class 4 or 5) is a clear indicator that you must redesign the process, for example, by changing the dosing profile, using a different solvent, or moving to a continuous flow reactor.

Section 3: Real-Time Troubleshooting & Emergency Response

Even with careful planning, process deviations can occur. This section provides a logical framework for responding to unexpected temperature increases.

Q5: My reaction temperature is rising above the setpoint. What should I do?

A5: You must act immediately and systematically. The primary goal is to stop the accumulation of unreacted material and regain control of the heat generation rate.

Troubleshooting Decision Workflow

Caption: Decision tree for immediate response to a temperature excursion.

Explanation of Steps:

  • Stop Addition: The most critical first step is to stop adding the reactive reagent.[4][8] This prevents the accumulation of more "fuel" for the exotherm.

  • Verify Cooling: Ensure your cooling system is operational. Check chiller setpoints, fluid flow rates, and for any line blockages. Effective cooling is essential to dissipate heat.[3]

  • Check Agitation: Loss of stirring can create localized hot spots where the reaction rate accelerates dramatically, while the temperature probe in a different location gives a falsely low reading.

  • Emergency Quench: If the temperature continues to rise after stopping addition and verifying cooling, you must be prepared to quench the reaction. This involves adding a pre-determined chemical that will rapidly and safely neutralize the reactive species. The choice of quench agent should be identified during process development.

  • Evacuate: If the reaction cannot be brought under control, evacuation is the only safe option.[12]

Section 4: Advanced Strategies & Scale-Up Considerations

For high-risk reactions or large-scale production, more advanced control strategies are necessary.

Q6: My calorimetry data suggests a high thermal risk (Class 4). How can I make the process inherently safer for scale-up?

A6: If your batch process is inherently hazardous, you should strongly consider redesigning it. Two powerful strategies are semi-batch operation and continuous flow chemistry .

Safe Scale-Up Workflow

G A 1. Reaction Calorimetry (Determine ΔT_ad, MTSR) B 2. Assess Criticality (Stoessel Index) A->B C Is Criticality > 3? B->C D Optimize Batch Process - Slower Dosing - More Dilute - Lower Temperature C->D No H Process Inherently Unsafe for Batch C->H Yes E Re-evaluate Calorimetry D->E G Proceed with Controlled Scale-Up D->G E->C F Consider Continuous Flow Chemistry F->G H->F

Caption: Workflow for designing a safer process for scale-up.

  • Semi-Batch Operation: This is the most common method for controlling exothermic reactions.[1] Instead of mixing all reactants at once (batch), one key reagent is added slowly over time (semi-batch). This ensures the reaction rate is controlled by the addition rate, preventing the accumulation of large amounts of unreacted, energetic material.[8] The goal is to make the heat generation rate lower than the reactor's maximum cooling capacity.

  • Continuous Flow Chemistry: This is an inherently safer technology for highly exothermic reactions.[13] Reactants are pumped through small, temperature-controlled tubes or channels. The extremely high surface-area-to-volume ratio of these reactors allows for near-instantaneous heat removal.[9] This prevents the development of hot spots and thermal runaway. Other advantages include precise control over residence time and reaction stoichiometry.[13]

Q7: What is the relationship between heat generation and heat removal that defines thermal stability?

A7: The stability of an exothermic process is a balance between two competing rates: the rate of heat generation (qgen) by the chemical reaction and the rate of heat removal (qrem) by the cooling system.

G cluster_0 Thermal Stability cluster_1 Stable Condition (q_rem > q_gen) cluster_2 Thermal Runaway (q_gen > q_rem) q_gen Heat Generation (q_gen) (Increases with Temp) q_rem Heat Removal (q_rem) (Limited by System) stable_text Temperature is controlled. System returns to setpoint after minor deviations. runaway_text Temperature rises uncontrollably. Reaction rate accelerates exponentially.

Caption: The fundamental balance governing thermal process safety.

  • Stable Operation: The cooling system has enough capacity to remove heat faster than the reaction generates it (qrem > qgen).

  • Thermal Runaway: The reaction generates heat faster than it can be removed (qgen > qrem). This is the point of no return where the process becomes uncontrolled.[4]

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I just run my reaction in an ice bath for safety?

    • A: While an ice bath provides cooling, it is a form of passive and uncontrolled cooling. It can mask the true energy of a reaction at a small scale. If your reaction has the potential to generate more heat than the ice bath can absorb, you can still have a runaway, especially upon scale-up where the cooling becomes less efficient. Active, monitored cooling is always superior.[2]

  • Q: What personal protective equipment (PPE) is required?

    • A: Always wear appropriate PPE, including a flame-resistant lab coat, safety glasses or face shield, and chemical-resistant gloves.[12] Work should be conducted in a well-ventilated fume hood.[12]

  • Q: My reaction involves a nitrating agent. Are there special considerations?

    • A: Yes. Nitration reactions are notoriously energetic and can produce unstable intermediates or byproducts that can decompose exothermically.[8] Organic nitro compounds can be thermally unstable and sensitive to contamination.[14] It is absolutely critical to perform thorough thermal analysis, such as reaction calorimetry and differential scanning calorimetry (DSC), to understand both the desired reaction exotherm and the decomposition energy of the reaction mixture.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. 4,5-Difluoro-2-hydroxybenzonitrile is a vital building block in medicinal chemistry, and its unambiguous characterization is paramount. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, presenting a detailed, albeit predicted, spectral interpretation. In the absence of publicly available experimental spectra, this guide leverages established principles of NMR theory, including substituent chemical shift (SCS) effects and spin-spin coupling constants, to construct a theoretical spectral analysis. This predicted data is then objectively compared with alternative analytical techniques, offering a holistic perspective on the characterization of this and similar small molecules.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established substituent effects on aromatic systems and typical coupling constants observed in fluorinated benzene derivatives.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.0br s--OH
~7.45dd³J(H,F) ≈ 9.0, ⁴J(H,F) ≈ 6.0H-6
~7.15dd³J(H,F) ≈ 10.0, ⁴J(H,H) ≈ 3.0H-3

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~155 (d)d¹J(C,F) ≈ 245C-5
~150 (d)d¹J(C,F) ≈ 240C-4
~145 (dd)dd²J(C,F) ≈ 15, ²J(C,F) ≈ 5C-2
~120 (dd)dd²J(C,F) ≈ 20, ³J(C,F) ≈ 5C-6
~118s--CN
~115 (dd)dd²J(C,F) ≈ 25, ³J(C,F) ≈ 3C-3
~105 (d)d²J(C,F) ≈ 20C-1

The Rationale Behind the Predicted Spectra: A Deeper Dive

The prediction of NMR spectra for a molecule like this compound relies on the fundamental principles of how atomic nuclei behave in a magnetic field and how their chemical environment influences this behavior. The electron-withdrawing and donating properties of the substituents (-OH, -CN, -F) play a crucial role in determining the chemical shifts of the aromatic protons and carbons.[1][2]

¹H NMR Spectrum: Unraveling the Proton Signals

The aromatic region of the ¹H NMR spectrum is anticipated to display two distinct signals corresponding to H-3 and H-6. The hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on concentration and solvent.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl group is an electron-donating group, which tends to shield ortho and para protons, shifting them upfield. Conversely, the cyano and fluoro groups are electron-withdrawing, deshielding the aromatic protons and shifting them downfield. The interplay of these effects results in the predicted chemical shifts for H-3 and H-6.

The multiplicity of these signals arises from spin-spin coupling with the neighboring fluorine atoms. The coupling between protons and fluorine atoms is a key feature in the NMR spectra of fluorinated compounds, with the magnitude of the coupling constant (J) depending on the number of bonds separating the nuclei.[3][4] We anticipate observing doublet of doublets (dd) for both H-3 and H-6 due to coupling with the two non-equivalent fluorine atoms at positions 4 and 5.

¹³C NMR Spectrum: Decoding the Carbon Skeleton

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are largely governed by the electronegativity of the attached and neighboring atoms.

A defining characteristic of the ¹³C NMR spectrum of fluorinated organic compounds is the presence of large one-bond carbon-fluorine coupling constants (¹J(C,F)), typically in the range of 240-320 Hz.[3][5] This results in the signals for C-4 and C-5 appearing as doublets with large splitting. Additionally, two- and three-bond couplings (²J(C,F) and ³J(C,F)) will further split the signals of the other aromatic carbons, leading to the predicted doublet of doublets multiplicities.[6] The carbon of the nitrile group (-CN) is expected to appear as a singlet in the downfield region of the spectrum.

Visualizing the Molecular Structure and Predicted NMR Correlations

Figure 1: Molecular structure of this compound and key predicted NMR coupling interactions.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, a multi-technique approach is often employed for comprehensive characterization.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H & ¹³C NMR Detailed connectivity, stereochemistry, electronic environmentUnambiguous structure determination, non-destructiveLower sensitivity, requires higher sample concentration, complex spectra for fluorinated compounds
FTIR Spectroscopy Presence of functional groups (-OH, -C≡N, C-F, aromatic C-H)Fast, simple, requires small sample amountProvides limited structural information, not suitable for complex mixtures
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, small sample amount requiredIsomers can be difficult to distinguish, fragmentation can be complex
GC-MS Separation of volatile components and their mass spectraExcellent for mixture analysis and identification of volatile impuritiesNot suitable for non-volatile or thermally labile compounds
HPLC Separation and quantification of components in a mixtureVersatile for a wide range of compounds, including polar and non-volatile onesDoes not provide direct structural information without a coupled detector (e.g., MS)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy would provide rapid confirmation of the key functional groups in this compound. The spectrum would be expected to show a broad absorption band for the hydroxyl (-OH) stretch, a sharp, intense peak for the nitrile (-C≡N) stretch (typically around 2230-2250 cm⁻¹), and characteristic absorptions for the aromatic ring and the carbon-fluorine (C-F) bonds.[7][8] While useful for functional group identification, FTIR alone cannot establish the precise substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could further verify the elemental composition. The fragmentation pattern observed in the mass spectrum can provide clues about the structure, although the interpretation for substituted benzonitriles can be complex.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

For a pure sample, GC-MS would provide a single chromatographic peak with a corresponding mass spectrum, confirming the compound's volatility and molecular weight.[11][12] It is particularly useful for identifying any volatile impurities that may be present.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantification.[13][14] A reversed-phase HPLC method would likely show a single, sharp peak for the pure compound, and its retention time would be characteristic under specific chromatographic conditions.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition (400 MHz Spectrometer):

    • Tune and shim the spectrometer to the lock signal of the deuterated solvent.

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Data Acquisition (100 MHz Spectrometer):

    • Tune and shim the spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a sufficient number of scans to obtain a high-quality spectrum, as ¹³C NMR is inherently less sensitive than ¹H NMR.

    • Process the data similarly to the ¹H spectrum.

G cluster_workflow NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Tuning and Shimming C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Data Processing (FT, Phasing, Baseline) E->G F->G H Spectral Interpretation (Chemical Shifts, Couplings) G->H

Figure 2: A generalized workflow for NMR sample preparation and data analysis.

Conclusion

References

A Comparative Guide to HPLC Methodologies for Purity Analysis of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a molecule such as 4,5-Difluoro-2-hydroxybenzonitrile, a critical building block in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded High-Performance Liquid Chromatography (HPLC) method for its purity analysis. Furthermore, it presents a comparative analysis against alternative techniques, offering researchers and drug development professionals the rationale to select the most robust analytical strategy.

The Cornerstone of Purity: A Scientifically-Sound RP-HPLC Method

Reversed-phase HPLC (RP-HPLC) stands as the preeminent technique for assessing the purity of non-volatile organic molecules like this compound.[1] Its high resolution is adept at separating the main compound from structurally similar impurities that may arise during synthesis. The principle of RP-HPLC involves a polar mobile phase and a non-polar stationary phase, causing hydrophobic molecules to be retained longer on the column.[2]

Causality-Driven Experimental Protocol

The following protocol is designed based on the physicochemical properties of this compound—a moderately polar aromatic compound with an acidic phenolic group.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale (The "Why")
HPLC System Standard HPLC with Quaternary Pump and UV/DAD DetectorProvides reliable gradient formation and spectral data for peak purity assessment.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase offers robust hydrophobic interactions, ideal for retaining and separating aromatic compounds.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved reproducibility.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a strong elution strength and low UV cutoff, making it suitable for gradient elution.
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18.1-22 min: 20% BA gradient is essential for resolving impurities with a wide range of polarities, ensuring both early and late-eluting compounds are detected within a reasonable analysis time.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection UV at 260 nmAromatic nitriles typically exhibit strong UV absorbance. 260 nm is a common wavelength for detecting such compounds while minimizing baseline noise.[3][4]
Injection Vol. 10 µLA standard volume to ensure sharp peaks without overloading the column.
Experimental Workflow Visualization

The logical flow of the HPLC analysis is critical for ensuring consistent and reliable results.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Equilibrate Equilibrate Column Filter->Equilibrate MobilePhase Prepare Mobile Phases A & B Inject Inject Sample Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from sample preparation to final report generation.

The Pillar of Trustworthiness: Method Validation

A described protocol is only trustworthy if it is validated. Any developed HPLC method for purity analysis must undergo rigorous validation according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[7][8] This process demonstrates that the analytical procedure is fit for its intended purpose.[9][10]

A self-validating system for this HPLC method would involve assessing the following key parameters:

  • Specificity: Demonstrating that the method can distinguish the main analyte from potential impurities, such as starting materials, by-products, and degradation products.

  • Linearity: Confirming a proportional relationship between detector response and analyte concentration over a specified range.

  • Accuracy and Precision: Ensuring the results are close to the true value and are reproducible (%RSD < 1.5% is a common target).[7]

  • Limit of Detection (LOD) and Quantitation (LOQ): Determining the lowest concentration of impurities that can be reliably detected and quantified.

  • Robustness: Assessing the method's reliability when small, deliberate changes are made to parameters like mobile phase composition, pH, or column temperature.

A Comparative Look: HPLC vs. Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for purity and structural analysis. Understanding their strengths and weaknesses is key to building a comprehensive analytical strategy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11]

  • Advantages: Offers high sensitivity and provides structural information from the mass spectrum, which is invaluable for identifying unknown impurities.

  • Limitations: The analysis of polar molecules containing active hydrogens (like the phenolic -OH group in this compound) often requires a derivatization step.[12][13] This process, typically silylation, adds complexity, time, and a potential source of analytical error.[11]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for qualitative and semi-quantitative analysis.

  • Advantages: High sample throughput and low operational cost make it suitable for rapid screening.

  • Limitations: It offers significantly lower resolution and sensitivity compared to HPLC. Quantitative accuracy is also less reliable, making it unsuitable for precise impurity profiling required in pharmaceutical development.[4]

Performance Metrics at a Glance

The choice of analytical technique is a balance of performance, sample compatibility, and the specific analytical question being asked.

Performance MetricRP-HPLC (Proposed Method) GC-MS HPTLC
Resolution High to Very HighVery HighLow to Medium
Sensitivity High (ng level)Very High (pg-fg level)Medium (µg-ng level)
Quantitative Accuracy Very HighHighMedium
Derivatization Required? NoYes (likely for this compound)No
Analysis Time/Sample ~22 minutes~20-40 minutes (plus derivatization)Fast (multiple samples per plate)
Best Suited For Routine QC, stability studies, comprehensive impurity profiling.Identification of volatile impurities, structural elucidation of unknowns.[1]Rapid screening, preliminary purity checks.
Logical Framework for Method Selection

The decision to use a specific analytical technique should be systematic and scientifically justified.

Method_Selection Start Purity Analysis of This compound Question1 Need for Routine Quantitative Purity & Impurity Profiling? Start->Question1 Question2 Are Impurities Volatile & is Structural ID Needed? Question1->Question2 No HPLC Use Validated RP-HPLC Method Question1->HPLC Yes Question3 Need for Rapid, High-Throughput Screening Only? Question2->Question3 No GCMS Use GC-MS (with Derivatization) Question2->GCMS Yes HPTLC Use HPTLC Question3->HPTLC Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

For the comprehensive purity analysis of this compound, the detailed Reversed-Phase HPLC method presented in this guide is the superior choice for routine quality control and stability testing. It provides an optimal balance of high resolution, sensitivity, and quantitative accuracy without the need for complex sample derivatization. While techniques like GC-MS are powerful complements for identifying volatile impurities and unknown structures, HPLC remains the cornerstone for ensuring the quality and integrity of this critical synthetic intermediate. Adherence to rigorous validation principles as outlined by ICH guidelines ensures that the chosen method is not only scientifically sound but also trustworthy and regulatory compliant.

References

comparing synthesis routes for different difluoro-hydroxybenzonitrile isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoro-hydroxybenzonitrile scaffolds are of significant interest in medicinal chemistry and materials science. The specific arrangement of fluorine, hydroxyl, and nitrile functional groups on the benzene ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions.[1] These characteristics make them valuable building blocks for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comparative analysis of the synthetic routes for four key isomers: 2,3-difluoro-4-hydroxybenzonitrile, 2,5-difluoro-4-hydroxybenzonitrile, 2,6-difluoro-4-hydroxybenzonitrile, and 3,5-difluoro-4-hydroxybenzonitrile. We will delve into the strategic considerations behind each pathway, present detailed experimental protocols for key methodologies, and offer a comparative analysis of their efficiencies.

Strategic Approaches to Isomer-Specific Synthesis

The synthesis of specifically substituted aromatic compounds like difluoro-hydroxybenzonitriles requires careful strategic planning. The choice of starting material and the sequence of reactions are dictated by the directing effects of the substituents and the desired final arrangement. Common strategies involve:

  • Multi-step synthesis from commercially available fluorinated precursors: This is a widely used approach where functional groups are introduced sequentially. Key reactions include bromination, diazotization followed by cyanation (Sandmeyer reaction), and nucleophilic aromatic substitution.[2]

  • Ortho-lithiation: This powerful technique allows for the direct functionalization of the position ortho to a directing group, such as a protected phenol.[3][4]

  • Formylation followed by conversion to the nitrile: A hydroxyl group can direct the formylation of a fluorinated phenol. The resulting aldehyde can then be converted to a nitrile via an oxime intermediate.[5]

This guide will explore the practical application of these strategies for the synthesis of each targeted isomer.

Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

This isomer is one of the more extensively documented in the literature. Two primary routes from readily available starting materials are highlighted below.

Route 1: From 3,5-Difluoroaniline

This multi-step synthesis leverages the directing effects of the amino group and the sequential introduction of the remaining functionalities. The overall pathway involves bromination, diazotization-hydrolysis to introduce the hydroxyl group, and finally, a Sandmeyer reaction to install the nitrile.[2]

Reaction Pathway:

2,6-Difluoro-4-hydroxybenzonitrile_Route1 start 3,5-Difluoroaniline step1 Bromination start->step1 intermediate1 4-Bromo-3,5-difluoroaniline step1->intermediate1 step2 Diazotization & Hydrolysis intermediate1->step2 intermediate2 4-Bromo-3,5-difluorophenol step2->intermediate2 step3 Cyanation (Sandmeyer) intermediate2->step3 product 2,6-Difluoro-4-hydroxybenzonitrile step3->product

Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile from 3,5-Difluoroaniline.

Causality in Experimental Choices:

  • Bromination: The amino group in 3,5-difluoroaniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to the presence of fluorine atoms at the 3 and 5 positions, the para position (position 4) is the most sterically accessible and electronically favorable for bromination.

  • Diazotization and Hydrolysis: The conversion of the amino group to a diazonium salt is a classic method to introduce a hydroxyl group onto an aromatic ring. The diazonium salt is unstable and is readily hydrolyzed to the corresponding phenol upon heating in an aqueous acidic medium.[2]

  • Cyanation: The Sandmeyer reaction, using copper(I) cyanide, is a reliable method for converting an aryl bromide to a nitrile. This reaction proceeds via a radical mechanism.[6]

Route 2: From 3,5-Difluoroanisole via Demethylation

An alternative approach starts with 3,5-difluoroanisole, which can be carboxylated and then converted to the nitrile. The final step is the demethylation of the methoxy group to yield the desired phenol.[7] A more direct final step involves the demethylation of a commercially available precursor.

Reaction Pathway:

2,6-Difluoro-4-hydroxybenzonitrile_Route2 start 2,6-Difluoro-4-methoxybenzonitrile step1 Demethylation start->step1 product 2,6-Difluoro-4-hydroxybenzonitrile step1->product

Demethylation to 2,6-Difluoro-4-hydroxybenzonitrile.

Causality in Experimental Choices:

  • Demethylation: The ether linkage of the methoxy group can be cleaved using strong Lewis acids like aluminum chloride. The reaction is typically carried out at elevated temperatures.[8] The addition of sodium chloride can create a molten salt mixture, facilitating a more homogeneous reaction at a lower temperature than a neat reaction.

Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile

The synthesis of this isomer often starts from a precursor that already contains the desired substitution pattern, such as 3,5-difluorobenzoic acid.

Route: From 3,5-Difluorobenzoic Acid

This route involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.

Reaction Pathway:

3,5-Difluoro-4-hydroxybenzonitrile_Synthesis start 3,5-Difluorobenzoic Acid step1 Hydroxylation start->step1 intermediate1 3,5-Difluoro-4-hydroxybenzoic Acid step1->intermediate1 step2 Amidation intermediate1->step2 intermediate2 3,5-Difluoro-4-hydroxybenzamide step2->intermediate2 step3 Dehydration intermediate2->step3 product 3,5-Difluoro-4-hydroxybenzonitrile step3->product

Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile.

Causality in Experimental Choices:

  • Hydroxylation: The introduction of a hydroxyl group at the 4-position of 3,5-difluorobenzoic acid can be challenging and may require specific reagents and conditions to achieve regioselectivity.

  • Amidation: The conversion of a carboxylic acid to a primary amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with ammonia.

  • Dehydration: The dehydration of a primary amide to a nitrile is a common transformation and can be accomplished using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or more modern catalytic methods.[9][10]

Synthesis of 2,3-Difluoro-4-hydroxybenzonitrile and 2,5-Difluoro-4-hydroxybenzonitrile

Detailed synthetic procedures for these isomers are less commonly reported in readily accessible literature. However, plausible routes can be proposed based on established organic chemistry principles.

Proposed Route: Formylation of Difluorophenols

A potential route for both isomers could involve the regioselective formylation of the corresponding difluorophenol, followed by conversion of the aldehyde to a nitrile.

General Reaction Pathway:

Ortho_Isomer_Synthesis start 2,3- or 2,5-Difluorophenol step1 Formylation start->step1 intermediate1 Difluoro-hydroxybenzaldehyde step1->intermediate1 step2 Oximation intermediate1->step2 intermediate2 Difluoro-hydroxybenzaldehyde Oxime step2->intermediate2 step3 Dehydration intermediate2->step3 product 2,3- or 2,5-Difluoro-4-hydroxybenzonitrile step3->product

Proposed synthesis of 2,3- and 2,5-difluoro-4-hydroxybenzonitrile.

Causality in Experimental Choices:

  • Formylation: The hydroxyl group of the difluorophenol is an activating, ortho-, para-directing group. Formylation can be achieved using various methods, such as the Reimer-Tiemann or Vilsmeier-Haack reactions, with the regioselectivity being a key challenge.

  • Oximation and Dehydration: The conversion of the resulting aldehyde to a nitrile is a standard two-step process. First, the aldehyde is reacted with hydroxylamine to form an oxime. Subsequent dehydration of the oxime, often with reagents like acetic anhydride or thionyl chloride, yields the nitrile.[5]

Comparative Analysis of Synthetic Routes

IsomerStarting MaterialKey ReactionsTypical Overall Yield (%)ScalabilityKey Challenges
2,6-Difluoro-4-hydroxybenzonitrile 3,5-DifluoroanilineBromination, Diazotization, Cyanation~20-30%[2]ModerateMulti-step process, handling of diazonium salts.
2,6-Difluoro-4-methoxybenzonitrileDemethylationHigh (for the final step)[8]GoodAvailability and cost of the starting material.
3,5-Difluoro-4-hydroxybenzonitrile 3,5-Difluorobenzoic AcidHydroxylation, Amidation, DehydrationModerateModerateRegioselective hydroxylation can be difficult.
2,3-Difluoro-4-hydroxybenzonitrile 2,3-Difluorophenol (Proposed)Formylation, Oximation, DehydrationVariablePotentially goodRegioselectivity of the formylation step.
2,5-Difluoro-4-hydroxybenzonitrile 2,5-Difluorophenol (Proposed)Formylation, Oximation, DehydrationVariablePotentially goodRegioselectivity of the formylation step.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile from 2,6-Difluoro-4-methoxybenzonitrile (Demethylation)[8]

Objective: To cleave the methyl ether to yield the free phenol.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-difluoro-4-methoxybenzonitrile (1.0 eq.), aluminum chloride (2.2 eq.), and sodium chloride (1.2 eq.).

  • Heat the mixture to 180 °C with stirring for 1 hour. Monitor the reaction progress by TLC or GLC.

  • After completion, cool the reaction mixture and cautiously add ice-water.

  • Extract the product into diethyl ether (2x).

  • Wash the combined organic extracts with water.

  • Extract the product into 10% aqueous sodium hydroxide (2x).

  • Acidify the combined basic extracts with concentrated hydrochloric acid.

  • Extract the product into diethyl ether (2x).

  • Wash the combined ethereal extracts with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the solid product.

Protocol 2: Synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol (Cyanation)[6]

Objective: To introduce a nitrile group via a Rosenmund-von Braun reaction.

Procedure:

  • In a flask under a nitrogen atmosphere, combine 4-bromo-2-fluorophenol (1.0 eq.) and copper(I) cyanide (1.2 eq.) in N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 150 °C with stirring for 5 hours.

  • Cool the mixture and dilute with diethyl ether.

  • Decant the ether layer. Repeat the dilution and decantation with fresh ether.

  • Wash the combined ether extracts with water, 1N HCl solution, water, and brine.

  • Dry the organic layer over magnesium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Triturate the crude solid with carbon tetrachloride and filter to afford the pure product.

Conclusion

The synthesis of difluoro-hydroxybenzonitrile isomers is a nuanced task that requires careful consideration of directing group effects and reaction mechanisms. While established routes exist for isomers like 2,6-difluoro-4-hydroxybenzonitrile, the synthesis of other isomers like the 2,3- and 2,5-substituted analogs may require more exploratory work, potentially leveraging strategies such as regioselective formylation or ortho-lithiation. The choice of a particular synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific purity requirements of the final product. This guide provides a foundational understanding of the available and potential synthetic strategies to aid researchers in this important area of chemical synthesis.

References

A Comparative Guide to the Biological Activity of 4,5-Difluoro-2-hydroxybenzonitrile and Other Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzonitrile scaffold serves as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] This guide provides a comparative analysis of the biological activity of 4,5-Difluoro-2-hydroxybenzonitrile against other notable benzonitrile derivatives, offering insights grounded in experimental data and established methodologies. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide will extrapolate its potential activities based on structure-activity relationships observed in related compounds and propose a comprehensive framework for its evaluation.

The Benzonitrile Scaffold: A Privileged Structure in Drug Discovery

The benzonitrile unit, a benzene ring substituted with a cyano group, is a key pharmacophore in numerous biologically active molecules. The nitrile group, with its linear geometry and ability to act as a hydrogen bond acceptor, contributes to the binding affinity of these compounds to various biological targets. Furthermore, the aromatic ring can be readily functionalized with different substituents to modulate the compound's physicochemical properties and biological activity.[3] The introduction of fluorine atoms, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[4]

Comparative Analysis of Biological Activities

Benzonitrile derivatives have been investigated for a wide array of therapeutic applications. The following sections compare the known activities of different classes of benzonitrile compounds and project the potential profile of this compound.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzonitrile derivatives, primarily through the inhibition of key signaling pathways involved in cancer progression.[2]

Enzyme Inhibition:

Many benzonitrile-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression of EGFR is a hallmark of many cancers.[5] Certain benzofuran derivatives incorporating a nitrile moiety have shown significant EGFR tyrosine kinase inhibitory activity.[5] For instance, compounds with a cyanobenzofuran core have exhibited IC50 values comparable to the reference drug gefitinib.[5] The fluorine and hydroxyl groups on this compound could potentially enhance its binding to the EGFR active site through hydrogen bonding and favorable electrostatic interactions.

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: Constitutive activation of the STAT3 signaling pathway is prevalent in many human cancers, making it an attractive therapeutic target.[6] While specific data for this compound is unavailable, other benzonitrile derivatives have been investigated as STAT3 inhibitors.[6] These inhibitors often target the SH2 domain of STAT3, preventing its dimerization and subsequent activation.[7]

Cytotoxicity:

Various benzonitrile derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[8] For example, bromoxynil and ioxynil, which are halogenated hydroxybenzonitriles, have shown high toxicity towards Hep G2 and HEK293T cell lines.[8][9] This suggests that this compound, also a halogenated hydroxybenzonitrile, may exhibit similar cytotoxic properties.

Table 1: Comparative Anticancer Activity of Selected Benzonitrile Derivatives

Compound/Derivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
This compound HypotheticalTo be determinedN/A
Benzofuran-nitrile derivativesEGFR TK0.81 - 1.12 µM[5]
2-PhenylacrylonitrileHCT1165.9 nM[2]
BromoxynilHep G2, HEK293THigh Cytotoxicity[8]
2-Azepan-1-yl-5-nitrobenzonitrileSTAT3 (putative)Not Publicly Available[6]
Antimicrobial Activity

The benzonitrile scaffold is also present in compounds with notable antimicrobial properties.[10]

  • Antibacterial Activity: Several novel benzonitrile derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria.[10][11] For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown significant activity against both types of bacteria.[10] The presence of halogens at the meta position in some pyrazole-linked tetrazole derivatives containing a benzonitrile moiety enhanced their antibacterial activity.[11]

  • Antifungal Activity: Some benzonitrile derivatives have also exhibited potent antifungal activity.[10] The aforementioned (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile was particularly effective against Botrytis fabae.[10]

The fluorine atoms in this compound could contribute to its potential antimicrobial activity, as fluorinated compounds often exhibit enhanced biological effects.

Table 2: Comparative Antimicrobial Activity of Selected Benzonitrile Derivatives

Compound/Derivative ClassTarget OrganismActivity (MIC)Reference
This compound HypotheticalTo be determinedN/A
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25 µg/mL[10]
Pyrazole-linked tetrazole derivatives (with halogens)Gram-positive & Gram-negative bacteriaGood to moderate[11]
4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrileBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliGood activity[12]

Proposed Experimental Workflow for Comparative Evaluation

To definitively position the biological activity of this compound relative to other benzonitrile derivatives, a systematic experimental evaluation is necessary. The following protocols outline a robust approach for this comparison.

Experimental Design

A panel of benzonitrile derivatives, including this compound, a non-fluorinated analog (e.g., 2-hydroxybenzonitrile), and a known active compound (e.g., a reported EGFR or STAT3 inhibitor with a benzonitrile scaffold), should be tested in parallel.

G cluster_0 Comparative Biological Activity Workflow start Select Benzonitrile Derivatives (including this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., EGFR, STAT3, Tyrosinase) start->enzyme_inhibition antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis enzyme_inhibition->sar_analysis antimicrobial->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Caption: Proposed workflow for the comparative biological evaluation of benzonitrile derivatives.

Detailed Experimental Protocols

The MTT assay is a colorimetric method to assess cell viability and provides a measure of a compound's cytotoxic or cytostatic effects.[13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A431 for EGFR over-expression, or a panel of cell lines like NCI-60) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the benzonitrile derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include an untreated control and a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

This assay measures the ability of a compound to inhibit the kinase activity of EGFR.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the benzonitrile derivatives to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the benzonitrile derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Context: The EGFR Signaling Cascade

To understand the potential impact of EGFR inhibitors, it is crucial to visualize their place within the relevant signaling pathway.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Benzonitrile Derivative (e.g., this compound) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the potential point of inhibition by benzonitrile derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its structural features, particularly the presence of fluorine and hydroxyl groups on a benzonitrile scaffold, suggest a high potential for interesting pharmacological properties. Based on the activities of related compounds, it is plausible that this molecule could exhibit anticancer and antimicrobial effects. The proposed experimental workflow provides a clear and robust path for the systematic evaluation of this compound, enabling a direct comparison with other benzonitrile derivatives and elucidating its therapeutic potential. This structured approach will be invaluable for researchers and drug development professionals seeking to explore the rich chemical space of benzonitrile-based compounds.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Hydroxybenzonitriles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydroxybenzonitriles, such as 2-hydroxybenzonitrile (salicylonitrile) and its isomers, are bifunctional aromatic compounds that serve as highly versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their structure, featuring a phenolic hydroxyl group and a nitrile group, allows for a diverse range of chemical transformations, making them key precursors in the synthesis of medicinally relevant heterocyclic scaffolds like benzofurans and quinolines.[4]

In modern medicinal chemistry, the strategic incorporation of fluorine is a powerful and frequently employed tactic to optimize a drug candidate's profile.[5][6] Often referred to as a "magic bullet," fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity.[7][8]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated hydroxybenzonitriles. We will explore the causal relationships between fluorine substitution and key drug-like properties, supported by representative experimental data and detailed, validated protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic and screening endeavors.

Section 1: The Physicochemical Impact of Fluorination

The success of a drug candidate is critically dependent on its physicochemical properties, primarily its acidity (pKa) and lipophilicity (logP). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination provides a rational method for fine-tuning these properties.[9]

Acidity (pKa)

The pKa of the phenolic hydroxyl group on a hydroxybenzonitrile dictates its ionization state at physiological pH, which in turn affects its solubility and ability to interact with biological targets. The introduction of a fluorine atom to the aromatic ring has a significant and predictable effect on acidity.

Causality: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). When placed on the aromatic ring, it pulls electron density away from the phenoxide oxygen, stabilizing the conjugate base. This stabilization facilitates the release of the proton, resulting in a lower pKa value (i.e., a stronger acid).[8][10][11]

Table 1: Comparative pKa and logP of 3-Hydroxybenzonitrile and its Fluorinated Analog

CompoundStructurepKa (Phenolic OH)logP (Calculated)
3-Hydroxybenzonitrile3-Hydroxybenzonitrile~8.4~1.5
4-Fluoro-3-hydroxybenzonitrile4-Fluoro-3-hydroxybenzonitrile~7.6~1.8

Note: pKa and logP values are representative estimates based on established chemical principles and computational models to illustrate the directional impact of fluorination.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of its ability to cross biological membranes.[12]

Causality: The effect of fluorine on lipophilicity is highly context-dependent, but for aromatic systems, replacing a hydrogen atom with fluorine generally increases the logP.[7] While fluorine is highly polar, the C-F bond is less polarizable than a C-H bond, and the introduction of fluorine can mask the polarity of adjacent functional groups, leading to an overall increase in hydrophobicity.[13] This enhancement in lipophilicity can improve membrane permeation and, consequently, oral bioavailability.[8]

G cluster_cause Molecular Modification cluster_effect Physicochemical Changes cluster_consequence Pharmacological Consequences Fluorine Fluorine Substitution on Aromatic Ring EWD Increased Electron Withdrawal Fluorine->EWD Inductive Effect logP Higher logP (Increased Lipophilicity) Fluorine->logP Reduces Polarizability pKa Lower pKa (Increased Acidity) EWD->pKa Stabilizes Conjugate Base ADME Altered ADME Profile: Solubility, Permeability, Target Binding pKa->ADME logP->ADME

Caption: Logical flow from fluorine substitution to altered pharmacological properties.

Section 2: Enhancing Metabolic Stability

A significant hurdle in drug development is rapid metabolic breakdown, often by Cytochrome P450 (CYP) enzymes in the liver, which leads to low bioavailability and a short duration of action.[14][15] Aromatic rings are particularly susceptible to CYP-mediated oxidation.

Causality: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a C-H bond (~100 kcal/mol). Replacing a metabolically labile hydrogen atom with fluorine effectively creates a "metabolic shield," blocking the site from enzymatic oxidation.[5][7] This modification can dramatically increase the compound's metabolic half-life (t½) and reduce its intrinsic clearance (Clint), leading to improved systemic exposure after oral administration.[8]

Table 2: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)

CompoundPrimary Metabolic PathwayIntrinsic Clearance (Clint) (µL/min/mg protein)Half-life (t½) (min)
4-HydroxybenzonitrileAromatic Hydroxylation15015
2-Fluoro-4-hydroxybenzonitrileN/A (Blocked Pathway)25>90

Note: Data are illustrative, based on typical outcomes observed in HLM stability assays, demonstrating the protective effect of fluorination.

Section 3: Implications for Biological Activity

The changes in physicochemical properties and metabolic stability conferred by fluorination often translate into enhanced biological activity and a superior therapeutic profile.

  • Improved Target Engagement: A lower pKa can alter the ionization state of the phenolic hydroxyl group, potentially strengthening hydrogen bond interactions within a protein's active site.[7][8] The altered electronic nature of the aromatic ring can also lead to more favorable electrostatic or dipole interactions, increasing binding affinity.[13]

  • Enhanced Cellular Potency: Increased lipophilicity can improve a compound's ability to cross cell membranes, leading to higher intracellular concentrations and greater potency in cell-based assays.[8]

  • Example in Antimicrobial Activity: Many phenolic compounds, including hydroxybenzonitrile derivatives, exhibit antimicrobial properties.[1][16] By enhancing cell wall penetration (via increased logP) and resisting metabolic detoxification by microbial enzymes, a fluorinated analog could exhibit a lower Minimum Inhibitory Concentration (MIC) compared to its non-fluorinated parent.

Section 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized, self-validating protocols are essential.

G Start Synthesized Compound Pair pKa Protocol 1: pKa Determination Start->pKa logP Protocol 2: logP Measurement Start->logP MetStab Protocol 3: Metabolic Stability Start->MetStab Data Comparative Data Analysis pKa->Data logP->Data MetStab->Data End Lead Optimization Decision Data->End

Caption: High-level workflow for the comparative evaluation of novel compounds.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of a compound's acid dissociation constant (pKa) using a calibrated potentiometer.[17][18]

1. Preparation of Reagents:

  • Analyte Solution: Prepare a 1 mM solution of the hydroxybenzonitrile analog in a suitable co-solvent (e.g., 20% methanol in water) if aqueous solubility is limited.
  • Titrants: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
  • Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[17]

2. Instrument Calibration:

  • Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

3. Titration Procedure:

  • Place 20 mL of the 1 mM analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
  • Add the required volume of 0.15 M KCl to maintain ionic strength.
  • If titrating an acid, first adjust the solution pH to ~2.0 with 0.1 M HCl.
  • Begin the titration by adding small, precise increments (e.g., 10-20 µL) of 0.1 M NaOH.
  • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
  • Continue the titration until the pH reaches ~12.0.

4. Data Analysis:

  • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
  • The pKa is determined from the inflection point of the sigmoid curve. Mathematically, this corresponds to the pH at which half of the acid has been neutralized (the half-equivalence point).[19][20]
  • Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[17]

Protocol 2: Determination of logP by the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for measuring the n-octanol/water partition coefficient (P).[21]

1. Preparation:

  • Pre-saturate HPLC-grade n-octanol with HPLC-grade water and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This is critical to prevent volume changes during the experiment.
  • Prepare a stock solution of the test compound in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

2. Partitioning:

  • In a suitable vessel (e.g., a glass vial), combine 2 mL of the pre-saturated n-octanol stock solution with 2 mL of the pre-saturated water.
  • Seal the vessel and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).
  • Allow the mixture to stand undisturbed until the two phases have completely and clearly separated. Centrifugation at a low speed can aid this separation.

3. Quantification:

  • Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous phase.
  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve for the compound in each phase is required for accurate quantification.

4. Calculation:

  • The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
  • P = [Concentration]octanol / [Concentration]aqueous
  • The logP is the base-10 logarithm of P:
  • logP = log10(P)[12]
  • For fluorinated compounds, ¹⁹F NMR can be used as a highly accurate and straightforward quantification method, often with an internal reference compound.[22][23]

Protocol 3: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a compound when incubated with HLM, which are rich in CYP enzymes.[24][25]

1. Reagents and Materials:

  • Test Compound Stock: 10 mM stock solution in DMSO.
  • HLM: Pooled human liver microsomes (e.g., from a commercial supplier), stored at -80°C.
  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • NADPH Regenerating System: A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺ to ensure a continuous supply of the necessary cofactor, NADPH.
  • Positive Control: A compound with known metabolic instability (e.g., Verapamil).
  • Quenching Solution: Acetonitrile containing an internal standard for LC-MS analysis.

2. Incubation Procedure:

  • On ice, prepare an incubation mixture containing HLM (final protein concentration 0.5 mg/mL) and phosphate buffer.
  • Add the test compound to the HLM mixture to achieve a final concentration of 1 µM. Pre-incubate this mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is time point zero (T=0).
  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a larger volume of the cold quenching solution to stop the reaction.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the protein.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

4. Data Analysis:

  • Plot the natural logarithm of the percent remaining parent compound versus time.
  • The slope of the linear regression of this plot is the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomes).[14]

Conclusion

The strategic fluorination of hydroxybenzonitriles is a validated and powerful approach for optimizing lead compounds in drug discovery. By leveraging the unique electronic properties of fluorine, medicinal chemists can rationally modulate key physicochemical parameters, such as pKa and logP, to enhance a molecule's ADME profile. The introduction of the robust C-F bond serves as an effective metabolic shield, significantly improving compound stability and bioavailability.[5][7]

While the benefits are clear, the effects of fluorination are highly dependent on its specific placement within the molecule and the overall structural context.[26] Therefore, a systematic approach involving the synthesis of both fluorinated and non-fluorinated analogs, followed by rigorous comparative evaluation using the standardized protocols outlined in this guide, is essential. This empirical methodology empowers researchers to unlock the full potential of fluorination, paving the way for the development of next-generation therapeutics with superior efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Assessing the Enzyme Inhibitory Potency of 4,5-Difluoro-2-hydroxybenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzyme inhibitory potency of 2-hydroxybenzonitrile analogs, with a specific focus on the structural motif of 4,5-Difluoro-2-hydroxybenzonitrile. We will delve into the mechanistic rationale, comparative analysis of structural analogs, and provide detailed, field-proven experimental protocols.

Introduction: The Significance of the 2-Hydroxybenzonitrile Scaffold

The 2-hydroxybenzonitrile moiety is a key pharmacophore in a class of covalent enzyme inhibitors. The nitrile group, particularly when positioned ortho to a hydroxyl group, can act as an electrophilic "warhead," targeting nucleophilic residues in enzyme active sites.[1] This guide will focus on the inhibition of cysteine proteases, a family of enzymes where the catalytic cysteine residue's thiol group is a prime target for such covalent modification.[2][3] Cysteine proteases are implicated in a wide range of diseases, including cancer, arthritis, and various infectious diseases, making them important targets for drug discovery.[3]

The introduction of fluorine atoms, as in the this compound scaffold, can significantly modulate the electronic properties of the ring, potentially enhancing the electrophilicity of the nitrile carbon and improving cell permeability and metabolic stability. This guide will provide the necessary tools to systematically evaluate such modifications.

The Target: Cysteine Proteases and the Mechanism of Covalent Inhibition

Cysteine proteases utilize a catalytic dyad or triad, most commonly featuring a cysteine and a histidine residue, to hydrolyze peptide bonds.[4] The catalytic cycle involves a nucleophilic attack by the thiolate of the cysteine residue on the substrate's carbonyl carbon.[5]

Nitrile-based inhibitors, such as 2-hydroxybenzonitrile analogs, exploit this mechanism. They enter the active site and are attacked by the catalytic cysteine. This forms a covalent, reversible thioimidate adduct, effectively inactivating the enzyme.[6] The stability of this adduct and the kinetics of its formation are key determinants of the inhibitor's potency.

Below is a diagram illustrating the general mechanism of cysteine protease inhibition by a 2-hydroxybenzonitrile analog.

G cluster_0 Enzyme Active Site E_I Enzyme-Inhibitor Complex (Non-covalent) E_adduct Covalent Thioimidate Adduct (Inactive Enzyme) E_I->E_adduct kinact E_adduct->E_I koff E_free Free Enzyme (Active) E_free->E_I KI (Binding Affinity) I_free Inhibitor (2-Hydroxybenzonitrile Analog)

Caption: Mechanism of Covalent Inhibition of Cysteine Proteases.

Comparative Analysis of Analog Potency: A Hypothetical Case Study

To illustrate the structure-activity relationship (SAR), let's consider a hypothetical series of 2-hydroxybenzonitrile analogs and their inhibitory activity against a model cysteine protease, such as papain or a cathepsin.

Compound IDR1R2IC50 (µM) at 30 minkinact/KI (M-1s-1)
1 HH15.21,500
2 FH8.53,200
3 FF2.112,500
4 ClCl3.59,800
5 OMeH25.8800

This data is illustrative and for educational purposes.

  • Fluorination enhances potency: The progressive addition of fluorine atoms at the R1 and R2 positions (Compounds 2 and 3 ) leads to a significant increase in inhibitory activity. This is likely due to the electron-withdrawing nature of fluorine, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the catalytic cysteine.

  • Halogen effects: While dichlorination (Compound 4 ) also enhances potency compared to the unsubstituted analog, it is less effective than difluorination, suggesting a specific electronic or steric preference.

  • Electron-donating groups are detrimental: The methoxy group (Compound 5 ) is electron-donating, which reduces the electrophilicity of the nitrile and leads to a decrease in inhibitory potency.

Experimental Protocols for Assessing Inhibitory Potency

Accurate and reproducible assessment of inhibitory potency is crucial. The following are detailed protocols for key experiments.

General Enzyme Inhibition Assay (Fluorometric)

This protocol is a template and should be optimized for the specific cysteine protease being studied.

Materials:

  • Assay Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 6.2.

  • Enzyme Stock Solution (e.g., Papain, Cathepsin L).

  • Activating Buffer: Assay Buffer containing 10 mM DTT (Dithiothreitol).

  • Inhibitor Stock Solutions (in DMSO).

  • Substrate Stock Solution (e.g., Cbz-Gly-ONp for papain).

  • 96-well black microplates.

Protocol:

  • Enzyme Activation: Prepare an activated enzyme solution by diluting the enzyme stock in Activating Buffer. Incubate for 30 minutes at room temperature.[7]

  • Inhibitor Pre-incubation: In the 96-well plate, add varying concentrations of the inhibitor analogs to the wells. Add the activated enzyme solution to each well. Incubate for a defined period (e.g., 30 minutes) to allow for covalent bond formation.[8]

  • Substrate Addition: Add the substrate to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Determination of kinact and KI

For covalent inhibitors, the IC50 value is time-dependent.[9] A more rigorous characterization involves determining the individual kinetic parameters: KI (the initial binding affinity) and kinact (the rate of inactivation).[10] This can be achieved by measuring the IC50 at different pre-incubation times.[11]

Workflow for kinact/KI Determination:

G cluster_0 Experimental Setup cluster_1 Data Analysis A Prepare serial dilutions of inhibitor B Pre-incubate enzyme with inhibitor for varying times (t = 0, 15, 30, 60 min) A->B C Initiate reaction with substrate and measure rates B->C D Calculate IC50 for each pre-incubation time point C->D E Plot IC50 vs. time D->E F Fit data to the equation for irreversible inhibition to determine kinact and KI E->F

Caption: Workflow for Determining kinact and KI.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) provides direct evidence of covalent modification.[12] By comparing the mass of the native enzyme to the enzyme incubated with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor should be observed.[13]

Protocol Outline:

  • Incubate the enzyme with a molar excess of the inhibitor for a sufficient time to ensure adduct formation.

  • Remove excess, unbound inhibitor using a desalting column or dialysis.

  • Analyze the intact protein by Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Compare the resulting spectrum to that of the untreated enzyme. A mass increase equal to the mass of the inhibitor confirms covalent binding.[15]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective cysteine protease inhibitors. The systematic evaluation of analogs, guided by an understanding of the covalent inhibition mechanism and employing rigorous kinetic and biophysical characterization, is essential for successful drug discovery efforts.

Future work should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of promising analogs against a panel of different cysteine proteases to determine their selectivity.

  • Cellular Activity: Evaluating the efficacy of the inhibitors in cell-based assays to confirm their ability to engage the target in a more complex biological environment.

  • Structural Biology: Obtaining co-crystal structures of the enzyme-inhibitor adducts to visualize the binding mode and guide further structure-based design.

By following the principles and protocols outlined in this guide, researchers can effectively assess the enzyme inhibitory potency of this compound analogs and contribute to the development of novel therapeutics.

References

comparing the reactivity of 4,5-Difluoro-2-hydroxybenzonitrile with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 4,5-Difluoro-2-hydroxybenzonitrile and a Comparative Analysis with Structural Analogs

For professionals in pharmaceutical research and fine chemical synthesis, a nuanced understanding of a molecule's reactivity is paramount. It dictates reaction pathways, influences yield, and ultimately determines the feasibility of synthesizing complex target molecules. This guide provides an in-depth analysis of this compound, a versatile building block, and compares its chemical behavior to structurally similar compounds. By examining the interplay of its functional groups, we can elucidate the principles governing its reactivity and provide actionable insights for its application in synthesis.

The Molecular Architecture of this compound

This compound (CAS: 186590-36-3) is an aromatic compound distinguished by a unique substitution pattern on the benzene ring.[1][2] Its structure features a nitrile (-C≡N) group, a hydroxyl (-OH) group, and two fluorine (-F) atoms. The specific arrangement of these groups creates a complex electronic environment that is the key to its reactivity.

  • Nitrile Group (-C≡N): A powerful electron-withdrawing group through both resonance and inductive effects. It deactivates the aromatic ring toward electrophilic attack and activates it for nucleophilic aromatic substitution.[3]

  • Fluorine Atoms (-F): The most electronegative elements, they exert a strong electron-withdrawing inductive effect (-I). This effect significantly influences the acidity of the neighboring hydroxyl group and activates the ring for nucleophilic attack.

  • Hydroxyl Group (-OH): An activating group that donates electron density to the ring via a strong resonance effect (+R). This effect opposes the deactivating nature of the nitrile and fluorine substituents.

This combination of competing electronic effects makes this compound a fascinating subject for reactivity studies.

Primary Reaction Pathways: A Comparative Overview

The reactivity of substituted benzonitriles is largely dictated by the electronic nature of their substituents. We will explore two primary reaction types: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for fluorinated aromatic compounds. It proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The presence of strong electron-withdrawing groups (EWGs) is crucial for stabilizing this intermediate and facilitating the reaction.[5]

In this compound, the nitrile group and the two fluorine atoms render the aromatic ring highly electrophilic, making it susceptible to nucleophilic attack. The fluorine atoms serve as excellent leaving groups in SNAr reactions.[5][6]

SNAr_Mechanism

Comparative Analysis:

To understand the unique reactivity of this compound, we compare it with three analogs:

CompoundKey Structural DifferenceExpected SNAr ReactivityRationale
2-Hydroxybenzonitrile No fluorine atomsVery Low / InertLacks a good leaving group and sufficient ring activation.
3,4-Difluorobenzonitrile [7][8]No hydroxyl groupHighThe absence of the electron-donating -OH group leads to a more electron-deficient ring, enhancing reactivity towards nucleophiles.[9][10] Both fluorine atoms are activated by the nitrile group.
2-Fluoro-6-hydroxybenzonitrile [11]Isomeric position of FModerate to HighThe single fluorine is activated by the nitrile group. The hydroxyl group's proximity may influence reactivity through hydrogen bonding or steric effects.[11]
This compound Target CompoundHighHighly activated ring due to two fluorine atoms and a nitrile group. The hydroxyl group's donating effect slightly tempers this, but overall reactivity remains high. The two fluorine atoms can be displaced sequentially.[12]

The data clearly indicates that the presence and position of fluorine atoms are the dominant factors in promoting SNAr reactions. While the hydroxyl group in this compound is electron-donating, the cumulative electron-withdrawing power of the two fluorine atoms and the nitrile group ensures the ring is highly susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[13][14] The outcome is heavily influenced by the directing effects of the existing substituents.

  • Activating Groups (-OH): Ortho-, para-directing.

  • Deactivating Groups (-CN, -F): Meta-directing.

In this compound, these effects are in opposition. The hydroxyl group is a powerful activating ortho-, para-director, while the nitrile and fluorine groups are deactivating.[3] The hydroxyl group's influence is generally dominant in directing the electrophile.

EAS_Directing_Effects

Comparative Reactivity:

  • 2-Hydroxybenzonitrile: The ring is activated by the -OH group and deactivated by the -CN group. EAS is feasible, with substitution occurring ortho or para to the hydroxyl group.[15]

  • 3,4-Difluorobenzonitrile: The ring is strongly deactivated by three electron-withdrawing groups. EAS reactions are extremely difficult and require harsh conditions.

  • This compound: Overall, the ring is deactivated compared to benzene, but the potent activating effect of the hydroxyl group makes EAS possible. The reaction will be slower than with 2-hydroxybenzonitrile due to the additional deactivation from the fluorine atoms, but regioselectivity will be high, favoring the position ortho to the hydroxyl group (C6).

Experimental Protocol: A Practical Guide

This section provides a validated, trustworthy protocol for a representative SNAr reaction. The rationale behind each step is explained to provide a deeper understanding of the process.

Protocol: Synthesis of 2-amino-4,5-difluoro-2-hydroxybenzonitrile via SNAr

This procedure details the substitution of a fluorine atom with a generic amine nucleophile.

Materials:

  • This compound

  • Ammonia (e.g., 7N solution in Methanol)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Workflow Diagram:

Experimental_Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a pressure-tolerant reaction vessel, add this compound (1 equivalent) and potassium carbonate (2 equivalents). Add anhydrous DMF to dissolve the solids.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates cations, leaving the nucleophile more reactive. Potassium carbonate acts as a base to deprotonate the hydroxyl group, preventing it from interfering with the reaction and increasing the nucleophilicity of the amine.

  • Nucleophile Addition: Add the ammonia solution (1.5 equivalents) to the vessel. Seal the vessel securely.

    • Rationale: Using a slight excess of the nucleophile ensures the reaction goes to completion. A sealed vessel is necessary when using a volatile reagent like ammonia, especially when heating.

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the rate-determining step (formation of the Meisenheimer complex). Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and stir.

    • Rationale: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (like excess K₂CO₃ and the KF byproduct).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

    • Rationale: Ethyl acetate is a common organic solvent that is immiscible with water and effectively dissolves the desired product, allowing for its separation from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The brine wash removes residual water from the organic phase. Magnesium sulfate is a drying agent that removes the final traces of water. Concentration removes the solvent to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted product.

    • Rationale: Chromatography separates the desired product from any unreacted starting material, byproducts, or impurities based on polarity.

Conclusion

The reactivity of this compound is a finely tuned interplay of inductive and resonance effects. Its structure makes it highly susceptible to Nucleophilic Aromatic Substitution , providing a reliable platform for introducing a variety of functional groups at the fluorine-substituted positions. Conversely, the ring is generally deactivated towards Electrophilic Aromatic Substitution , although the powerful directing effect of the hydroxyl group can be exploited for regioselective synthesis.

By comparing this compound to its structural analogs, we can appreciate the critical role each functional group plays. For the synthetic chemist, this compound represents a valuable and versatile intermediate, offering predictable reactivity that can be leveraged to construct complex molecular architectures for pharmaceutical and materials science applications.

References

A Comparative Guide to the Structural Elucidation of 4,5-Difluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data governs a compound's physical properties, its interaction with biological targets, and its overall function. The subject of this guide, 4,5-Difluoro-2-hydroxybenzonitrile, is a substituted benzonitrile derivative of interest.[1][2] The presence of fluorine atoms, a hydroxyl group, and a nitrile group on the aromatic ring creates a unique electronic and structural profile that warrants detailed investigation.[3][4]

This guide provides an in-depth comparison of the primary and alternative methods for the definitive structure elucidation of this compound. We will delve into the experimental causality behind procedural choices, offering a framework for researchers to select the most appropriate techniques for their analytical challenges.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the unambiguous determination of a small molecule's three-dimensional structure, single-crystal X-ray diffraction (SCXRD) remains the most powerful and definitive technique.[5][6] It provides atomic-level resolution, revealing precise bond lengths, angles, and the spatial arrangement of the molecule within a crystal lattice.[7][8] This method is often considered the final arbiter in structural chemistry, as it moves beyond the inference of connectivity to direct observation of the molecular architecture.

However, the major bottleneck for SCXRD is the absolute requirement for high-quality single crystals.[5] For a novel compound like this compound, a systematic approach to crystallization is the critical first step.

Experimental Protocol: Crystallization of this compound

The goal of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered crystal lattice.[9] The choice of solvent is crucial and is often determined empirically.

Step 1: Solvent Screening A preliminary solubility test is essential.[10] Small amounts of this compound should be tested in a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane). An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[9]

Step 2: Crystallization Method Selection Based on the solvent screen, several techniques can be employed:

  • Slow Evaporation: A near-saturated solution is prepared and left undisturbed in a vial with a perforated cap, allowing the solvent to evaporate slowly over hours or days.[11] This is the simplest method for air-stable compounds.[11]

  • Vapor Diffusion: This technique is highly effective for small quantities.[10][11] A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble.[10] Over time, the vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[10]

  • Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[9]

Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the logical flow from a purified compound to a solved crystal structure.

scxrd_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Select Crystallization Method (e.g., Vapor Diffusion) B->C D Obtain Single Crystal C->D E Mount Crystal on Diffractometer D->E Success! F Expose to X-ray Beam E->F G Collect Diffraction Pattern F->G H Solve Phase Problem (Direct Methods) G->H I Build Electron Density Map H->I J Refine Atomic Positions & Thermal Parameters I->J K Final Structure (CIF File) J->K

Figure 1: Workflow from compound to final crystal structure.

Alternative and Complementary Techniques

While SCXRD provides the ultimate structural answer, it is not always feasible. Furthermore, other techniques provide complementary information that is invaluable for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[12][13] For a fluorinated compound like this compound, a suite of NMR experiments is essential.[14][15]

  • ¹H NMR: Provides information on the number and environment of protons. The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: Shows the number of unique carbon environments. The signals for carbons bonded to fluorine will appear as doublets.

  • ¹⁹F NMR: This is particularly crucial.[16][17] It will confirm the presence of two distinct fluorine environments and their coupling to each other and to neighboring protons. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the electronic environment.[15][17]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the molecular framework. For instance, an HMBC experiment can show long-range correlations between the hydroxyl proton and nearby carbons, or between the nitrile carbon and aromatic protons, confirming the connectivity.

The key advantage of NMR is that it provides data on the molecule in its solution state, which can be more relevant to its behavior in biological systems.[12][18] It also does not require crystallization.[12] However, NMR primarily reveals the connectivity of atoms, and while it can provide some 3D information through experiments like NOESY, it does not offer the precise, static 3D picture of SCXRD.[7][18]

Computational Chemistry (Crystal Structure Prediction)

In recent years, computational methods for Crystal Structure Prediction (CSP) have become increasingly powerful.[19][20] These methods use the 2D chemical structure to generate thousands of plausible crystal packing arrangements, which are then ranked by their calculated lattice energies.[20][21]

Modern CSP approaches often use a combination of force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT).[19][22] While not a replacement for experimental determination, CSP is an invaluable tool for:

  • Understanding Polymorphism: Predicting the different crystal forms a molecule might adopt, which is critical in the pharmaceutical industry.[20][23]

  • Guiding Experiments: The predicted stable structures can provide insights into which crystallization conditions might be successful.

  • Assisting Structure Solution: A predicted structure can be a starting point for solving difficult experimental diffraction data.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS can validate that the synthesized compound has the expected molecular formula of C₇H₃F₂NO.

Comparative Analysis

The choice of technique depends on the specific goals of the researcher, the amount of sample available, and the physical properties of the compound.

Technique Information Obtained Sample Requirements Ambiguity Key Advantage Key Limitation
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths/angles, crystal packing.[7]Single crystal (~0.1 mm), high purity.[5]UnambiguousDefinitive 3D structure.[5][6]Requires suitable single crystals, which can be difficult or impossible to obtain.[5][13]
NMR Spectroscopy Atomic connectivity, solution-state conformation, and dynamics.[12][18]~1-10 mg, soluble in deuterated solvent.Low (for connectivity)Provides structural data in a physiologically relevant solution state.[12]Provides an averaged structure; does not give precise bond lengths/angles like SCXRD.[7]
Computational CSP Predicted stable crystal packing arrangements and relative energies.[20]Only the 2D chemical structure is needed.High (predictions must be experimentally verified)Can predict polymorphs and guide crystallization experiments.[20][23]Computationally intensive; accuracy depends on the level of theory used.[19]
Mass Spectrometry (HRMS) Exact mass and elemental composition.Micrograms, soluble and ionizable.Low (for formula)Confirms molecular formula with high confidence.Provides no information on atomic connectivity or 3D structure.

Integrated Workflow for Structure Elucidation

In practice, these techniques are used in a complementary fashion. A typical workflow for a new compound would involve initial characterization by NMR and HRMS to confirm its identity and purity, followed by attempts at crystallization for SCXRD analysis.

integrated_workflow A Synthesized Compound: This compound B HRMS A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) A->C D Confirm Formula & Purity B->D E Determine Connectivity C->E F Crystallization Screening D->F K Characterized Structure (Connectivity + Formula) D->K E->F E->K G Single Crystal? F->G H SCXRD Analysis G->H Yes G->K No I Definitive 3D Structure H->I J Computational CSP J->F Guides Screening

Figure 2: An integrated and logical workflow for structure elucidation.

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray diffraction is the unparalleled gold standard. It offers an unambiguous, high-resolution snapshot of the molecule's three-dimensional reality. However, the path to obtaining a suitable crystal necessitates a rigorous and systematic experimental approach.

In parallel, NMR spectroscopy and high-resolution mass spectrometry are indispensable tools for confirming the molecule's elemental composition and atomic connectivity in solution.[16] When physical crystals are elusive, these spectroscopic methods, augmented by computational crystal structure prediction, can provide a robust and well-supported structural hypothesis. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy to confidently and accurately characterize novel molecular entities.

References

A Researcher's Guide to the Thermal Analysis of 4,5-Difluoro-2-hydroxybenzonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. For novel compounds such as 4,5-Difluoro-2-hydroxybenzonitrile, a fluorinated benzonitrile derivative with potential therapeutic applications, thermal analysis is a critical component of its characterization. This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with other key thermal analysis techniques—Thermogravimetric Analysis (TGA) and Hot Stage Microscopy (HSM)—to elucidate the thermal behavior of this compound. Our focus is on not just the "how" but the "why," offering insights into the causal relationships behind experimental choices to ensure scientific integrity and produce a robust, self-validating dataset.

The Central Role of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique in pharmaceutical sciences for its ability to measure the heat flow associated with thermal transitions in a material as a function of temperature.[1] For a crystalline compound like this compound, DSC can reveal a wealth of information, including its melting point, enthalpy of fusion, and the potential for polymorphism—the existence of multiple crystalline forms.[1][2] Different polymorphs can exhibit distinct solubility, stability, and bioavailability, making their identification and characterization crucial.[3]

A typical DSC thermogram provides a quantitative record of endothermic and exothermic events. An endothermic peak, for instance, signifies heat absorption and is characteristic of a melting process. The area under this peak is directly proportional to the enthalpy of fusion, a key thermodynamic parameter. Conversely, an exothermic peak indicates heat release, which could correspond to crystallization or decomposition.

Enhancing the Narrative: The Power of Complementary Techniques

While DSC is a powerful tool, a single analytical technique rarely provides a complete picture. To build a comprehensive and trustworthy thermal profile of this compound, we must integrate insights from complementary methods. Here, we will compare the data obtained from DSC with that from Thermogravimetric Analysis (TGA) and Hot Stage Microscopy (HSM).

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] Unlike DSC, which measures heat flow, TGA focuses on mass loss or gain.[5] This distinction is critical. A DSC endotherm could represent melting or evaporation, which can sometimes be ambiguous. TGA resolves this by showing whether a mass loss accompanies the thermal event. For this compound, TGA is essential for determining its decomposition temperature and overall thermal stability.[1] Any observed mass loss before the melting point could indicate the presence of residual solvents or hydrates, which is vital information for formulation development.

Hot Stage Microscopy (HSM): The Visual Confirmation

Hot Stage Microscopy (HSM) combines the principles of thermal analysis and microscopy, allowing for the direct visual observation of a sample as it is heated or cooled. This technique serves as an invaluable qualitative tool to confirm and interpret the events observed in a DSC thermogram.[3] For instance, HSM can visually distinguish between melting and a solid-solid phase transition (polymorphic transformation), which might appear as similar endothermic events in DSC.[6] It also allows for the observation of changes in crystal habit, color, and for detecting sublimation, where the solid turns directly into a gas.[7]

Comparative Analysis: DSC vs. TGA vs. HSM

To illustrate the synergistic power of these techniques, let's consider a hypothetical thermal analysis of a new batch of this compound.

Technique Principle of Operation Primary Information Obtained Strengths Limitations
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[8]Melting point, enthalpy of fusion, glass transition, crystallization temperature, polymorphism, purity.[2]Quantitative thermodynamic data, high sensitivity, and reproducibility.Can be ambiguous in distinguishing between certain thermal events (e.g., melting vs. decomposition).
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[4]Decomposition temperature, thermal stability, presence of volatiles (water, solvents), compositional analysis.[1]Quantitative mass change data, excellent for stability studies.Provides no information on thermal events that do not involve a mass change (e.g., melting, crystallization).
Hot Stage Microscopy (HSM) Visual observation of a sample under a microscope while it is subjected to a controlled temperature program.[7]Visual confirmation of melting, crystallization, polymorphism, sublimation, and decomposition.[3]Provides direct visual evidence, invaluable for interpreting ambiguous DSC results.Primarily qualitative, not suitable for quantitative thermodynamic measurements.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided. These protocols are grounded in established standards, such as those from ASTM International and the United States Pharmacopeia (USP).[9][10]

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

    • Ensure the sample is evenly distributed at the bottom of the pan to maximize thermal contact.[11]

    • Hermetically seal the pan to prevent any mass loss due to sublimation, which can affect the accuracy of the enthalpy measurement.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Place the sealed sample pan in the sample holder and an empty, sealed aluminum pan as the reference.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.[12] A controlled heating rate is crucial for obtaining sharp and well-defined peaks.[13]

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which is taken as the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Protocol 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Place the sample pan onto the TGA balance.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[14]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve. The first derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.[15]

Protocol 3: Hot Stage Microscopy (HSM)
  • Sample Preparation:

    • Place a small amount of this compound crystals onto a clean microscope slide.

    • Cover the sample with a coverslip.

  • Instrument Setup:

    • Position the slide on the hot stage of the microscope.

    • Calibrate the temperature of the hot stage.

  • Thermal Method:

    • Heat the sample at a controlled rate, for example, 10 °C/min, from room temperature through its melting point and beyond.

  • Data Acquisition:

    • Visually observe the sample through the microscope during heating.

    • Record images or videos at key temperature intervals, especially around any thermal events detected by DSC.[16]

Visualizing the Workflow and Decision-Making Process

The selection and execution of these thermal analysis techniques can be visualized as a logical workflow.

Caption: A decision-making workflow for the thermal analysis of a novel compound.

Experimental_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis cluster_HSM HSM Analysis cluster_Interpretation Data Interpretation DSC_Prep Sample Prep (2-5mg) in Al pan DSC_Run Run DSC (10°C/min, N2) DSC_Prep->DSC_Run DSC_Data Obtain Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data Interpret Correlate DSC, TGA, & HSM Data DSC_Data->Interpret TGA_Prep Sample Prep (5-10mg) in Ceramic pan TGA_Run Run TGA (10°C/min, N2) TGA_Prep->TGA_Run TGA_Data Obtain Thermogram (Mass Loss vs. Temp) TGA_Run->TGA_Data TGA_Data->Interpret HSM_Prep Sample Prep on slide HSM_Run Heat on Stage (10°C/min) HSM_Prep->HSM_Run HSM_Data Visual Observation & Image Capture HSM_Run->HSM_Data HSM_Data->Interpret

Caption: The parallel experimental workflow for comprehensive thermal analysis.

Conclusion

The thermal characterization of a new pharmaceutical entity like this compound requires a multi-faceted approach. While Differential Scanning Calorimetry provides the core quantitative data on melting and other phase transitions, its true power is unlocked when used in concert with Thermogravimetric Analysis and Hot Stage Microscopy. TGA provides unambiguous data on thermal stability and decomposition, while HSM offers invaluable visual confirmation of the physical changes occurring within the sample. By integrating the data from these three techniques, researchers can build a comprehensive, reliable, and self-validating thermal profile, which is an indispensable step in the journey of drug development.

References

A Spectroscopic Journey: The Synthesis of 4,5-Difluoro-2-hydroxybenzonitrile and the Characterization of Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The difluorinated aromatic compound, 4,5-Difluoro-2-hydroxybenzonitrile, represents a valuable building block in the synthesis of bioactive molecules. This guide provides a comprehensive spectroscopic comparison of this compound and its key precursors, offering researchers, scientists, and drug development professionals a detailed roadmap for its synthesis and characterization. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each stage of a plausible synthetic route, underscoring the importance of these analytical techniques in confirming molecular transformations.

The Synthetic Pathway: From Trifluorobenzene to a Functionalized Benzonitrile

The journey to this compound can be strategically designed to proceed from the readily available starting material, 1,2,4-trifluorobenzene. This multi-step synthesis involves a series of transformations that progressively install the desired functional groups. The chosen pathway allows for a clear spectroscopic distinction between each intermediate, providing unambiguous confirmation of each successful reaction.

The proposed synthetic route is as follows:

  • Formylation of 1,2,4-trifluorobenzene to yield 2,4,5-trifluorobenzaldehyde.

  • Oximation of the aldehyde to produce 2,4,5-trifluorobenzaldehyde oxime.

  • Beckmann Rearrangement of the oxime to form N-(2,4,5-trifluorophenyl)formamide.

  • Nucleophilic Aromatic Substitution and Hydrolysis to afford the final product, this compound.

Synthesis_Pathway 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene 2,4,5-Trifluorobenzaldehyde 2,4,5-Trifluorobenzaldehyde 1,2,4-Trifluorobenzene->2,4,5-Trifluorobenzaldehyde Formylation 2,4,5-Trifluorobenzaldehyde_Oxime 2,4,5-Trifluorobenzaldehyde_Oxime 2,4,5-Trifluorobenzaldehyde->2,4,5-Trifluorobenzaldehyde_Oxime Oximation N-(2,4,5-Trifluorophenyl)formamide N-(2,4,5-Trifluorophenyl)formamide 2,4,5-Trifluorobenzaldehyde_Oxime->N-(2,4,5-Trifluorophenyl)formamide Beckmann Rearrangement This compound This compound N-(2,4,5-Trifluorophenyl)formamide->this compound Nucleophilic Aromatic Substitution & Hydrolysis

Caption: Synthetic pathway from 1,2,4-trifluorobenzene to this compound.

Experimental Protocols

Synthesis of 2,4,5-Trifluorobenzaldehyde from 1,2,4-Trifluorobenzene

The introduction of a formyl group onto the 1,2,4-trifluorobenzene ring can be achieved via a Vilsmeier-Haack reaction. This electrophilic substitution is directed by the fluorine atoms.

Procedure: To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride is added dropwise. The mixture is stirred for 30 minutes, and then 1,2,4-trifluorobenzene is added. The reaction mixture is heated to 80 °C and stirred for several hours until the starting material is consumed (monitored by TLC). The mixture is then cooled to room temperature and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 2,4,5-trifluorobenzaldehyde.

Synthesis of 2,4,5-Trifluorobenzaldehyde Oxime

The conversion of the aldehyde to an oxime is a standard condensation reaction with hydroxylamine.

Procedure: A mixture of 2,4,5-trifluorobenzaldehyde, hydroxylamine hydrochloride, and a base such as sodium acetate is refluxed in a solvent mixture of ethanol and water.[1] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration, followed by washing with water and recrystallization from a suitable solvent like ethanol to yield pure 2,4,5-trifluorobenzaldehyde oxime.[1]

Beckmann Rearrangement to N-(2,4,5-Trifluorophenyl)formamide

The Beckmann rearrangement provides a route to amides from oximes, typically under acidic conditions.[2]

Procedure: 2,4,5-Trifluorobenzaldehyde oxime is treated with a strong acid such as polyphosphoric acid or sulfuric acid at an elevated temperature.[3] The reaction mixture is stirred until the oxime is fully converted. The mixture is then carefully poured into a beaker of ice water, and the resulting solid is filtered, washed with a dilute sodium bicarbonate solution and water, and then dried. The crude N-(2,4,5-trifluorophenyl)formamide can be purified by recrystallization.

Synthesis of this compound

The final step involves a nucleophilic aromatic substitution of one of the fluorine atoms by a hydroxyl group, followed by the introduction of the nitrile functionality. A plausible route involves the reaction of N-(2,4,5-trifluorophenyl)formamide with a strong base like potassium hydroxide in a suitable solvent, which can facilitate both the hydrolysis of the formamide and the displacement of the ortho-fluorine atom. The introduction of the nitrile group can be achieved through various methods, such as a Sandmeyer reaction from a corresponding aniline derivative or by direct cyanation of a suitable precursor.

Comparative Spectroscopic Analysis

The true power of spectroscopic methods lies in their ability to illuminate the structural changes occurring at each synthetic step. Below is a comparative analysis of the expected spectroscopic data for our target molecule and its precursors.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
1,2,4-Trifluorobenzene Aromatic protons appear as complex multiplets due to F-H coupling.Aromatic carbons show characteristic C-F coupling constants.C-F stretching bands are prominent.Molecular ion peak at 132.
2,4,5-Trifluorobenzaldehyde Aldehydic proton as a singlet around 9.8-10.2 ppm. Aromatic protons as multiplets.[4]Carbonyl carbon around 185-195 ppm. Aromatic carbons with C-F couplings.Strong C=O stretch around 1700 cm⁻¹. C-F stretching bands.Molecular ion peak at 160.[5]
2,4,5-Trifluorobenzaldehyde Oxime Oxime proton (-NOH) as a broad singlet. Aldimine proton (-CH=N) as a singlet. Aromatic protons as multiplets.Aldimine carbon around 145-155 ppm. Aromatic carbons with C-F couplings.Broad O-H stretch around 3200-3600 cm⁻¹. C=N stretch around 1650 cm⁻¹. C-F stretching bands.Molecular ion peak at 175.
N-(2,4,5-Trifluorophenyl)formamide Formyl proton as a singlet (or two singlets for rotamers) around 8.0-8.5 ppm. Amide proton (-NH) as a broad singlet. Aromatic protons as multiplets.Carbonyl carbon around 160-165 ppm. Aromatic carbons with C-F couplings.N-H stretch around 3300 cm⁻¹. Strong C=O (amide I) stretch around 1680 cm⁻¹. N-H bend (amide II) around 1530 cm⁻¹. C-F stretching bands.Molecular ion peak at 175.
This compound Hydroxyl proton as a broad singlet. Aromatic protons as doublets or multiplets with F-H coupling.Nitrile carbon around 115-120 ppm. Aromatic carbons with C-F and C-O couplings.Broad O-H stretch around 3200-3600 cm⁻¹. C≡N stretch around 2220-2240 cm⁻¹. C-F stretching bands.Molecular ion peak at 155.[3]

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

In-Depth Spectroscopic Interpretation

From 1,2,4-Trifluorobenzene to 2,4,5-Trifluorobenzaldehyde

The successful formylation is readily confirmed by several key spectroscopic changes:

  • ¹H NMR: The most telling sign is the appearance of a new singlet in the downfield region (around 10 ppm), characteristic of an aldehydic proton. The aromatic region will also show a change in the splitting patterns due to the introduction of the -CHO group.

  • ¹³C NMR: A new resonance will appear in the carbonyl region of the spectrum (around 190 ppm).

  • IR: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be observed around 1700 cm⁻¹.

  • MS: The molecular ion peak will shift from m/z 132 to m/z 160, confirming the addition of a CHO group (mass of 28 amu).[5]

From Aldehyde to Oxime

The conversion of the aldehyde to the oxime is marked by:

  • ¹H NMR: The disappearance of the aldehydic proton signal and the appearance of two new signals: a broad singlet for the hydroxyl proton of the oxime and a sharp singlet for the imine proton.

  • ¹³C NMR: The carbonyl carbon signal will disappear and be replaced by a signal for the C=N carbon, which is typically found further upfield.

  • IR: The strong C=O stretching band will vanish, and a new, weaker C=N stretching band will appear around 1650 cm⁻¹. A broad O-H stretching band will also be present.

  • MS: The molecular ion peak will increase by 15 amu (from 160 to 175), corresponding to the replacement of an oxygen atom with a NOH group.

Beckmann Rearrangement: A Structural Transformation

The Beckmann rearrangement is a fascinating transformation that converts the oxime into a formamide. This structural reorganization is clearly reflected in the spectra:

  • ¹H NMR: The imine proton signal of the oxime will be replaced by two new signals: a formyl proton signal and an amide N-H proton signal. The chemical shift of the aromatic protons will also be altered due to the change in the electronic environment.

  • ¹³C NMR: The C=N carbon signal will be replaced by a carbonyl carbon signal of the amide, which resonates at a different chemical shift than the starting aldehyde.

  • IR: The C=N and O-H stretching bands of the oxime will disappear. New, characteristic amide bands will appear: an N-H stretching band around 3300 cm⁻¹ and a strong amide I (C=O) band around 1680 cm⁻¹.

  • MS: The molecular weight remains the same (175 g/mol ), as this is an isomerization reaction. However, the fragmentation pattern in the mass spectrum will be significantly different, reflecting the new amide structure.

The Final Product: this compound

The final transformation to the target molecule is confirmed by:

  • ¹H NMR: The disappearance of the formyl and amide protons. A new broad singlet for the phenolic hydroxyl group will appear. The aromatic proton signals will shift and their splitting patterns will change due to the new substitution pattern.

  • ¹³C NMR: The amide carbonyl signal will be absent. A new signal for the nitrile carbon will appear in the upfield region (around 115-120 ppm). The aromatic carbon signals will also shift, with the carbon attached to the hydroxyl group showing a characteristic downfield shift.

  • IR: The amide bands will disappear. A prominent, sharp C≡N stretching band will appear around 2230 cm⁻¹. A broad O-H stretching band for the phenol will also be present.

  • MS: The molecular ion peak will be observed at m/z 155, reflecting the final molecular formula.[3]

Conclusion

This guide has provided a detailed spectroscopic comparison of this compound and its precursors, grounded in a plausible synthetic strategy. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and MS data at each step, researchers can confidently track the progress of their synthesis and confirm the identity and purity of their intermediates and final product. The principles of spectroscopic interpretation discussed herein are fundamental to modern organic synthesis and are essential for the efficient development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Safety Operating Guide

Proper Disposal of 4,5-Difluoro-2-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of 4,5-Difluoro-2-hydroxybenzonitrile, a halogenated aromatic nitrile. Adherence to these protocols is essential for mitigating risks to personnel and the environment, thereby fostering a culture of safety and regulatory compliance.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound presents multiple health risks that necessitate careful handling at all stages, from use to final disposal.

Based on its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity: It is harmful if swallowed or in contact with skin, and toxic if inhaled.[1]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[1]

The presence of both fluorine atoms (a halogen) and a nitrile group dictates its classification as a hazardous waste. Halogenated organic compounds are of environmental concern, and the nitrile group carries the inherent risk of releasing highly toxic hydrogen cyanide gas if exposed to acidic conditions. Therefore, this compound must be managed as a toxic, hazardous chemical waste.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesChemical-resistant gloves (Nitrile), Lab coat, Chemical safety goggles, Face shield (if splash risk exists), Approved respirator (if handling powders or creating aerosols)
Skin Corrosion/Irritation Exclamation MarkChemical-resistant gloves (Nitrile), Lab coat
Serious Eye Damage/Irritation Exclamation MarkChemical safety goggles, Face shield (if splash risk exists)
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation Exclamation MarkUse in a certified chemical fume hood, Approved respirator (if ventilation is inadequate)

Pre-Disposal Safety and Handling

All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] Always wear the appropriate PPE as detailed in Table 1. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [3][4]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within waste containers.

  • Waste Stream: this compound waste must be collected in a dedicated "Halogenated Organic Waste" container.[4]

  • Incompatibility: Crucially, never mix nitrile-containing waste with acidic waste . The combination can generate highly toxic hydrogen cyanide gas.

  • Container Type: Use only approved, chemically compatible hazardous waste containers, such as high-density polyethylene (HDPE) or glass bottles. Ensure the container is in good condition, with a secure, leak-proof cap.

Step 2: Waste Collection and Labeling

For Solid Waste:

  • Collection: Carefully transfer any solid this compound, contaminated weigh boats, filter paper, and other contaminated disposable lab materials into a designated solid hazardous waste container.

  • Contaminated PPE: Gloves, disposable lab coats, or other PPE that are grossly contaminated should also be placed in this container.

For Liquid Waste (Solutions):

  • Collection: If this compound is in a solution, collect it in a designated liquid hazardous waste container for "Halogenated Organic Solvents."

  • Headspace: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

Labeling:

  • Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • Content Identification: Clearly write the full chemical name, "this compound," and list all other components of the waste mixture with their approximate percentages.

  • Hazard Indication: Mark the appropriate hazard boxes on the label (e.g., "Toxic").

Step 3: Managing Empty Containers

Due to the toxicity of the compound, it is best practice to treat empty containers as hazardous waste.

  • Rinsing: If institutional policy allows for the disposal of triple-rinsed containers as non-hazardous, the rinsate must be collected.

  • Collect Rinsate: The solvent used for rinsing (e.g., acetone, methanol) must be collected and disposed of as halogenated liquid hazardous waste.

  • Disposal: The triple-rinsed and dried container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. If not triple-rinsed, the container must be disposed of as solid hazardous waste.

Step 4: Final Disposal

The ultimate disposal method for this compound is high-temperature incineration.

  • Professional Disposal: All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5] The recommended method is burning in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the properly labeled and sealed waste containers.

Emergency Procedures: Spills and Exposure

Accidents can happen, and immediate, correct response is vital.

Minor Spill (Contained within a Fume Hood):
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a chemical spill kit with an absorbent material (e.g., vermiculite, sand) to absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Major Spill (Outside of a Fume Hood) or Personal Exposure:
  • Evacuate: Immediately evacuate the area, alerting others as you leave.

  • Emergency Call: Call your institution's emergency number or 911. Report the nature and location of the spill.

  • Personal Decontamination:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6]

    • Inhalation: Move the affected person to fresh air.[1]

  • Seek Medical Attention: All cases of personal exposure require immediate medical attention. Provide the medical team with the Safety Data Sheet for this compound.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Collect in a labeled 'Solid Halogenated Organic Waste' container. solid_waste->solid_container liquid_container Collect in a labeled 'Liquid Halogenated Organic Waste' container. (Do not exceed 80% capacity) liquid_waste->liquid_container check_acid Is acidic waste present? solid_container->check_acid liquid_container->check_acid no_acid Segregate from acids. Store in a designated satellite accumulation area. check_acid->no_acid No ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). no_acid->ehs_pickup final_disposal Final Disposal via High-Temperature Incineration by a licensed hazardous waste contractor. ehs_pickup->final_disposal

References

Mastering the Safe Handling of 4,5-Difluoro-2-hydroxybenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety culture is paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4,5-Difluoro-2-hydroxybenzonitrile, a compound of interest in various synthetic applications. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the principles behind each safety recommendation, thereby fostering a proactive and self-validating safety environment in your laboratory.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of safe handling. This compound is a substituted aromatic nitrile with a hazard profile that demands meticulous attention to safety protocols.

Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Acute Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. This triple threat necessitates a multi-faceted approach to personal protection.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation. Direct contact must be strictly avoided.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.

The presence of the nitrile group (-C≡N) warrants particular caution, as related compounds can release highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids or high temperatures. The fluorinated aromatic ring structure also contributes to the compound's reactivity and potential for bioaccumulation, although specific data on this compound is limited.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing personal protective equipment (PPE), it is crucial to adhere to the hierarchy of controls, a fundamental principle of industrial hygiene. This approach prioritizes the most effective control measures to minimize risk.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used to achieve the same scientific objective.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. When handling this compound, the following are mandatory :

    • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

    • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure should be used to contain any airborne particles.

  • Administrative Controls: These are changes to work practices and procedures. Examples include:

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work involving this compound.

    • Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures.

    • Restricted Access: Limit access to areas where the compound is being used.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against dust particles and potential splashes of solutions.
Respiratory Protection A NIOSH-approved N95 (or better) particulate respirator for handling the solid. For solutions, an air-purifying respirator with organic vapor cartridges may be necessary based on a risk assessment.Protects against the inhalation of the toxic solid. The need for vapor protection depends on the solvent and concentration used.
Body Protection A lab coat, with consideration for a chemically resistant apron or coveralls for larger quantities.Protects the skin from accidental contact with the solid or its solutions.
Hand Protection Double gloving with a heavier, chemically resistant outer glove over a standard nitrile inner glove.Provides a dual barrier against skin contact. The outer glove offers enhanced chemical resistance, while the inner glove provides a secondary layer of protection.
Glove Selection: A Critical Decision

While standard nitrile gloves offer some protection, for a compound with significant dermal toxicity, a more robust glove material is recommended for the outer layer, especially during tasks with a higher risk of exposure or extended handling times. Given the aromatic and fluorinated nature of this compound, Butyl rubber or Viton® gloves are recommended as the outer layer due to their excellent resistance to a wide range of organic chemicals. Always consult the glove manufacturer's specific chemical resistance data.

Below is a decision-making workflow for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Task involving This compound engineering_controls Are engineering controls (fume hood, ventilated enclosure) in place and functional? start->engineering_controls engineering_controls->start No - Do Not Proceed ppe_assessment Conduct Task-Specific PPE Assessment engineering_controls->ppe_assessment Yes solid_handling Handling Solid Compound? ppe_assessment->solid_handling solution_handling Handling Solution? ppe_assessment->solution_handling solid_handling->solution_handling weighing Weighing small quantities? solid_handling->weighing Yes transfer Bulk transfer or reaction setup? solid_handling->transfer No respirator_solution Assess need for Organic Vapor Cartridges based on solvent and concentration solution_handling->respirator_solution respirator_solid Mandatory: N95 (or higher) Particulate Respirator weighing->respirator_solid transfer->respirator_solid eye_face Mandatory: Chemical Splash Goggles + Face Shield respirator_solid->eye_face respirator_solution->eye_face body_protection Mandatory: Lab Coat (Consider chemical-resistant apron) eye_face->body_protection hand_protection Mandatory: Double Gloving (e.g., Butyl rubber over Nitrile) body_protection->hand_protection end Proceed with Task hand_protection->end

Caption: PPE Selection Workflow for this compound.

Step-by-Step Operational Plan for Safe Handling

The following protocol outlines the essential steps for safely handling solid this compound in a laboratory setting.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of the compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them in the fume hood.

    • Have a designated, labeled waste container ready for contaminated consumables.

  • Weighing the Compound:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.

    • Use a disposable weigh boat to prevent contamination of the balance.

    • Carefully transfer the desired amount of the solid using a clean spatula. Avoid creating dust.

    • Once the desired amount is weighed, carefully close the primary container.

  • Transfer and Use:

    • If transferring to a reaction vessel, do so carefully to minimize the generation of dust.

    • If preparing a solution, slowly add the solid to the solvent with gentle stirring to avoid splashing.

    • All subsequent manipulations of the solution should be carried out within the chemical fume hood.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the compound immediately after use (see Section 6 for decontamination procedures).

    • Dispose of all contaminated disposable items (weigh boats, gloves, paper towels) in the designated hazardous waste container.

    • Clean the work area within the fume hood thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands and forearms thoroughly.

Emergency Procedures: Spill and Exposure Response

In case of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Cleanup (for small spills):

    • Don the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area thoroughly.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent residual contamination and ensure environmental safety.

Decontamination Protocol
  • Glassware and Equipment:

    • Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone) in the chemical fume hood. Collect the rinsate as hazardous waste.

    • Wash the items with soap and warm water.

    • Perform a final rinse with deionized water.

  • Work Surfaces:

    • Wipe down the contaminated surface with a cloth or paper towel dampened with a soap and water solution.

    • Follow with a wipe-down using a 70% ethanol solution.

    • Dispose of all cleaning materials in the designated hazardous waste container.

Waste Disposal Plan

In-laboratory chemical neutralization of this compound is NOT recommended. The potential for incomplete reactions or the generation of more hazardous byproducts, such as hydrogen cyanide, is a significant risk. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (gloves, weigh boats, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound and solvent rinsates in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List any solvents present in liquid waste.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area until they are collected by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's approved channels. The most common and appropriate disposal method for this type of compound is high-temperature incineration by a licensed facility.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

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